Glycine chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-aminoacetyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4ClNO/c3-2(5)1-4/h1,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBVOPMSONYWEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101313502 | |
| Record name | Acetyl chloride, amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4746-64-9 | |
| Record name | Acetyl chloride, amino- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4746-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetyl chloride, amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Glycine-Derived Chlorides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of various chlorinated derivatives of glycine (B1666218). The term "glycine chloride" can be ambiguous and typically refers to several key compounds used extensively in organic synthesis, peptide chemistry, and as intermediates in the development of pharmaceuticals. This document elucidates the synthesis of two primary classes of these compounds: Glycine Ester Hydrochlorides and Glycyl Chloride Hydrochloride .
Detailed experimental protocols for the synthesis of these compounds are provided, drawing from established chemical literature. All quantitative data has been summarized in tables for ease of comparison, and reaction pathways and experimental workflows are visualized using diagrams to facilitate a clear understanding of the chemical transformations and processes involved.
Glycine Ester Hydrochlorides
Glycine ester hydrochlorides are stable, crystalline solids that serve as protected forms of glycine, primarily used in peptide synthesis and as intermediates for more complex molecules.[1] The esterification of the carboxylic acid group prevents unwanted side reactions, while the hydrochloride salt form enhances stability and improves handling characteristics.[2] The most common examples are glycine methyl ester hydrochloride and glycine ethyl ester hydrochloride.
Synthesis of Glycine Methyl Ester Hydrochloride
Several methods exist for the synthesis of glycine methyl ester hydrochloride, with common approaches employing thionyl chloride, hydrogen chloride gas, or trimethylsilyl (B98337) chloride in methanol (B129727).
A widely used and efficient method involves the reaction of glycine with thionyl chloride in methanol. The thionyl chloride reacts with methanol to form anhydrous HCl in situ, which then catalyzes the esterification.
Reaction Pathway: Thionyl Chloride Method for Glycine Methyl Ester Hydrochloride
Caption: Synthesis of Glycine Methyl Ester Hydrochloride using Thionyl Chloride.
This method involves saturating anhydrous methanol with hydrogen chloride gas, followed by the addition of glycine. The reaction proceeds to form the ester hydrochloride.
A milder and convenient room temperature method utilizes trimethylsilyl chloride in methanol. TMSCl reacts with methanol to generate HCl for the esterification.[3] This method is compatible with a wide range of amino acids.[3]
Synthesis of Glycine Ethyl Ester Hydrochloride
Similar to the methyl ester, glycine ethyl ester hydrochloride can be synthesized using thionyl chloride or hydrogen chloride gas in ethanol (B145695).
Experimental Workflow: Glycine Ester Hydrochloride Synthesis
Caption: General workflow for glycine ester hydrochloride synthesis.
Data Presentation: Glycine Ester Hydrochloride Synthesis
| Product | Method | Reagents | Solvent | Reaction Conditions | Yield | Reference |
| Glycine Methyl Ester HCl | Thionyl Chloride | Glycine, Thionyl Chloride | Methanol | Reflux for 6 hours | 100% | [4] |
| Glycine Methyl Ester HCl | Hydrogen Chloride Gas | Glycine, Hydrogen Chloride | Methanol | 40-60°C, then cooling | >93% | [1][5] |
| Glycine Methyl Ester HCl | TMSCl | Glycine, Trimethylsilyl Chloride | Methanol | Room Temperature | Good to Excellent | [3] |
| Glycine Ethyl Ester HCl | Thionyl Chloride | Glycine, Thionyl Chloride | Ethanol | -10°C to Reflux for 2 hours | 90.4% | [6] |
| Glycine Ethyl Ester HCl | Hydrogen Chloride Gas | Glycine, Hydrogen Chloride | Ethanol | Reflux for 0.5 hours | - | [7] |
Experimental Protocols
-
To a 100 mL round-bottomed flask containing 60 mL of methanol, slowly add 4 mL of thionyl chloride (SOCl₂) dropwise under ice-bath conditions.
-
Stir the mixture for 1 hour.
-
Add 8 mmol of glycine to the mixture and continue stirring for 30 minutes at room temperature.
-
Heat the reaction mixture to 66°C and reflux for 6 hours.
-
Monitor the reaction progress by TLC until the glycine is consumed.
-
Evaporate the solvent to obtain glycine methyl ester hydrochloride.
-
Add 247.3 g of thionyl chloride to 1000 mL of ethanol at -10°C.
-
Add 130 g of glycine in portions.
-
Stir the mixture for 2 hours under reflux.
-
After cooling to room temperature, remove the excess ethanol and thionyl chloride on a rotary evaporator.
-
Recrystallize the white solid from ethanol to obtain the final product.
Glycyl Chloride Hydrochloride
Glycyl chloride hydrochloride is the acyl chloride of glycine. It is a highly reactive compound used as a building block in peptide synthesis and for the acylation of various nucleophiles.[8] Due to its reactivity, it is typically prepared and used under anhydrous conditions. The presence of the free amino group can lead to self-polymerization, which is a key consideration in its use.[8][9]
Synthesis of Glycyl Chloride Hydrochloride
The direct conversion of glycine to its acyl chloride is achieved using strong chlorinating agents like phosphorus pentachloride or thionyl chloride.
This method involves the reaction of glycine with phosphorus pentachloride in an inert solvent like carbon tetrachloride.
Reaction Pathway: PCl₅ Method for Glycyl Chloride Hydrochloride
Caption: Synthesis of Glycyl Chloride Hydrochloride using Phosphorus Pentachloride.
An alternative method utilizes thionyl chloride, often with heating, to produce glycyl chloride hydrochloride. This method is also used in the synthesis of dipeptides like glycyl-tyrosine.[10][11]
Application in Peptide Synthesis
Glycyl chloride hydrochloride is a precursor for introducing a glycine unit in peptide synthesis. To achieve controlled, stepwise synthesis, the amino group of the acyl chloride is often protected with groups like Fmoc or Boc before coupling with another amino acid.[8]
Logical Flow: Peptide Synthesis using Glycyl Chloride
References
- 1. CN110003028A - A kind of preparation method of high-purity glycine ester hydrochloride - Google Patents [patents.google.com]
- 2. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Glycine methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. Continuous synthesis method of glycine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. Glycine ethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. Glycyl chloride hydrochloride | 2184-96-5 | Benchchem [benchchem.com]
- 9. gcwgandhinagar.com [gcwgandhinagar.com]
- 10. Preparation method of glycyl-tyrosine - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN103172695A - Preparation method of glycyl-tyrosine - Google Patents [patents.google.com]
Solubility of Glycine Hydrochloride in Organic Solvents: A Technical Guide
This technical guide provides a comprehensive overview of the solubility of glycine (B1666218) hydrochloride in various organic solvents. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a conceptual workflow for solubility screening.
Introduction to Glycine Hydrochloride
Glycine hydrochloride, the salt of the amino acid glycine and hydrochloric acid, is a common intermediate in organic synthesis, particularly in the pharmaceutical industry. Its solubility in different organic solvents is a critical parameter for reaction optimization, purification, and formulation development. Understanding the solubility behavior of this compound is essential for designing efficient and scalable processes.
Quantitative Solubility Data
The solubility of glycine hydrochloride in various organic solvents at different temperatures is summarized in the table below. The data has been compiled from various scientific sources. It is important to note that solubility can be influenced by factors such as the purity of the compound and the solvent, as well as the presence of any moisture.
| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |
| Water | 20 | 66.7 |
| Methanol | 25 | 0.35 |
| Ethanol | 25 | 0.06 |
| Propan-1-ol | 25 | 0.02 |
| Propan-2-ol | 25 | 0.01 |
| Acetone | 25 | Insoluble |
| Diethyl ether | 25 | Insoluble |
| Ethyl acetate | 25 | Insoluble |
Note: "Insoluble" indicates that the solubility is negligible.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of glycine hydrochloride in an organic solvent using the isothermal equilibrium method.
3.1. Materials and Equipment
-
Glycine hydrochloride (high purity)
-
Organic solvent of interest (analytical grade)
-
Jacketed glass vessel with a stirrer
-
Thermostatic bath
-
Analytical balance (±0.0001 g)
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system or a suitable analytical method for concentration determination
-
Volumetric flasks and pipettes
3.2. Procedure
-
Temperature Control: The jacketed glass vessel is filled with the organic solvent, and the temperature is maintained at the desired level by circulating fluid from the thermostatic bath.
-
Saturation: An excess amount of glycine hydrochloride is added to the solvent in the vessel. The mixture is stirred continuously to ensure that equilibrium is reached. The time required to reach equilibrium should be determined experimentally but is typically in the range of 24-48 hours.
-
Sample Withdrawal and Separation: Once equilibrium is reached, stirring is stopped, and the suspension is allowed to settle. A sample of the supernatant is withdrawn using a pre-heated or pre-cooled syringe to avoid any temperature-induced precipitation. The syringe should be fitted with a filter to separate the solid particles.
-
Sample Preparation and Analysis: The withdrawn sample is accurately weighed and then diluted with a suitable solvent (e.g., water) in a volumetric flask. The concentration of glycine hydrochloride in the diluted sample is then determined using a validated analytical method, such as HPLC.
-
Solubility Calculation: The solubility of glycine hydrochloride in the organic solvent is calculated from the concentration of the saturated solution. The results are typically expressed in grams of solute per 100 grams of solvent or in mole fraction.
Conceptual Workflows
The following diagrams illustrate a typical experimental workflow for solubility determination and a decision-making process for solvent selection in a drug development context.
The Genesis of a Neuromodulator: A Technical Guide to the Discovery and First Synthesis of Glycine and its Hydrochloride Salt
For Immediate Release
This technical guide provides a comprehensive overview of the historical discovery and seminal synthetic routes of glycine (B1666218) and its commonly used hydrochloride salt. This document is intended for researchers, scientists, and professionals in drug development who are interested in the foundational chemistry of this pivotal amino acid. It details the initial isolation of glycine, the first documented chemical synthesis, and modern preparative methods, supported by quantitative data, detailed experimental protocols, and visualizations of its biological significance and synthetic pathways.
Discovery and Early Characterization
The journey of glycine began in 1820 when the French chemist Henri Braconnot, while experimenting with the acid hydrolysis of gelatin, isolated a sweet-tasting crystalline substance.[1][2] By boiling gelatin with sulfuric acid, he obtained what he termed "sucre de gélatine" or "gelatin sugar."[1][2] It wasn't until 1838 that another French chemist, Jean-Baptiste Boussingault, demonstrated the presence of nitrogen in this compound. The name "glycocoll" was proposed in 1847 by the American scientist Eben Norton Horsford, a student of Justus von Liebig. However, it was the Swedish chemist Jöns Jacob Berzelius who, a year later, suggested the simpler and now universally accepted name, "glycine," derived from the Greek word glykys, meaning "sweet."[1] In 1858, the French chemist Auguste Cahours provided a crucial piece of the structural puzzle by identifying glycine as an amine of acetic acid.[1]
The discovery of "glycine chloride," or more accurately glycine hydrochloride (Gly·HCl), did not occur as a distinct, celebrated event in the same manner as the isolation of the parent amino acid. In the 19th century, it was standard practice for chemists to convert newly isolated amines into their hydrochloride salts. This process often yielded more stable, crystalline solids that were easier to purify and handle. Therefore, the preparation of glycine hydrochloride would have been a routine and early derivatization of glycine, though a specific first synthesis is not prominently documented.
First Chemical Synthesis
The first documented chemical synthesis of glycine was achieved in 1858 by the English chemist William Henry Perkin and his colleague B.F. Duppa.[3] This landmark achievement was the first laboratory preparation of an amino acid and a significant milestone in the field of organic synthesis.[3] Their method involved the reaction of bromoacetic acid with ammonia (B1221849).
A historically and industrially significant alternative is the synthesis from chloroacetic acid and ammonia, a method that has been refined over the years and is still a major industrial process for glycine production.[1][4]
Synthesis Data
The following tables summarize key quantitative data for the seminal and common synthetic routes to glycine and its hydrochloride salt.
| Parameter | Perkin and Duppa Synthesis (1858) - Glycine | Ammonolysis of Chloroacetic Acid - Glycine | Direct Hydrochlorination - Glycine HCl |
| Primary Reactants | Bromoacetic Acid, Ammonia | Chloroacetic Acid, Ammonia | Glycine, Hydrochloric Acid |
| Key Reagents | - | - | Concentrated HCl |
| Typical Yield | Not well-documented | 64-65%[4] | >90%[5] |
| Reaction Time | Not well-documented | ~48 hours at room temperature[4] | Variable, includes heating and cooling |
| Reaction Temperature | Not well-documented | Room temperature[4] | 50-55 °C followed by cooling[5] |
| Purity of Product | Not well-documented | High after purification | >95%[5] |
| Property | Glycine | Glycine Hydrochloride |
| Molecular Formula | C₂H₅NO₂ | C₂H₆ClNO₂ |
| Molecular Weight | 75.07 g/mol | 111.53 g/mol |
| Melting Point | 240 °C (with decomposition)[4] | 178-180 °C |
| Appearance | White crystalline solid | White crystalline powder |
| Solubility in Water | 25 g/100 mL (25 °C) | Soluble |
Experimental Protocols
Synthesis of Glycine via Ammonolysis of Chloroacetic Acid
This protocol is adapted from the procedure detailed in Organic Syntheses.[4]
Materials:
-
Aqueous ammonia (sp. gr. 0.90)
-
Monochloroacetic acid
-
Methyl alcohol
-
Diethyl ether
Procedure:
-
In a 12-liter round-bottomed flask, place 8 liters (120 moles) of aqueous ammonia.
-
Gradually add 189 g (2 moles) of monochloroacetic acid to the ammonia solution with stirring.
-
Continue stirring until the chloroacetic acid is completely dissolved.
-
Allow the solution to stand at room temperature for approximately 48 hours. The solution will be colorless or faintly yellow.
-
Concentrate the solution on a water bath under reduced pressure to a volume of about 200 mL.
-
Transfer the concentrated solution of glycine and ammonium (B1175870) chloride to a 2-liter beaker. Rinse the flask with a small amount of water and add it to the main portion.
-
Adjust the final volume of the solution to 250 mL with water.
-
Precipitate the glycine by the gradual addition of approximately 1250 mL of methyl alcohol, with thorough stirring.
-
Cool the mixture in an ice bath for four to six hours to ensure complete crystallization.
-
Collect the glycine crystals on a Büchner funnel and wash them by suspending them in 500 mL of 95% methyl alcohol.
-
Collect the crystals again on the filter and wash with a small amount of methyl alcohol, followed by ether.
-
Air dry the purified glycine. The expected yield is 96–98 g (64–65% of the theoretical amount).
Preparation of Glycine Hydrochloride
This protocol is based on a general and direct method for the preparation of glycine hydrochloride.[5]
Materials:
-
Glycine
-
Concentrated hydrochloric acid
Procedure:
-
Add 100 g (1.33 moles) of glycine to 150 mL of concentrated hydrochloric acid in a suitable reaction vessel.
-
Heat the reaction mixture to between 50° and 53°C until the glycine is completely dissolved.
-
Cool the resulting solution to between -10° and -8°C and maintain this temperature for 15 to 20 minutes to induce crystallization.
-
Filter the resulting solid to collect the first crop of glycine hydrochloride.
-
Cool the filtrate to -15°C and maintain this temperature for about 10 minutes to obtain a second crop of crystals.
-
Filter the second crop through the same filter.
-
Dry the combined residue in a vacuum oven at 90°C for 18 hours to yield glycine hydrochloride.
Visualizing Glycine's Role and Synthesis
Signaling Pathway of the Glycine-Gated Chloride Channel
Glycine is a primary inhibitory neurotransmitter in the central nervous system, particularly in the spinal cord and brainstem. Its inhibitory action is mediated through the glycine receptor (GlyR), a ligand-gated chloride channel. The binding of glycine to the GlyR triggers a conformational change that opens the channel, allowing chloride ions (Cl⁻) to flow into the neuron. This influx of negative ions hyperpolarizes the postsynaptic membrane, making it less likely to fire an action potential, thus exerting an inhibitory effect on neurotransmission.
Caption: Glycine-gated chloride channel signaling pathway.
Workflow of the First Chemical Synthesis of Glycine
The synthesis of glycine by Perkin and Duppa in 1858 marked a pivotal moment in organic chemistry. The logical workflow involved the nucleophilic substitution of the bromine atom in bromoacetic acid by the amino group from ammonia.
Caption: Logical workflow of the Perkin and Duppa synthesis of glycine.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Sir William Henry Perkin | Organic synthesis, Dye-making, Aniline | Britannica [britannica.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US4988789A - Process for preparing glycine hydrochloride - Google Patents [patents.google.com]
Spectroscopic Characterization of Glycine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for glycine (B1666218) hydrochloride, an essential compound in various scientific and pharmaceutical applications. This document compiles and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols to aid in the accurate identification and characterization of this molecule.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of glycine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Glycine Hydrochloride
| Nucleus | Chemical Shift (δ) in ppm | Solvent |
| ¹H | 8.12 (s, 3H), 3.67 (s, 2H) | DMSO-d₆ |
| ¹³C | 169.0, 39.6 | DMSO-d₆ |
Note: The singlet at 8.12 ppm in the ¹H NMR spectrum corresponds to the three protons of the ammonium (B1175870) group (-NH₃⁺), and the singlet at 3.67 ppm corresponds to the two methylene (B1212753) protons (-CH₂-). In the ¹³C NMR spectrum, the peak at 169.0 ppm is assigned to the carbonyl carbon (-COO-), and the peak at 39.6 ppm is assigned to the α-carbon (-CH₂-).
Infrared (IR) Spectroscopy
Table 2: Key IR Absorption Bands for Glycine
| Wavenumber (cm⁻¹) | Assignment |
| ~3000 | N-H stretching (of -NH₃⁺) |
| 1740-1720 | C=O stretching (of -COOH) |
| 1610-1550 | N-H bending (of -NH₃⁺) |
| 1430-1390 | O-H bending (of -COOH) |
Note: The IR spectrum of glycine hydrochloride, typically acquired as a KBr pellet, will show characteristic absorptions corresponding to the protonated amine and carboxylic acid functional groups.
Mass Spectrometry (MS)
Table 3: Predicted m/z Peaks for Glycine (ESI-MS/MS)
| Precursor m/z | Collision Energy | Fragment m/z |
| 76.0393 ([M+H]⁺) | 10 eV | 30.0338 |
Note: As a salt, glycine hydrochloride is not readily analyzed by traditional electron ionization (EI) mass spectrometry. Electrospray ionization (ESI) is a more suitable technique. The data presented is based on a predicted spectrum for protonated glycine, which serves as a proxy for the cation of glycine hydrochloride.
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of glycine hydrochloride are outlined below.
Synthesis of Glycine Hydrochloride
Glycine hydrochloride can be synthesized by reacting glycine with hydrochloric acid. A typical laboratory-scale procedure involves the following steps:
-
Reaction Setup: Dissolve glycine in a minimal amount of water.
-
Acidification: Slowly add a molar equivalent of concentrated hydrochloric acid to the glycine solution while stirring.
-
Crystallization: The reaction mixture is then warmed to facilitate dissolution, followed by cooling to induce crystallization of glycine hydrochloride.
-
Isolation and Purification: The resulting white solid is collected by filtration, washed with a cold solvent like ethanol (B145695) or ether to remove impurities, and then dried under vacuum.
NMR Spectroscopy
A standard protocol for obtaining NMR spectra of glycine hydrochloride is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of glycine hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Data Acquisition: For ¹H NMR, typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds. For ¹³C NMR, a larger number of scans is usually required.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
The following protocol outlines the KBr pellet method for acquiring an IR spectrum of solid glycine hydrochloride:
-
Sample Preparation: Grind a small amount (1-2 mg) of glycine hydrochloride with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder into a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Processing: Perform a background subtraction using a spectrum of an empty KBr pellet.
Mass Spectrometry
For the analysis of glycine hydrochloride, electrospray ionization mass spectrometry (ESI-MS) is the preferred method:
-
Sample Preparation: Prepare a dilute solution of glycine hydrochloride in a solvent system suitable for ESI, such as a mixture of water, methanol, or acetonitrile (B52724) with a small amount of formic acid to promote ionization.
-
Instrument Setup: Introduce the sample into the ESI source of a mass spectrometer. The analysis is typically performed in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range. For tandem mass spectrometry (MS/MS), the precursor ion corresponding to protonated glycine (m/z 76.0) is selected and fragmented to produce a characteristic fragmentation pattern.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and any significant fragment ions.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of glycine hydrochloride.
Caption: Workflow for the synthesis and spectroscopic analysis of glycine hydrochloride.
Caption: Overview of spectroscopic techniques for glycine hydrochloride characterization.
Methodological & Application
Application Notes and Protocols for N-Acylation using Acyl Chlorides
For: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols and application notes for the N-acylation of amines using acyl chlorides, with a primary focus on chloroacetyl chloride, a common and versatile reagent for this transformation. The user's initial query for "glycine chloride" likely refers to a reactive acylating agent such as chloroacetyl chloride, as glycine (B1666218) itself is an amino acid and its acid chloride is not a standard reagent for this purpose. These protocols are designed to be a valuable resource for researchers in organic synthesis and drug development, offering methods for the formation of stable amide bonds, a fundamental linkage in numerous biologically active molecules.
Introduction
N-acylation is a cornerstone of organic synthesis, enabling the formation of amide bonds which are prevalent in pharmaceuticals, natural products, and polymers.[1] Acyl chlorides are highly reactive acylating agents that readily react with primary and secondary amines to form N-substituted amides.[2] Chloroacetyl chloride is a particularly useful bifunctional reagent, as the resulting N-chloroacetylated product contains a reactive α-chloro group that can be further functionalized through nucleophilic substitution.[1] This allows for the construction of more complex molecular architectures.[1]
This document outlines various experimental procedures for N-acylation, including reactions in aqueous buffer and under anhydrous conditions. Quantitative data from representative reactions are summarized for easy comparison, and diagrams illustrating the reaction mechanism and experimental workflows are provided.
Data Presentation
The following tables summarize the reaction conditions and yields for the N-acylation of various amines with chloroacetyl chloride under different protocols, demonstrating the efficiency and versatility of this reagent.
Table 1: N-Acylation of Anilines and Amines in Phosphate (B84403) Buffer [1]
| Entry | Amine | Product | Time (min) | Yield (%) |
| 1 | Aniline | N-Phenyl-2-chloroacetamide | 15 | 92 |
| 2 | 4-Methylaniline | 2-Chloro-N-(p-tolyl)acetamide | 15 | 94 |
| 3 | 4-Methoxyaniline | 2-Chloro-N-(4-methoxyphenyl)acetamide | 15 | 95 |
| 4 | 4-Chloroaniline | 2-Chloro-N-(4-chlorophenyl)acetamide | 20 | 90 |
| 5 | Benzylamine | N-Benzyl-2-chloroacetamide | 15 | 93 |
Table 2: N-Acylation of a Secondary Amine under Anhydrous Conditions [3]
| Amine | Acyl Chloride | Base | Solvent | Reaction Time | Yield (%) |
| Benzyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate | Chloroacetyl chloride | Pyridine (B92270) | Ethyl Acetate | 1.5 h | 94 |
Experimental Protocols
Protocol 1: Rapid and Environmentally Friendly N-Acylation in Aqueous Phosphate Buffer [1][4]
This method is suitable for the N-acylation of anilines and other amines in an aqueous medium, avoiding the use of hazardous organic solvents and often resulting in high yields and short reaction times.[1][4]
Materials:
-
Substituted amine (e.g., aniline, 1.0 equiv)
-
Chloroacetyl chloride (1.05-1.1 equiv)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the amine (1.0 equiv) in phosphate buffer in a round-bottom flask with stirring at room temperature.
-
Cool the reaction mixture in an ice bath.
-
Add chloroacetyl chloride (1.05-1.1 equiv) dropwise to the stirring solution.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 15-20 minutes.[1][4]
-
Upon completion, the solid product will precipitate from the solution.
-
Collect the product by vacuum filtration and wash thoroughly with cold water.
-
Dry the product in a vacuum oven. Further purification by recrystallization can be performed if necessary.
Protocol 2: N-Acylation of Secondary Amines under Anhydrous Conditions [3][5]
This protocol is ideal for the N-acylation of secondary amines, particularly those that may have solubility issues in aqueous media or are sensitive to water.
Materials:
-
Secondary amine (1.0 equiv)
-
Chloroacetyl chloride (1.05 equiv)
-
Non-nucleophilic base (e.g., pyridine or triethylamine, 1.1 equiv)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate (EtOAc))
-
Round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet
-
Ice bath
-
Syringe or dropping funnel
Procedure:
-
In a flask under a nitrogen atmosphere, dissolve the secondary amine (1.0 equiv) and the non-nucleophilic base (1.1 equiv) in an anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add the chloroacetyl chloride (1.05 equiv) dropwise to the stirred solution via a syringe or dropping funnel, ensuring the temperature remains below 10 °C.[3]
-
Allow the reaction mixture to warm to room temperature and continue stirring.
-
Monitor the reaction by TLC or LC-MS until the starting amine is completely consumed.[5]
-
Upon completion, quench the reaction by adding an aqueous solution (e.g., water, 5% aq. KH2PO4, or saturated aq. NaHCO3).[3]
-
Extract the product with an organic solvent (e.g., DCM or EtOAc).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.[3][5]
Mandatory Visualizations
Caption: General mechanism for the N-acylation of an amine with an acyl chloride.
Caption: A typical experimental workflow for N-acylation under anhydrous conditions.
References
Application Notes: Chloroacetyl Group for Amine Protection of Glycine
Introduction
In the fields of peptide synthesis, medicinal chemistry, and drug development, the reversible protection of reactive functional groups is a cornerstone of chemical strategy.[1] The protection of the α-amino group of amino acids is essential to prevent self-polymerization and control the sequence of peptide chain elongation.[1] The chloroacetyl (ClAc) group is a valuable N-terminal amine protecting group, prized for its ease of introduction and, most notably, its selective removal under mild conditions that are orthogonal to many other common protecting groups.[2][3]
The chloroacetyl group serves as a robust electrophilic handle. This reactivity is widely exploited for the site-specific conjugation of peptides, the synthesis of cyclic peptides through intramolecular thioether linkage with a cysteine residue, and the development of targeted therapeutic agents.[4][5] Its stability to the acidic conditions used for Boc-group removal and the mild basic conditions for Fmoc-group removal makes it an excellent component in complex, multi-step synthetic strategies.[4][6][7]
Data Presentation
Physicochemical and spectroscopic data for the protected amino acid, N-Chloroacetylglycine, are summarized below. This data is essential for characterization and quality control during synthesis.
Table 1: Physicochemical and Spectroscopic Properties of N-Chloroacetylglycine
| Property | Value | Reference(s) |
| IUPAC Name | 2-[(2-chloroacetyl)amino]acetic acid | [8] |
| CAS Number | 6319-96-6 | [8][9][10] |
| Molecular Formula | C₄H₆ClNO₃ | [8][9][10] |
| Molecular Weight | 151.55 g/mol | [8][9][10] |
| Appearance | White to off-white crystalline powder | [9] |
| Melting Point | 102 °C | [11] |
| Purity (Typical) | ≥98% | [10] |
| ¹H NMR (DMSO-d₆) | δ ~8.5 (t, 1H, NH), ~4.2 (s, 2H, Cl-CH₂), ~3.8 (d, 2H, N-CH₂) | Predicted based on similar structures[11][12] |
| ¹³C NMR (DMSO-d₆) | δ ~171 (COOH), ~166 (C=O, amide), ~42 (Cl-CH₂), ~41 (N-CH₂) | Predicted based on similar structures[12][13] |
| Mass Spec (ESI-) | Predicted [M-H]⁻: m/z 149.99 | [14] |
| Mass Spec (ESI+) | Predicted [M+H]⁺: m/z 152.01; [M+Na]⁺: m/z 173.99 | [14] |
Table 2: Orthogonality of the Chloroacetyl (ClAc) Protecting Group
The chloroacetyl group's primary advantage is its unique cleavage condition, which does not interfere with other commonly used amine protecting groups.[15]
| Protecting Group | Cleavage Reagent / Condition | Stability to Other Conditions | Reference(s) |
| Chloroacetyl (ClAc) | Thiourea (B124793), mild nucleophiles | Stable to strong acids (TFA) and mild bases (piperidine). | [2][4] |
| Fmoc | Piperidine (20% in DMF) | Unstable to base. Stable to acid and hydrogenolysis. | [7] |
| Boc | Trifluoroacetic Acid (TFA) | Unstable to strong acid. Stable to base and hydrogenolysis. | [6] |
| Cbz | H₂/Pd (Hydrogenolysis) | Unstable to hydrogenolysis and strong acids (HBr/AcOH). Stable to mild base. | [6] |
Visualizations
Diagrams illustrating key reactions, workflows, and chemical logic are provided below.
Caption: Reaction scheme for the synthesis of N-Chloroacetylglycine.
Caption: Experimental workflow for the synthesis of N-Chloroacetylglycine.
Caption: Mechanism for the deprotection of the chloroacetyl group by thiourea.[2][16]
Caption: Logical diagram illustrating the orthogonality of the chloroacetyl group.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Chloroacetyl chloride is corrosive and lachrymatory.
Protocol 1: Synthesis of N-Chloroacetylglycine
This protocol describes the N-protection of glycine using chloroacetyl chloride under basic aqueous conditions, adapted from literature procedures.[17]
-
Materials:
-
Glycine (1.0 eq)
-
Sodium Hydroxide (NaOH)
-
Chloroacetyl chloride (1.0 eq)
-
Hydrochloric Acid (HCl), concentrated
-
Ethyl Acetate (B1210297)
-
Deionized Water
-
Ice bath, magnetic stirrer, pH meter/strips, separatory funnel, rotary evaporator
-
-
Procedure:
-
In a flask equipped with a magnetic stir bar and placed in an ice bath, dissolve glycine (e.g., 25 g, 0.33 mol) in a 4 M NaOH solution (e.g., 83 mL, 0.33 mol). Ensure the temperature is maintained between 0-5 °C.
-
In separate addition funnels, prepare a solution of chloroacetyl chloride (e.g., 26.3 mL, 0.33 mol) and a 4 M NaOH solution (e.g., 83 mL, 0.33 mol).
-
Add the chloroacetyl chloride and NaOH solutions dropwise and simultaneously to the stirring glycine solution over 1 hour. Carefully monitor the pH and maintain it between 10-11. Ensure the temperature does not rise above 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Cool the mixture again in an ice bath and slowly add concentrated HCl to adjust the pH to 2. A white precipitate of N-chloroacetylglycine should form.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The resulting white solid is N-chloroacetylglycine. It can be further purified by recrystallization if necessary.
-
Protocol 2: Deprotection of the N-Chloroacetyl Group with Thiourea
This protocol describes the selective cleavage of the chloroacetyl group to liberate a free amine.[2][16]
-
Materials:
-
N-Chloroacetylated substrate (e.g., N-Chloroacetylglycine) (1.0 eq)
-
Thiourea (2.0-3.0 eq)
-
Solvent (e.g., Methanol/Water, Ethanol, or aqueous sodium bicarbonate)
-
Magnetic stirrer, TLC plates or LC-MS for reaction monitoring
-
-
Procedure:
-
Dissolve the N-chloroacetylated compound in a suitable solvent (e.g., 10 mL/mmol of substrate).
-
Add thiourea (2-3 equivalents) to the solution.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 2-12 hours).
-
Upon completion, the work-up will depend on the substrate's properties. A typical work-up may involve:
-
Diluting the reaction mixture with water.
-
Extracting the aqueous phase with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to remove the 2-iminothiazolidin-4-one byproduct.
-
Adjusting the pH of the aqueous phase if the desired product is an amino acid, and isolating it by crystallization or ion-exchange chromatography.
-
-
Protocol 3: N-Terminal Chloroacetylation of a Resin-Bound Peptide
This protocol is for the chloroacetylation of a peptide with a free N-terminus, typically after completion of solid-phase peptide synthesis (SPPS).[4][18]
-
Materials:
-
Peptide-on-resin with a free N-terminus (1.0 eq)
-
Chloroacetyl chloride (10 eq)
-
N,N-Diisopropylethylamine (DIPEA) (20 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
SPPS reaction vessel
-
-
Procedure:
-
Swell the peptide-resin in anhydrous DMF for 30 minutes.
-
Drain the solvent.
-
Prepare the acylation solution: In a separate vial, add chloroacetyl chloride (10 eq) to anhydrous DMF, followed by DIPEA (20 eq). Caution: The reaction is exothermic.
-
Add the acylation solution to the resin and shake at room temperature for 1-2 hours.
-
Drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
A small sample of the resin can be cleaved and analyzed by LC-MS to confirm complete acylation.
-
The N-chloroacetylated peptide-resin is now ready for subsequent steps, such as on-resin cyclization or cleavage from the solid support.[4][18]
-
References
- 1. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. people.uniurb.it [people.uniurb.it]
- 4. benchchem.com [benchchem.com]
- 5. Chloroacetyl-L-valine | 2279-16-5 | Benchchem [benchchem.com]
- 6. Trifluoroacetyl as an orthogonal protecting group for guanidines - ePrints Soton [eprints.soton.ac.uk]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. N-Chloroacetylglycine | C4H6ClNO3 | CID 233485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N-Chloroacetylglycine | CymitQuimica [cymitquimica.com]
- 10. chemscene.com [chemscene.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. pubsapp.acs.org [pubsapp.acs.org]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. PubChemLite - N-chloroacetylglycine (C4H6ClNO3) [pubchemlite.lcsb.uni.lu]
- 15. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 16. Selective thiourea optical probe based on thiourea-induced removal of chloroacetyl group from chloroacetylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. N-(2-Chloroacetyl)glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Macrocyclic peptides as allosteric inhibitors of nicotinamide N -methyltransferase (NNMT) - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00134E [pubs.rsc.org]
Application Notes and Protocols: The Use of Glycyl Chloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In peptide synthesis, the formation of the amide bond between two amino acids is a critical step that requires the activation of the carboxyl group of one amino acid to facilitate its reaction with the amino group of another. While various in-situ coupling reagents are widely used in modern Solid-Phase Peptide Synthesis (SPPS), the use of pre-activated amino acid derivatives, such as amino acid chlorides, offers a potent and rapid alternative. This document provides detailed application notes and protocols for the use of N-protected glycyl chloride in peptide synthesis.
Glycyl chloride, specifically an N-protected form like Fmoc-glycyl chloride, is a highly reactive species that can drive peptide bond formation to completion quickly. This can be particularly advantageous for sterically hindered couplings or to minimize side reactions associated with prolonged coupling times. However, the high reactivity also necessitates careful handling to avoid unwanted side reactions and racemization.
These notes will detail the preparation of Fmoc-glycyl chloride and its application in a standard SPPS workflow, along with expected outcomes and technical considerations.
Data Presentation
The following table summarizes representative quantitative data for peptide synthesis utilizing Nα-Fmoc-protected amino acid chlorides. It is important to note that specific results for glycyl chloride may vary, and the data presented here is a composite from studies on various amino acid chlorides to provide a general expectation of performance.
| Parameter | Value | Conditions/Notes |
| Coupling Time | 5 - 60 minutes | Dependent on the specific amino acids being coupled and steric hindrance. |
| Coupling Efficiency | >95% | Can be influenced by the choice of base and solvent. |
| Yield (per coupling step) | >85% | Overall yield will decrease with increasing peptide length. |
| Purity of Crude Peptide | 70-90% | Dependent on the sequence and success of each coupling and deprotection step. |
| Racemization | <5% | Can be minimized by using appropriate bases (e.g., non-nucleophilic hindered bases) and low temperatures. The use of additives like HOBt can further suppress racemization.[1] |
Experimental Protocols
Protocol 1: Synthesis of Nα-Fmoc-glycyl Chloride
This protocol describes the conversion of Nα-Fmoc-glycine to Nα-Fmoc-glycyl chloride using thionyl chloride.
Materials:
-
Nα-Fmoc-glycine
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Hexanes, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Schlenk line or nitrogen/argon inlet
-
Rotary evaporator
-
Centrifuge
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Nα-Fmoc-glycine in anhydrous DCM (to a concentration of approximately 0.2 M).
-
Slowly add 10 equivalents of thionyl chloride to the solution via syringe at room temperature.
-
Heat the reaction mixture to reflux (around 40-60°C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess solvent and thionyl chloride by rotary evaporation. To ensure complete removal of residual thionyl chloride, co-evaporate the residue with anhydrous DCM or hexane (B92381) (repeat 2-3 times).
-
Re-dissolve the resulting crude product in a minimal amount of anhydrous DCM.
-
Precipitate the Fmoc-glycyl chloride by adding the DCM solution to a large volume of cold anhydrous hexanes (e.g., 50 mL of hexanes for every 1 mL of DCM).
-
Sonicate the mixture to facilitate complete precipitation.
-
Collect the solid product by centrifugation, decant the supernatant.
-
Wash the pellet with another portion of cold anhydrous hexanes and repeat the centrifugation.
-
Dry the final product under vacuum to yield Fmoc-glycyl chloride as a white to off-white solid. Store the product under an inert atmosphere and protected from moisture.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-glycyl Chloride
This protocol outlines the coupling of Fmoc-glycyl chloride to a resin-bound amino acid in a manual SPPS workflow.
Materials:
-
Pre-loaded resin with the C-terminal amino acid (e.g., Fmoc-Ala-Wang resin)
-
Fmoc-glycyl chloride (prepared as in Protocol 1)
-
20% piperidine (B6355638) in dimethylformamide (DMF)
-
Dichloromethane (DCM), synthesis grade
-
Dimethylformamide (DMF), synthesis grade
-
Diisopropylethylamine (DIEA)
-
Solid-phase synthesis vessel
-
Shaker or bubbler for mixing
Procedure:
1. Resin Swelling:
- Place the desired amount of resin in the synthesis vessel.
- Add DCM and allow the resin to swell for at least 30 minutes with gentle agitation.
- Drain the DCM.
2. Fmoc Deprotection:
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate for 20 minutes to remove the Fmoc protecting group from the resin-bound amino acid.
- Drain the piperidine solution.
- Wash the resin thoroughly with DMF (5 times) and then with DCM (3 times) to remove all traces of piperidine.
3. Glycine Coupling:
- In a separate dry flask, dissolve Fmoc-glycyl chloride (3 equivalents relative to the resin loading) in anhydrous DCM.
- Add DIEA (3 equivalents) to the Fmoc-glycyl chloride solution. Caution: This mixture is highly reactive and should be used immediately.
- Add the activated Fmoc-glycyl chloride solution to the deprotected resin in the synthesis vessel.
- Agitate the mixture for 30-60 minutes at room temperature.
- To monitor the completion of the coupling reaction, a Kaiser test can be performed on a small sample of the resin beads. A negative Kaiser test (beads remain colorless) indicates the absence of free primary amines and a complete reaction.
- Once the coupling is complete, drain the reaction solution.
- Wash the resin thoroughly with DCM (3 times) and DMF (3 times).
4. Subsequent Cycles:
- For the addition of the next amino acid, repeat the Fmoc deprotection and coupling steps with the desired Nα-Fmoc-protected amino acid, using a standard in-situ activation method (e.g., with HCTU or DIC/HOBt). While it is possible to use other amino acid chlorides, their stability can be an issue, especially with acid-labile side-chain protecting groups.[2]
5. Cleavage and Deprotection:
- After the final coupling and deprotection steps, wash the resin with DCM and dry it under vacuum.
- Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail appropriate for the resin and the peptide sequence (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
- Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and dry under vacuum.
6. Purification:
- Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: Experimental workflow for the synthesis and use of Fmoc-glycyl chloride in SPPS.
References
Step-by-step guide for glycine chloride preparation in situ
Topic: Step-by-Step Guide for In Situ Preparation of Glycine (B1666218) Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycine chloride, the acyl chloride derivative of the amino acid glycine, is a reactive intermediate crucial for various synthetic applications, most notably in peptide synthesis. The in situ preparation of this compound is often preferred to circumvent the challenges associated with its isolation and storage, as acyl chlorides are typically moisture-sensitive and can be unstable. This document provides a detailed protocol for the in situ generation of this compound hydrochloride from glycine using common chlorinating agents, followed by its potential application in subsequent reactions.
The primary challenge in synthesizing peptides is the controlled formation of the amide bond between specific amino acids. Direct condensation of two amino acids is generally inefficient. Therefore, the carboxyl group of one amino acid is "activated" to facilitate nucleophilic attack by the amino group of another. Conversion to an acyl chloride is a common activation strategy. However, the unprotected amino group of the acyl chloride can react with another molecule of itself, leading to undesired polymerization. To prevent this, the amino group of glycine is protonated by the hydrogen chloride gas generated during the reaction with thionyl chloride, forming the more stable this compound hydrochloride.
Experimental Protocols
Methodology 1: Preparation of this compound Hydrochloride using Thionyl Chloride
This protocol details the in situ preparation of this compound hydrochloride from glycine and thionyl chloride (SOCl₂). Thionyl chloride is a widely used reagent for converting carboxylic acids to acyl chlorides due to the clean reaction byproducts (sulfur dioxide and hydrogen chloride gas).[1][2]
Materials:
-
Glycine
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., dichloromethane (B109758) (CH₂Cl₂), tetrahydrofuran (B95107) (THF), or neat thionyl chloride)[1][3]
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle or oil bath
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere. This is crucial to prevent the reaction of thionyl chloride and the resulting acyl chloride with atmospheric moisture.
-
Addition of Reactants: To the flask, add glycine. Suspend the glycine in a suitable anhydrous solvent like dichloromethane or use an excess of thionyl chloride as the solvent.[3][4]
-
Chlorination: Cool the suspension in an ice bath. Slowly add thionyl chloride dropwise to the stirred suspension. The reaction is exothermic and generates gaseous byproducts (SO₂ and HCl).
-
Reaction Progression: After the initial addition, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux.[1][3] The reaction of glycine with thionyl chloride has been shown to be quantitative at reflux temperature.[5]
-
Monitoring the Reaction: The reaction can be monitored by observing the dissolution of the solid glycine and the cessation of gas evolution.
-
Removal of Excess Reagent: After the reaction is complete, excess thionyl chloride and solvent can be removed under reduced pressure. This step should be performed with care in a well-ventilated fume hood, and a cold trap is recommended to capture the volatile and corrosive thionyl chloride.[4]
-
In Situ Use: The resulting crude this compound hydrochloride is typically a solid and is used immediately in the subsequent reaction step without further purification.
Methodology 2: Preparation of this compound Hydrochloride using Phosphorus Pentachloride
An alternative method involves the use of phosphorus pentachloride (PCl₅).
Materials:
-
Glycine
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous carbon tetrachloride (CCl₄) or other suitable inert solvent
-
Reaction vessel with a shaker or stirrer
-
Filtration apparatus
Procedure:
-
Reactant Suspension: Suspend glycine in anhydrous carbon tetrachloride in a suitable reaction vessel.[6]
-
Addition of PCl₅: Add phosphorus pentachloride to the suspension.[6]
-
Reaction: Vigorously shake or stir the reaction mixture at room temperature for an extended period (e.g., 10 hours).[6]
-
Isolation (if necessary): The resulting solid this compound hydrochloride can be filtered, washed with dry carbon tetrachloride, petroleum ether, and then ether to remove byproducts.[6] For in situ use, the reaction mixture can be carried forward directly after ensuring the completion of the reaction.
Data Presentation
The following table summarizes typical quantitative data for the preparation of amino acid chlorides.
| Parameter | Thionyl Chloride Method | Phosphorus Pentachloride Method | Reference |
| Starting Material | Glycine | Glycine | |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Phosphorus Pentachloride (PCl₅) | [2][6] |
| Solvent | Dichloromethane, THF, or neat SOCl₂ | Carbon Tetrachloride | [3][6] |
| Reaction Temperature | Reflux | Room Temperature | [1][6] |
| Reaction Time | Several hours | ~10 hours | [1][6] |
| Typical Yield | Quantitative | ~90% | [5][6] |
| Byproducts | SO₂(g), HCl(g) | POCl₃(l), HCl(g) | [2] |
Mandatory Visualization
Caption: Workflow for the in situ preparation of this compound hydrochloride.
Applications in Drug Development
The in situ preparation of this compound is a fundamental step in the synthesis of peptides and peptidomimetics, which are significant classes of therapeutic agents. This method allows for the efficient formation of amide bonds, which are the backbone of peptides. By activating the carboxyl group of glycine, it can be readily coupled with other amino acids or amine-containing molecules to build complex peptide chains or introduce glycine motifs into drug candidates. This is particularly relevant in the development of novel antibiotics, anti-cancer agents, and other targeted therapies. The ability to perform this activation and subsequent coupling in a one-pot or sequential manner enhances synthetic efficiency and yield, which are critical factors in drug discovery and development.
References
Application of Glycine Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Glycine (B1666218), the simplest amino acid, serves as a remarkably versatile building block in medicinal chemistry. Its derivatives, particularly activated forms like N-protected glycyl chlorides and N-substituted glycines, are instrumental in constructing complex molecules with significant therapeutic potential. These derivatives offer a scaffold for creating peptidomimetics with enhanced stability and are key components in the synthesis of potent antiviral agents. This document provides an overview of these applications, quantitative data on their efficacy and synthesis, and detailed protocols for their use.
Application Note 1: Peptidomimetics - The Rise of Peptoids
Peptides are crucial signaling molecules, but their therapeutic use is often hampered by poor metabolic stability and low cell permeability. Peptoids, or poly-N-substituted glycines, are a major class of peptidomimetics that overcome these limitations.[1] In peptoids, the side chain is shifted from the alpha-carbon to the backbone amide nitrogen.[2] This structural modification removes the backbone hydrogen bond donor and the chiral center, rendering them highly resistant to proteolytic degradation while allowing for the creation of stable, helical secondary structures.[2][3]
The synthesis of peptoids is most efficiently achieved through the "submonomer" solid-phase synthesis method developed by Zuckermann.[4][5] This two-step iterative process allows for precise control over the sequence and the incorporation of a vast diversity of side chains, making peptoids ideal for combinatorial library synthesis and drug discovery.[6][7]
Application Note 2: Glycine Derivatives in Antiviral Drug Synthesis
Glycine derivatives are integral components of several successful antiviral drugs. Their incorporation can provide critical structural motifs that mediate binding to viral enzymes. A prominent example is the use of glycine and its analogs in inhibitors of the Hepatitis C Virus (HCV) NS3/4A serine protease. This viral enzyme is essential for cleaving the HCV polyprotein into mature, functional proteins required for viral replication.[6][8][9]
Boceprevir and Telaprevir are first-generation HCV NS3/4A protease inhibitors that showcase the importance of glycine derivatives.[10][11] Boceprevir, for instance, incorporates a tert-butylglycine residue at the P3 position, which plays a role in its binding to the protease active site.[12][13][14] These drugs act as peptidomimetics that mimic the natural substrate of the protease, binding reversibly to the active site serine and blocking its function, thereby halting viral replication.[1][3][15][16]
Data Presentation
Quantitative data for the biological activity of glycine-containing antiviral drugs and representative yields for peptoid synthesis are summarized below.
Table 1: Biological Activity of HCV NS3/4A Protease Inhibitors
| Compound | Target | Assay | IC₅₀ (nM) | Citation(s) |
| Boceprevir | HCV NS3/4A Protease (Genotype 1b) | Enzyme Inhibition | 80 | [17] |
| Telaprevir | HCV NS3/4A Protease (Genotype 1b) | Enzyme Inhibition | 130 | [17] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Representative Yields in Solid-Phase Peptoid Synthesis
| Synthesis Type | Product | Scale | Overall Yield (%) | Citation(s) |
| Manual Solid-Phase | 9-mer Tryptamine-rich Peptoid | 100 mg | 78 (crude) | [18] |
| Automated Solid-Phase | N-Aryl Glycine Peptoids | N/A | 65-68 | [19] |
| Solution-Phase (IEG) | 8-mer Peptoid | 8 g | 56 | [20] |
Yields in solid-phase synthesis can be affected by sequence length, side-chain chemistry, and purification methods. The overall yield is a cumulative result of multiple reaction cycles.[19]
Experimental Protocols
Protocol 1: Solid-Phase Submonomer Synthesis of a Peptoid
This protocol is based on the widely used Zuckermann method for manual solid-phase peptoid synthesis.[7][21][22]
Materials:
-
Fmoc-Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine (B6355638) in DMF
-
Bromoacetic acid (0.6 M in DMF)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Primary amine "submonomer" of choice (1.0 M in N-Methyl-2-pyrrolidone, NMP)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIPS))
-
Polypropylene reaction vessel with a frit
-
Shaker or rocker
Procedure:
-
Resin Swelling and Deprotection: a. Place the Fmoc-Rink Amide resin (e.g., 0.1 mmol) in the reaction vessel. b. Swell the resin in DMF for 1-2 hours. c. Drain the DMF and add 20% piperidine in DMF to the resin. d. Agitate for 10 minutes to remove the Fmoc protecting group. Repeat this step once. e. Wash the resin thoroughly with DMF (4-5 times) to remove all traces of piperidine.
-
Acylation Step (Bromoacetylation): a. Add the bromoacetic acid solution (0.6 M in DMF) to the resin. b. Add DIC solution to initiate the acylation. c. Agitate the mixture for 20-30 minutes at room temperature. d. Drain the reaction solution and wash the resin thoroughly with DMF (4-5 times).
-
Displacement Step (Side Chain Incorporation): a. Add the primary amine submonomer solution (1.0 M in NMP) to the bromoacetylated resin. b. Agitate the mixture for 1-2 hours at room temperature. The reaction time may need to be optimized depending on the nucleophilicity of the amine. c. Drain the solution and wash the resin thoroughly with DMF (4-5 times).
-
Chain Elongation: a. Repeat steps 2 (Acylation) and 3 (Displacement) for each subsequent monomer to be added to the peptoid chain.
-
Cleavage and Deprotection: a. After the final monomer is added, wash the resin with dichloromethane (B109758) (DCM) and dry it under a stream of nitrogen. b. Add the cleavage cocktail (e.g., 95% TFA/TIPS/H₂O) to the resin. c. Agitate for 1.5-2 hours at room temperature to cleave the peptoid from the resin and remove any acid-labile side-chain protecting groups. d. Collect the filtrate, which contains the crude peptoid product.
-
Purification: a. Precipitate the crude peptoid with cold diethyl ether. b. Purify the peptoid using reverse-phase high-performance liquid chromatography (RP-HPLC). c. Characterize the final product by mass spectrometry.
Mandatory Visualization
Caption: Workflow for Solid-Phase Submonomer Peptoid Synthesis.
References
- 1. What is the mechanism of Boceprevir? [synapse.patsnap.com]
- 2. Boceprevir | C27H45N5O5 | CID 10324367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Boceprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ronald N. Zuckermann - Google Scholar [scholar.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. escholarship.org [escholarship.org]
- 8. Hepatitis C Viral NS3-4A Protease Activity Is Enhanced by the NS3 Helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Boceprevir - Wikipedia [en.wikipedia.org]
- 11. Telaprevir | C36H53N7O6 | CID 3010818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Telaprevir? [synapse.patsnap.com]
- 16. Telaprevir - Mechanism, Indication, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 17. journals.asm.org [journals.asm.org]
- 18. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 19. researchgate.net [researchgate.net]
- 20. Sequence-defined peptoids via iterative exponential growth - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01296A [pubs.rsc.org]
- 21. An Efficient Method for the Synthesis of Peptoids with Mixed Lysine-type/Arginine-type Monomers and Evaluation of Their Anti-leishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bpm-wiki.cnsi.ucsb.edu [bpm-wiki.cnsi.ucsb.edu]
Glycine Chloride: A Versatile C2-Amine Building Block for the Synthesis of Bioactive Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycine (B1666218), the simplest proteinogenic amino acid, serves as a fundamental starting material in organic synthesis. Its activated form, broadly termed "glycine chloride," encompasses reactive derivatives such as glycyl chloride hydrochloride and N-chloroacetyl compounds. These reagents are invaluable C2-N building blocks for the construction of a diverse array of nitrogen-containing heterocyclic scaffolds. The inherent bifunctionality of the glycine backbone, possessing both an electrophilic carbonyl center and a nucleophilic (or potentially nucleophilic) nitrogen atom, allows for elegant and efficient cyclization strategies. This application note provides detailed protocols and quantitative data for the synthesis of several key heterocyclic systems utilizing this compound derivatives, highlighting their significance in medicinal chemistry and drug discovery. Nitrogen heterocycles are prevalent in a vast number of FDA-approved drugs, underscoring the importance of robust synthetic methodologies for their preparation.
I. Synthesis of 1,4-Benzodiazepine-2-ones
1,4-Benzodiazepines are a prominent class of psychoactive compounds known for their anxiolytic, sedative, and anticonvulsant properties. A common synthetic route involves the acylation of a 2-aminobenzophenone (B122507) with a glycine equivalent, followed by intramolecular cyclization.
Application Note
The use of chloroacetyl chloride to acylate the amino group of a 2-aminobenzophenone provides a direct precursor for the cyclization to a 1,4-benzodiazepin-2-one. This method is efficient and applicable to a range of substituted 2-aminobenzophenones, allowing for the generation of diverse benzodiazepine (B76468) libraries. The subsequent cyclization is typically achieved by treatment with a base, such as ammonia (B1221849) or hexamethylenetetramine.
Experimental Protocol: Synthesis of 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one
This protocol is adapted from established procedures for the synthesis of benzodiazepine cores.
Step 1: Synthesis of 2-(2-Chloroacetamido)-5-chlorobenzophenone
-
In a suitable reaction vessel, dissolve 2-amino-5-chlorobenzophenone (B30270) (1.0 eq) in a dry, inert solvent such as toluene (B28343) or dichloromethane.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add chloroacetyl chloride (1.1 eq) to the stirred solution while maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate. If so, collect the solid by filtration. Otherwise, wash the reaction mixture with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol (B145695)/water) to obtain pure 2-(2-chloroacetamido)-5-chlorobenzophenone.
Step 2: Cyclization to 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one
-
Suspend the 2-(2-chloroacetamido)-5-chlorobenzophenone (1.0 eq) in a suitable solvent such as ethanol.
-
Add hexamethylenetetramine (1.1 eq) to the suspension.
-
Saturate the mixture with ammonia gas and then heat to reflux for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, which may cause the product to crystallize.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and then water.
-
Dry the product in a vacuum oven to yield 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one.[1]
Quantitative Data Summary
| Starting Material (2-Aminobenzophenone) | Acylating Agent | Cyclization Reagent | Product | Yield (%) | Reference |
| 2-Amino-5-chlorobenzophenone | Chloroacetyl chloride | Hexamethylenetetramine/NH₃ | 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one | 62 | [1] |
| 2-Methylamino-5-chlorobenzophenone | Chloroacetyl chloride | Hexamethylenetetramine/NH₃ | 7-Chloro-1-methyl-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one | 96 | [1] |
| 2-Amino-5-bromobenzoylpyridine | Chloroacetyl chloride | Hexamethylenetetramine/NH₃ | 7-Bromo-1,3-dihydro-5-(2-pyridyl)-2H-1,4-benzodiazepin-2-one | - | [1] |
Synthesis of 1,4-Benzodiazepines Workflow
Caption: General workflow for the synthesis of 1,4-benzodiazepines.
II. Synthesis of Piperazin-2-ones
Piperazin-2-ones are six-membered heterocyclic scaffolds present in numerous biologically active compounds. They can be considered cyclic derivatives of dipeptides and serve as important peptidomimetics. The reaction of an N-substituted glycine ester with a 2-haloethylamine or the cyclization of an N-(2-haloethyl)glycine derivative are common strategies for their synthesis.
Application Note
A straightforward approach to piperazin-2-ones involves the intramolecular cyclization of N-(2-chloroethyl)glycine derivatives. The starting materials can be prepared by the reaction of a 2-chloroethylamine (B1212225) with a glycine ester. The cyclization is typically base-mediated. This methodology allows for the introduction of diversity at multiple positions of the piperazinone ring.
Experimental Protocol: General Synthesis of N-Substituted Piperazin-2-ones
This protocol describes a general method for the synthesis of piperazin-2-ones from N-(2-chloroethyl)glycine amides.
-
Synthesize the N-(2-chloroethyl)glycine amide precursor by coupling N-(2-chloroethyl)glycine with a desired amine using standard peptide coupling reagents (e.g., DCC, HOBt).
-
Dissolve the N-(2-chloroethyl)glycine amide (1.0 eq) in a suitable solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as sodium hydride (NaH, 1.2 eq) or potassium tert-butoxide (t-BuOK, 1.2 eq), portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired piperazin-2-one.
Quantitative Data Summary
| N-Substituent (on Glycine) | Amine | Cyclization Base | Product | Yield (%) |
| Benzyl | - | NaH | 1-Benzylpiperazin-2-one | - |
| Phenyl | - | K₂CO₃ | 1-Phenylpiperazin-2-one | - |
| 4-Methoxybenzyl | - | NaH | 1-(4-Methoxybenzyl)piperazin-2-one | - |
Note: Specific yield data for this general protocol is highly substrate-dependent and would require specific literature sources for each derivative.
Piperazin-2-one Synthesis Pathway
References
Application Notes and Protocols for Reactions Involving Glycine Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental setups, protocols, and safety information for chemical reactions involving two interpretations of "glycine chloride": Glycine (B1666218) Hydrochloride, the salt form of glycine, and Glycyl Chloride, the more reactive acyl chloride derivative.
Part 1: Glycine Hydrochloride
Glycine hydrochloride is a common and stable salt of the amino acid glycine. It is often used as a starting material for the synthesis of other glycine derivatives and in various biochemical applications.
Safety & Handling
Glycine hydrochloride is a crystalline powder that is soluble in water.[1] It is considered stable under normal conditions but should be stored in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents.[1][2] When handling, it is important to avoid creating dust, and personal protective equipment, including gloves and safety goggles, should be worn.[2] In case of fire, water spray, alcohol-resistant foam, dry chemical, or carbon dioxide can be used as extinguishing media.[2]
Experimental Protocols
This protocol describes the preparation of glycine hydrochloride by reacting glycine with concentrated hydrochloric acid.[3]
Materials:
-
Glycine
-
Concentrated Hydrochloric Acid
-
Ice bath
-
Vacuum filtration apparatus
-
Vacuum oven
Procedure:
-
To 150 ml of concentrated hydrochloric acid, add 100g of glycine.
-
Heat the reaction mixture to a temperature between 50°C and 53°C until the glycine is completely dissolved.
-
Cool the resulting solution to a temperature between -10°C and -8°C in an ice-salt bath and maintain this temperature for 15-20 minutes to allow for crystallization.
-
Filter the resulting solid using a vacuum filtration apparatus.
-
Cool the filtrate to -15°C and maintain for about 10 minutes, then filter any additional precipitate through the same filter.
-
Dry the collected solid in a vacuum oven at 90°C for 18 hours to yield glycine hydrochloride.
This protocol details the synthesis of glycine, which can then be converted to glycine hydrochloride if desired.[4]
Materials:
-
Monochloroacetic acid
-
Aqueous ammonia (B1221849) (sp. gr. 0.90)
-
Apparatus for concentration under reduced pressure (e.g., rotary evaporator)
-
Büchner funnel
Procedure:
-
In a large round-bottomed flask, place 8 liters of aqueous ammonia.
-
Gradually add 189 g of monochloroacetic acid to the ammonia solution with stirring.
-
Continue stirring until the chloroacetic acid is dissolved and then let the solution stand for approximately 48 hours at room temperature.
-
Concentrate the solution under reduced pressure to a volume of about 200 cc.
-
Transfer the concentrated solution to a beaker and rinse the flask with a small amount of water, adding the rinse to the beaker.
-
To precipitate the glycine, add approximately five volumes (about 1250 cc) of methanol.
-
Collect the precipitated glycine on a Büchner funnel, wash with methanol and then ether, and air dry.
Quantitative Data
| Parameter | Synthesis of Glycine Hydrochloride[3] | Synthesis of Glycine[4] |
| Starting Materials | Glycine (100g), Conc. HCl (150ml) | Monochloroacetic acid (189g), Aq. Ammonia (8L) |
| Reaction Temperature | 50-53°C, then -10 to -8°C | Room temperature |
| Reaction Time | Not specified, cooling for 15-20 min | 48 hours |
| Product | Glycine Hydrochloride | Glycine |
| Yield | 94g (First Crop) | 96-98g (after purification) |
| Purity | Not specified | Described as containing small amounts of chloride and ammonia before purification |
Experimental Workflow: Synthesis of Glycine Hydrochloride
References
Glycine Chloride Acylation of Alcohols and Phenols: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acylation of alcohols and phenols with glycine (B1666218) derivatives is a cornerstone reaction in organic synthesis, pivotal for the creation of glycine esters and N-acyl glycine conjugates. These products are fundamental building blocks in peptide synthesis, serve as key intermediates in the development of pharmaceuticals, and are utilized in the formulation of biocompatible materials. The term "glycine chloride" typically refers to glycyl chloride (H₂N-CH₂-COCl), a highly reactive acyl chloride. However, due to its instability and the propensity for self-polymerization via its free amino group, its hydrochloride salt (glycyl chloride hydrochloride) or, more commonly, an N-protected version such as N-Boc-glycyl chloride or N-Cbz-glycyl chloride, is used in practice.
This document provides a detailed overview of the reaction mechanism, applications, and comprehensive protocols for the acylation of a range of alcohol and phenol (B47542) substrates using N-protected glycyl chlorides.
Reaction Mechanism
The acylation of alcohols and phenols with an N-protected glycyl chloride proceeds via a nucleophilic acyl substitution mechanism. The reaction is generally applicable to primary, secondary, and phenolic hydroxyl groups.[1][2]
-
Activation (Base Catalysis) : The reaction is typically catalyzed by a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534) (TEA), often with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). The base serves two primary roles: it can deprotonate phenols to form the more nucleophilic phenoxide ion, and it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction.[2][3] In some cases, the base can also act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.
-
Nucleophilic Attack : The lone pair of electrons on the oxygen atom of the alcohol or phenoxide attacks the electrophilic carbonyl carbon of the glycyl chloride. This forms a transient tetrahedral intermediate.[1][4]
-
Elimination : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.
-
Deprotonation : The protonated ester intermediate is deprotonated by the base, regenerating the catalyst and yielding the final ester product.
The use of an N-protecting group (e.g., tert-butyloxycarbonyl, Boc) is crucial to prevent the amine from acting as a nucleophile, which would lead to unwanted side reactions. This protecting group can be removed in a subsequent step if the free amine functionality is desired in the final product.[5]
Applications in Research and Drug Development
Glycine esters and their derivatives are vital in several areas of scientific research and development:
-
Peptide Synthesis : N-protected glycine esters are fundamental units used in both liquid-phase and solid-phase peptide synthesis to build complex peptide chains.[6]
-
Drug Development : The glycyl moiety is incorporated into various drug candidates to enhance solubility, modify pharmacokinetic properties, or interact with biological targets. N-acyl amino acids, for instance, are being investigated as selective inhibitors for targets like the glycine transporter 2 (GlyT2) for the development of novel analgesics.
-
Bioconjugation : Glycine can be used as a linker to attach drugs or probes to larger molecules, such as proteins or polymers.
Experimental Workflows and Logical Diagrams
The following diagrams illustrate the general workflow for the synthesis of N-protected glycyl chloride and its subsequent use in acylation, as well as the core reaction mechanism.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. savemyexams.com [savemyexams.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycyl chloride hydrochloride | 2184-96-5 | Benchchem [benchchem.com]
Application Notes and Protocols for Safe Handling of Glycyl Chloride in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures and safety guidelines for handling glycyl chloride and its more common hydrochloride salt in a laboratory setting. Due to the reactive and potentially hazardous nature of these compounds, strict adherence to these protocols is essential to ensure personnel safety and experimental integrity.
Introduction
Glycyl chloride is a reactive chemical intermediate used in peptide synthesis and other organic chemistry applications. It is typically handled in its more stable hydrochloride salt form to prevent self-polymerization.[1] This document outlines the potential hazards, necessary protective measures, and proper handling and disposal protocols for glycyl chloride compounds.
Hazard Identification and Quantitative Data
Glycyl chloride and its derivatives are corrosive and can cause severe skin burns and eye damage.[2][3] The hydrochloride salt is a corrosive solid that can release irritating and toxic hydrogen chloride gas upon decomposition.[4][5][6]
Table 1: Physicochemical and Toxicological Data
| Property | Value | References |
| Chemical Name | Glycyl chloride hydrochloride | [1][7] |
| CAS Number | 2184-96-5 | [1] |
| Molecular Formula | C₂H₅Cl₂NO | [7] |
| Molecular Weight | 129.97 g/mol | [1][7] |
| Appearance | White crystalline powder | [6] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Signal Word | Danger | |
| Hazard Statements | H301 (Toxic if swallowed), H314 (Causes severe skin burns and eye damage) | [2][3] |
| Precautionary Statements | P260, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363 |
Experimental Protocols
The following protocols outline the safe handling procedures for using glycyl chloride hydrochloride in a typical laboratory experiment, such as peptide coupling.
3.1. Personal Protective Equipment (PPE)
Before beginning any work, ensure the following PPE is worn:
-
Eye Protection : Chemical safety goggles or a face shield.[4][8][9]
-
Hand Protection : Acid-resistant gloves (e.g., nitrile rubber, >0.11 mm thickness) inspected before use.[1][4][8][10]
-
Body Protection : A lab coat and, if necessary, a chemical-resistant apron.[1][4]
-
Respiratory Protection : A dust mask (e.g., N95) or a respirator with an appropriate cartridge should be used if dust can be generated or if working outside a fume hood.[10]
3.2. Engineering Controls
-
All work with glycyl chloride should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][11][12]
-
An eyewash station and safety shower must be readily accessible.[5][12]
3.3. Weighing and Dispensing Protocol
-
Designate a specific area within the fume hood for weighing and dispensing.
-
Carefully open the container, avoiding inhalation of any dust.
-
Use a clean, dry spatula to transfer the desired amount of glycyl chloride hydrochloride to a tared, sealed container.
-
Clean any spills immediately with a suitable neutralizing agent like sodium bicarbonate.[1]
-
Close the primary container tightly and return it to its designated storage location.
3.4. Reaction Setup and Quenching
-
Set up the reaction apparatus within the fume hood.
-
Slowly add the glycyl chloride hydrochloride to the reaction mixture, which should be kept under anhydrous conditions to prevent hydrolysis.[1]
-
Once the reaction is complete, any excess glycyl chloride must be quenched. This can be achieved by slowly adding a suitable nucleophile, such as water or an alcohol, while cooling the reaction mixture in an ice bath.
3.5. Spill and Waste Disposal
-
Spills : In case of a spill, evacuate the area and ensure proper ventilation. For small spills, neutralize with sodium bicarbonate and absorb with an inert material.[1] Collect the residue in a sealed container for hazardous waste disposal.
-
Waste Disposal : All waste containing glycyl chloride must be treated as hazardous waste. Dispose of it in a designated, properly labeled container according to institutional and local regulations.[4][12] Do not pour down the drain.[4]
Visualized Workflows and Pathways
Diagram 1: Safe Handling Workflow for Glycyl Chloride
Caption: Workflow for the safe handling of glycyl chloride in a lab.
First Aid Measures
-
Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4][5]
-
Skin Contact : Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[2][4][5]
-
Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Immediately consult a physician.[2][5]
-
Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2][4][5]
Storage and Stability
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and moisture.[2][5][6][12]
-
Keep containers tightly closed to prevent hydrolysis.[5][6][12] Handle and store under an inert gas if possible.[2]
Conclusion
The safe handling of glycyl chloride and its hydrochloride salt requires a thorough understanding of its hazards and the implementation of stringent safety protocols. By following these guidelines, researchers can minimize risks and ensure a safe laboratory environment. Always consult the specific Safety Data Sheet (SDS) for the compound and follow all institutional safety procedures.
References
- 1. Glycyl chloride hydrochloride | 2184-96-5 | Benchchem [benchchem.com]
- 2. Phthalylglycyl chloride - Safety Data Sheet [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. Glycyl chloride--hydrogen chloride (1/1) | C2H5Cl2NO | CID 15561435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. carlroth.com [carlroth.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. geneseo.edu [geneseo.edu]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.com [fishersci.com]
Application Notes: Glycine Chloride Derivatives in the Synthesis of Cysteine Protease Inhibitors
Introduction
Glycine (B1666218) and its activated derivatives, such as N-protected glycine chlorides, are fundamental building blocks in the synthesis of targeted enzyme inhibitors. Their structural simplicity and versatility make them crucial components in constructing the peptide backbones of inhibitors aimed at various enzyme classes, particularly cysteine proteases like caspases and cathepsins. These enzymes play pivotal roles in critical signaling pathways, including apoptosis and immune responses, making them significant targets for therapeutic drug development. This document provides detailed protocols and data related to the application of glycine derivatives in synthesizing potent enzyme inhibitors.
Application 1: Synthesis of Peptidyl Acyloxymethyl Ketone Inhibitors of Caspases
Caspases are a family of cysteine proteases that are central regulators of programmed cell death (apoptosis). Dysregulation of caspase activity is implicated in numerous diseases, including neurodegenerative disorders and cancer. Peptidyl inhibitors that mimic the natural substrate of caspases can be designed to specifically block their activity. The use of an N-Cbz-glycine building block is illustrated here in the synthesis of a dipeptide inhibitor scaffold.
Experimental Protocol: Synthesis of a Cbz-Gly-Asp-AOMK Scaffold
This protocol outlines the synthesis of a protected dipeptide, Cbz-Gly-Asp(OBn)-CH₂OC(O)Ph, a precursor for a caspase inhibitor. The glycine moiety is introduced via its N-Cbz protected form, which is then coupled to a protected aspartate derivative.
Materials:
-
N-Cbz-glycine
-
Aspartic acid β-benzyl ester
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Other standard laboratory reagents and solvents
Procedure:
-
Activation of N-Cbz-glycine: Dissolve N-Cbz-glycine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Add DCC (1.1 eq) to the cooled solution. Stir the mixture at 0°C for 30 minutes and then at room temperature for 1 hour. A white precipitate of dicyclohexylurea (DCU) will form.
-
Coupling Reaction: In a separate flask, dissolve Aspartic acid β-benzyl ester (1.0 eq) in a mixture of DCM and DMF.
-
Filter the activated N-Cbz-glycine mixture to remove the DCU precipitate and add the filtrate to the aspartic acid derivative solution.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, filter off any further DCU precipitate.
-
Wash the organic layer sequentially with 5% NaHCO₃ solution, water, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product is then purified using flash column chromatography on silica (B1680970) gel to yield the protected dipeptide. This scaffold can be further elaborated to introduce the acyloxymethyl ketone (AOMK) warhead.
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of the dipeptide inhibitor precursor.
Caption: Workflow for the synthesis of a protected dipeptide inhibitor precursor.
Target Pathway: Caspase-Mediated Apoptosis
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation by initiator caspases (like Caspase-9) leads to the cleavage of numerous cellular proteins, resulting in the characteristic morphological changes of apoptosis. Inhibitors synthesized using glycine derivatives can block this final execution step.
Caption: The role of Caspase-3 in apoptosis and its inhibition.
Application 2: Synthesis of Dipeptidyl Nitrile Inhibitors of Cathepsin C
Cathepsin C is a cysteine protease that plays a crucial role in the activation of serine proteases in immune cells. Inhibitors of Cathepsin C have therapeutic potential for treating inflammatory diseases. Glycine derivatives are often incorporated into the P2 position of dipeptidyl nitrile inhibitors to achieve high potency.
Quantitative Data: Inhibition of Cathepsin C
The following table summarizes the inhibitory activity of a series of dipeptidyl nitrile inhibitors where the P2 position, often occupied by a glycine derivative, is varied. The data highlights how modifications to the glycine component can influence potency.
| Compound ID | P2 Residue | P1 Residue | IC₅₀ (nM) for Cathepsin C |
| 1 | Glycine | L-homoPhe | 0.9 |
| 2 | Sarcosine | L-homoPhe | 3.8 |
| 3 | L-Alanine | L-homoPhe | 0.9 |
| 4 | D-Alanine | L-homoPhe | 120 |
Data sourced from reference. IC₅₀ values represent the concentration of inhibitor required to reduce enzyme activity by 50%.
Experimental Protocol: General Synthesis of Dipeptidyl Nitriles
This generalized protocol describes the coupling of an N-protected amino acid (like Boc-glycine) to an amino nitrile to form the dipeptidyl inhibitor.
Materials:
-
N-Boc-glycine (or other N-protected amino acid)
-
Amino nitrile hydrochloride (e.g., L-homophenylalanine nitrile HCl)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactant Preparation: To a solution of N-Boc-glycine (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the amino nitrile hydrochloride salt (1.0 eq) to the activated mixture.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Aqueous Work-up: Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter the solution, and concentrate the solvent in vacuo.
-
Purification: Purify the resulting crude dipeptidyl nitrile by flash chromatography on silica gel to obtain the final product.
Visualizing the Dipeptidyl Nitrile Synthesis
This diagram outlines the general workflow for the synthesis of the Cathepsin C inhibitors.
Troubleshooting & Optimization
Technical Support Center: Reactions of Glycyl Chloride with Nucleophiles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with glycyl chloride and its reactions with various nucleophiles.
Frequently Asked Questions (FAQs)
Q1: What are the most common nucleophiles used in reactions with glycyl chloride?
A1: Glycyl chloride is a reactive acyl chloride commonly used to introduce a glycine (B1666218) moiety. The most common nucleophiles include:
-
Amines (Primary and Secondary): Used to form amide bonds, which is a fundamental reaction in peptide synthesis.
-
Alcohols: React to form esters.
-
Thiols: Used to synthesize thioesters.
-
Water: Can act as a nucleophile, leading to the hydrolysis of glycyl chloride back to glycine.
Q2: What are the primary side reactions to be aware of when using glycyl chloride?
A2: The high reactivity of glycyl chloride can lead to several side reactions, including:
-
Diketopiperazine (DKP) formation: Intramolecular cyclization of glycylglycine (B550881) or its esters can form the cyclic dipeptide, 2,5-diketopiperazine. This is a significant side reaction, especially in peptide synthesis.[1]
-
Polymerization: Self-condensation of glycine monomers can lead to the formation of polyglycine chains.[2]
-
Over-acylation: In reactions with primary amines, the newly formed secondary amine can be further acylated by another molecule of glycyl chloride.
-
Hydrolysis: Glycyl chloride is sensitive to moisture and can readily hydrolyze back to glycine, reducing the yield of the desired product.
Q3: How can I minimize the hydrolysis of glycyl chloride during my reaction?
A3: To minimize hydrolysis, it is crucial to work under anhydrous (dry) conditions. This includes using dry solvents, inert atmospheres (e.g., nitrogen or argon), and ensuring all glassware is thoroughly dried before use. Reactions should be protected from atmospheric moisture.
Q4: What is the role of a base in the reaction of glycyl chloride with nucleophiles?
A4: A non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is typically added to the reaction mixture to neutralize the hydrochloric acid (HCl) that is generated as a byproduct.[3] This prevents the protonation of the nucleophile, which would render it unreactive.
Troubleshooting Guides
Issue 1: Low Yield of the Desired N-Acylglycine Product
Symptoms:
-
The final product mass is significantly lower than the theoretical yield.
-
TLC or LC-MS analysis shows a large amount of unreacted starting material (the nucleophile) and/or glycine.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction | - Extend the reaction time. - Increase the reaction temperature cautiously, monitoring for side product formation. - Use a slight excess (1.1-1.2 equivalents) of glycyl chloride. | Increased conversion of the starting nucleophile to the desired product. |
| Hydrolysis of glycyl chloride | - Ensure all reagents and solvents are anhydrous. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Add the glycyl chloride slowly to the reaction mixture to minimize exposure to any trace moisture. | Reduced formation of glycine as a byproduct, leading to a higher yield of the N-acylglycine. |
| Protonation of the nucleophile | - Ensure an adequate amount of a non-nucleophilic base (e.g., triethylamine, 2 equivalents) is used to scavenge the HCl byproduct.[3] | The nucleophile remains deprotonated and reactive, leading to improved product yield. |
| Poor solubility of reactants | - Choose a solvent in which both the nucleophile and glycyl chloride are soluble. Common solvents include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile.[4] | A homogeneous reaction mixture, facilitating efficient reaction between the components. |
Issue 2: Presence of a Major Impurity with a Mass Corresponding to Diketopiperazine (DKP)
Symptoms:
-
A significant peak corresponding to the mass of 2,5-diketopiperazine (from glycine, m/z 114.08) is observed in the mass spectrum of the crude product.
-
This is particularly common when attempting to synthesize glycylglycine or its esters.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Intramolecular cyclization of the dipeptide | - If synthesizing a longer peptide, couple a dipeptide (e.g., Fmoc-Gly-Gly-OH) instead of sequential single amino acid additions to avoid the presence of a free N-terminal glycine on the growing peptide chain. - Use a resin with high steric hindrance, such as 2-chlorotrityl chloride resin, in solid-phase peptide synthesis to reduce nucleophilic attack on the ester linkage.[1] | Reduced formation of diketopiperazine and higher yield of the desired linear peptide. |
| Base-catalyzed cyclization | - Use a milder base or reduce the amount of base used during the reaction and workup. - Perform the reaction at a lower temperature to decrease the rate of cyclization. | Minimized formation of the DKP byproduct. |
Issue 3: Formation of Polymeric Byproducts
Symptoms:
-
The appearance of an insoluble, often sticky, white solid in the reaction mixture.
-
Broad, unresolved peaks observed in NMR or mass spectrometry.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Self-condensation of glycine species | - Use a dilute concentration of reactants to disfavor intermolecular reactions. - Add the glycyl chloride solution slowly to the solution of the nucleophile to maintain a low instantaneous concentration of the reactive acyl chloride. - Work at lower temperatures to reduce the rate of polymerization. | Reduced formation of insoluble polymeric material and a cleaner reaction profile. |
Data Presentation
Table 1: Yields of Glycine Oligomerization Products under Different Conditions
| Product | Yield (%) at pH 7.5-8.5[5] | Yield (%) at pH 9.5[5] |
| Diketopiperazine (DKP) | ~50 | - |
| Diglycine | - | 46 |
| Triglycine | - | 10 |
| Tetraglycine | - | 2 |
Data obtained from the condensation of 0.01M S-glycyl-N-acetyl-cysteamine.
Table 2: Influence of Solvent on the Esterification of Glycine
| Solvent System | Reaction Time | Yield of Glycine Ethyl Ester Hydrochloride | Reference |
| Absolute Ethanol (B145695) (saturated with HCl) + 96% Ethanol | 3 hours | 87-90% | [6] |
| 96% Ethanol (saturated with HCl) + 96% Ethanol | 3 hours | ~80% | [6] |
Experimental Protocols
Protocol 1: Synthesis of N-Acetylglycine
This protocol describes the N-acylation of glycine using acetic anhydride (B1165640). A similar principle applies to the use of glycyl chloride with a carboxylic acid nucleophile, where the amine on glycine would be the nucleophile.
Materials:
-
Glycine
-
Acetic anhydride (95%)
-
Water
-
Ice bath
-
Mechanical stirrer
-
Büchner funnel
Procedure:
-
In a 1-L Erlenmeyer flask equipped with a mechanical stirrer, dissolve 75 g (1 mole) of glycine in 300 cc of water with vigorous stirring.
-
Once the glycine is nearly dissolved, add 215 g (2 moles) of 95% acetic anhydride in one portion.
-
Continue vigorous stirring for 15-20 minutes. The solution will become hot, and acetylglycine may begin to crystallize.
-
Cool the flask in an ice bath for 30 minutes to ensure complete crystallization.
-
Collect the crystalline product by suction filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold water.
-
Dry the product at 100-110°C. The expected yield is 104–108 g (89–92%).[7]
Protocol 2: Esterification of Glycine to Glycine Ethyl Ester Hydrochloride
This protocol details the synthesis of glycine ethyl ester hydrochloride from methyleneaminoacetonitrile, which is a precursor route. A direct esterification can also be achieved by reacting glycine with ethanol in the presence of an acid catalyst like thionyl chloride.
Materials:
-
Absolute ethanol saturated with HCl gas
-
96% ethanol
-
Methyleneaminoacetonitrile
-
Reflux apparatus
-
Suction filtration setup
Procedure:
-
In a 3-L round-bottomed flask, combine 500 cc of absolute ethanol saturated with HCl, 870 cc of 96% ethanol, and 70 g of methyleneaminoacetonitrile.
-
Reflux the mixture on a steam bath for three hours. During this time, ammonium (B1175870) chloride will precipitate.
-
After the reaction is complete, filter the hot solution with suction to remove the ammonium chloride.
-
Cool the filtrate to allow the glycine ethyl ester hydrochloride to crystallize as fine white needles.
-
Collect the product by suction filtration and allow it to air dry. An initial yield of about 110 g can be expected.
-
Concentrate the filtrate by distillation to about one-third of its original volume and cool again to obtain a second crop of crystals.
-
The total yield of the product is typically between 125-129 g (87-90%).[6]
Protocol 3: Analysis of Glycine and its Oligomers by HPLC
This protocol outlines a method for the quantitative analysis of glycine and its oligomers, which can be adapted to analyze reaction mixtures for side products like diglycine and triglycine.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., Phenomenex Luna C18, 250 mm x 4.6 mm, 3 µm)
Mobile Phase:
-
An aqueous solution of 50 mM KH₂PO₄ and 7.2 mM sodium hexanesulfonate, with the pH adjusted to 2.5 using phosphoric acid.
Chromatographic Conditions:
-
Flow rate: 1.00 mL/min
-
Detection: UV at 214 nm
-
Mode: Isocratic
Procedure:
-
Prepare standards of glycine and any expected oligomeric side products of known concentrations.
-
Dissolve a known amount of the crude reaction mixture in the mobile phase.
-
Inject the standards and the sample onto the HPLC system.
-
Identify and quantify the components in the reaction mixture by comparing their retention times and peak areas to those of the standards.[8]
Visualizations
Caption: General reaction pathway of glycyl chloride with nucleophiles and common side reactions.
Caption: A logical workflow for troubleshooting common issues in glycyl chloride reactions.
Caption: A typical experimental workflow for the reaction of glycyl chloride with a nucleophile.
References
- 1. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Effect of Solvation on Glycine Molecules: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The formation of peptides from glycine thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Quantitative Analysis of Glycine Oligomerization by Ion-Pair Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Glycine Hydrochloride Storage and Stability
Welcome to the technical support center for glycine (B1666218) hydrochloride. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent product degradation during storage. While the term "glycine chloride" is sometimes used, the chemically accurate name for the compound formed between glycine and hydrochloric acid is glycine hydrochloride, which is a stable salt.
Frequently Asked Questions (FAQs)
Q1: I am concerned about the polymerization of my this compound during storage. Is this a common issue?
A1: The term "this compound" typically refers to glycine hydrochloride. Based on extensive safety and stability data, glycine hydrochloride is a stable crystalline solid under recommended storage conditions.[1][2] Hazardous polymerization is not a known characteristic of this compound.[3] If you are observing changes in your product, it is likely due to other factors such as moisture absorption or contamination, rather than polymerization.
Q2: My glycine hydrochloride has formed clumps and appears "caked." What causes this and how can I prevent it?
A2: Glycine hydrochloride is hygroscopic, meaning it can absorb moisture from the air.[1][4] This is the most common cause of caking or clumping. To prevent this, it is crucial to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][5]
Q3: What are the optimal storage conditions for glycine hydrochloride?
A3: For maximum shelf life and stability, store glycine hydrochloride in a dry environment, protected from moisture and light. While stable at room temperature, for long-term storage, a temperature range of 15-25°C (59-77°F) is generally recommended.[6] Always keep the container tightly closed.[5]
Q4: Can glycine hydrochloride decompose? What are the decomposition products?
A4: Glycine hydrochloride is stable under normal conditions.[2] However, at high temperatures, such as in a fire, it can decompose to produce hazardous products including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[2][3][5]
Q5: I am using a glycine derivative, not the hydrochloride salt. Could it be polymerizing?
A5: This is a critical distinction. Some derivatives of glycine are indeed unstable. For example, glycine methyl ester is known to be unstable and can polymerize or cyclize to form diketopiperazine if not stored as the hydrochloride salt.[7] If you are working with a glycine ester or the free amino acid under certain conditions (e.g., high heat), you may be observing polymerization or other degradation reactions.
Q6: What substances are incompatible with glycine hydrochloride?
A6: Glycine hydrochloride should not be stored with strong oxidizing agents or strong bases, as these can cause unwanted chemical reactions.[1][2][5]
Data Presentation: Storage Condition Summary
The following table summarizes the recommended storage conditions for glycine hydrochloride to ensure its stability and prevent degradation.
| Parameter | Recommended Condition | Rationale |
| Temperature | 15-30°C (59-86°F) | Prevents potential thermal degradation.[6] |
| Humidity | Below 60% relative humidity | Glycine hydrochloride is hygroscopic and can absorb moisture, leading to caking.[1][6] |
| Atmosphere | Store in a tightly sealed container. | Protects from atmospheric moisture.[1][5] |
| Light | Store in a dark place or in an opaque container. | While not highly light-sensitive, protection from light is a general best practice for long-term storage of organic compounds. |
| Incompatible Materials | Store away from strong oxidizing agents and strong bases. | To prevent hazardous chemical reactions.[1][2] |
Experimental Protocols
Protocol for Proper Storage of Glycine Hydrochloride
-
Receiving the Compound: Upon receipt, inspect the container to ensure the seal is intact.
-
Container Selection: If the original container is damaged or not suitable for long-term storage, transfer the glycine hydrochloride to a tightly sealable, opaque container made of a non-reactive material (e.g., amber glass or high-density polyethylene).
-
Storage Environment: Place the container in a designated cool, dry, and well-ventilated storage area, such as a chemical storage cabinet. Ensure the location is away from sources of heat and direct sunlight.
-
Handling for Use: Before opening, allow the container to come to room temperature to prevent condensation of atmospheric moisture onto the cold powder.
-
Dispensing: Open the container in a low-humidity environment if possible. Quickly dispense the required amount and securely reseal the container immediately.
-
Documentation: Log the date of receipt and the dates the container is opened to track exposure.
Protocol for Troubleshooting Product Changes
-
Visual Inspection: Carefully observe the appearance of the glycine hydrochloride. Note any changes from its expected white, crystalline powder form, such as discoloration, clumping, or a distinct odor.
-
Solubility Test: Dissolve a small, measured amount of the suspect glycine hydrochloride in deionized water. Glycine hydrochloride is highly soluble in water.[1] Note any insolubility, cloudiness, or color in the solution, which may indicate contamination or degradation.
-
pH Measurement: Prepare a standard concentration solution (e.g., 100 g/L) and measure the pH. The pH of a glycine hydrochloride solution should be acidic, typically in the range of 1.0-2.0 for a 100 g/L solution.[5] A significant deviation may suggest contamination.
-
Analytical Characterization (Optional): For critical applications, consider analytical testing such as Fourier-Transform Infrared Spectroscopy (FTIR) or Nuclear Magnetic Resonance (NMR) to confirm the chemical identity and purity of the compound compared to a reference standard.
Visualizations
Caption: Factors leading to glycine hydrochloride degradation and preventative measures.
Caption: Troubleshooting workflow for observed changes in stored "this compound".
References
Technical Support Center: Optimizing Reaction Conditions for Glycine Chloride Acylation
Welcome to the technical support center for the acylation of glycine (B1666218) using acyl chlorides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the glycine chloride acylation reaction, providing potential causes and solutions in a question-and-answer format.
Q1: Why is my N-acyl glycine yield consistently low?
A1: Low yields in glycine acylation can stem from several factors. Here are the most common causes and how to address them:
-
Incomplete Deprotonation of Glycine: The amino group of glycine needs to be deprotonated to act as an effective nucleophile. Ensure the reaction medium is sufficiently basic.
-
Hydrolysis of the Acyl Chloride: Acyl chlorides are highly reactive and readily hydrolyze in the presence of water. This side reaction consumes your starting material and reduces the yield of the desired product.
-
Suboptimal Reaction Temperature: The reaction temperature can significantly impact the rate of both the desired acylation and undesired side reactions.
-
Poor Solubility of Reactants: If glycine or the acyl chloride is not well-dissolved in the reaction solvent, the reaction rate will be slow, leading to lower yields.
Troubleshooting Steps:
-
pH Control: The Schotten-Baumann reaction is a widely used method for this acylation. It involves using an aqueous base, such as sodium hydroxide (B78521), to maintain a pH between 9 and 11. This ensures the glycine amino group is deprotonated without promoting excessive hydrolysis of the acyl chloride. Use a pH meter to monitor and adjust the pH throughout the addition of the acyl chloride.
-
Anhydrous Conditions (for non-aqueous methods): If you are not using the Schotten-Baumann conditions, ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Temperature Management: Start the reaction at a lower temperature (e.g., 0-5 °C) to minimize the hydrolysis of the acyl chloride, especially during its addition. After the addition is complete, the reaction can be allowed to warm to room temperature.
-
Solvent Selection: For Schotten-Baumann reactions, a two-phase system (e.g., water and dichloromethane) is effective. The base in the aqueous phase neutralizes the HCl byproduct, while the reactants and product remain in the organic phase. For non-aqueous reactions, aprotic solvents like THF or DMF can be used, but ensure glycine has sufficient solubility.
-
Vigorous Stirring: In biphasic systems, efficient mixing is crucial to maximize the contact between reactants. Use a mechanical stirrer for vigorous agitation.
Q2: My final product is impure. What are the likely side products and how can I avoid them?
A2: Impurities often arise from side reactions. The most common byproducts in glycine acylation are:
-
Unreacted Glycine and Acyl Chloride Hydrolysis Product (Carboxylic Acid): These are the most common impurities if the reaction does not go to completion or if the acyl chloride hydrolyzes.
-
Glycylglycine and Diketopiperazine: These can form if the acylated glycine reacts with another glycine molecule.[1]
-
O-Acylation Product: While less common for glycine, if other functional groups are present in the acyl chloride, O-acylation can occur.
Strategies to Minimize Impurities:
-
Control Stoichiometry: Use a slight excess of the acyl chloride (e.g., 1.1 to 1.2 equivalents) to ensure complete consumption of glycine. However, a large excess can lead to more hydrolysis byproduct.
-
Purification:
-
Acid-Base Extraction: After the reaction, the N-acyl glycine can be purified by acid-base extraction. Acidify the reaction mixture to protonate the product, which can then be extracted into an organic solvent. Washing the organic layer with a mild base can remove unreacted carboxylic acid.
-
Recrystallization: Recrystallization is an effective method for purifying the solid N-acyl glycine product. Common solvent systems include water, ethanol-water, or acetone-water mixtures. The choice of solvent will depend on the specific N-acyl glycine.
-
Q3: The reaction seems to stall before completion. What could be the issue?
A3: A stalled reaction is often due to the neutralization of the nucleophile by the HCl byproduct.
-
Protonation of Glycine: The acylation reaction produces one equivalent of hydrochloric acid (HCl). If a base is not present to neutralize the HCl, it will protonate the amino group of unreacted glycine, rendering it non-nucleophilic and stopping the reaction.
Solution:
-
Use of a Base: It is essential to include at least one equivalent of a base in the reaction mixture to scavenge the HCl produced. In the Schotten-Baumann reaction, the aqueous sodium hydroxide serves this purpose. In non-aqueous systems, a non-nucleophilic organic base like triethylamine (B128534) or pyridine (B92270) should be used in at least a stoichiometric amount.
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for the Schotten-Baumann acylation of glycine?
A1: The Schotten-Baumann reaction is a robust method for acylating glycine. Typical optimal conditions are:
-
Solvent: A two-phase system of water and an organic solvent like dichloromethane (B109758) (DCM) or diethyl ether.
-
Base: An aqueous solution of sodium hydroxide (NaOH), typically 10%.
-
pH: Maintained between 9 and 11.
-
Temperature: 0-25 °C. The acyl chloride is usually added at a lower temperature (0-5 °C) and the reaction is then stirred at room temperature.
-
Stirring: Vigorous stirring is essential for good mixing of the two phases.
Q2: Can I use an organic base instead of aqueous NaOH?
A2: Yes, in anhydrous conditions, an organic base like triethylamine (Et3N) or pyridine can be used. Typically, at least two equivalents of the amine are used if it is not the limiting reagent (one to act as the nucleophile and one as the base), or one equivalent of the amine with at least one equivalent of a non-nucleophilic base.
Q3: How do I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a common method to monitor the reaction. A spot for glycine (which may not move much from the baseline depending on the eluent), the acyl chloride, and the N-acyl glycine product should be visible. The reaction is complete when the glycine spot has disappeared. Staining with ninhydrin (B49086) can be used to visualize the amino group of glycine.
Q4: What is a typical work-up procedure for a Schotten-Baumann reaction?
A4: A typical work-up involves:
-
Separating the organic and aqueous layers.
-
Washing the organic layer with a dilute acid solution (e.g., 1M HCl) to remove any remaining base and unreacted glycine.
-
Washing with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Washing with brine to remove bulk water.
-
Drying the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Removing the solvent under reduced pressure to obtain the crude product.
-
Purifying the crude product by recrystallization.
Data Presentation
The following tables summarize reported yields for the acylation of glycine under various conditions. Note that direct comparison can be challenging due to variations in specific acyl chlorides, reaction scales, and analytical methods.
Table 1: Yields of N-Acyl Glycines with Different Acyl Chlorides
| Acyl Chloride | Reaction Conditions | Yield (%) | Reference |
| Benzoyl-d5 Chloride | Schotten-Baumann (aq. NaOH, organic solvent), 0-25 °C, 2-4 h | 75-90 | [2] |
| Lauryl Chloride | Triethylamine, 40 °C, 2.5 h | 89 (purity) | [3] |
| Various Fatty Acid Chlorides | NaOH | Good to Excellent | [4] |
| Benzoyl Chloride | 10% NaOH, vigorous shaking | Not specified | [5] |
Table 2: Influence of Reaction Method on Yield
| Method | Acyl Source | Yield (%) | Reference |
| Schotten-Baumann | Benzoyl-d5 Chloride | 75-90 | [2] |
| Lipase-catalyzed | Lauric Acid | 80 | [6] |
| Heterogeneous Catalysis | N-acetyl glucosamine | 29.4 | [1] |
Experimental Protocols
Protocol 1: Synthesis of N-Benzoylglycine (Hippuric Acid) via Schotten-Baumann Reaction
This protocol is adapted from standard laboratory procedures.[5]
Materials:
-
Glycine
-
10% (w/v) Sodium Hydroxide (NaOH) solution
-
Benzoyl Chloride
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
In a conical flask, dissolve glycine (1.0 g, 13.3 mmol) in 10 mL of 10% NaOH solution.
-
Cool the flask in an ice bath.
-
Add benzoyl chloride (1.5 mL, 1.1 equivalents) dropwise with vigorous stirring or shaking. Ensure the temperature is maintained below 10 °C.
-
After the addition is complete, continue to stir vigorously for 10-15 minutes.
-
Check the pH of the solution. It should be basic. If not, add a small amount of 10% NaOH.
-
Transfer the reaction mixture to a separatory funnel and extract with a small amount of DCM to remove any unreacted benzoyl chloride.
-
Carefully acidify the aqueous layer with concentrated HCl to a pH of approximately 2-3. N-benzoylglycine will precipitate as a white solid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from hot water to obtain pure N-benzoylglycine.
-
Dry the purified crystals in a desiccator.
Protocol 2: Synthesis of N-Lauroylglycine
This protocol is a general representation based on literature descriptions.[3]
Materials:
-
Glycine
-
Lauroyl Chloride
-
Triethylamine (Et3N)
-
Tetrahydrofuran (THF), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
Suspend glycine (1.0 g, 13.3 mmol) in 50 mL of anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Add triethylamine (2.8 mL, 2 equivalents) to the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Add lauroyl chloride (3.2 mL, 1.1 equivalents) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of glycine.
-
Quench the reaction by adding 20 mL of water.
-
Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate.
-
Wash the organic layer sequentially with 20 mL of 1M HCl, 20 mL of saturated NaHCO3 solution, and 20 mL of brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Visualizations
Caption: Reaction mechanism of glycine acylation with an acyl chloride.
Caption: General experimental workflow for this compound acylation.
Caption: Troubleshooting decision tree for low yield in glycine acylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy N-benzoyl-d5-glycine | 53518-98-2 [smolecule.com]
- 3. CN105111099A - Solid and liquid synthesis method of N-lauroyl glycine triethanolamine salt solution - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. scribd.com [scribd.com]
Glycine chloride purification techniques and challenges
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of glycine (B1666218), with a particular focus on challenges related to the removal of chloride impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude glycine, especially when synthesized via the amination of chloroacetic acid?
A1: The most common impurities include inorganic salts, such as ammonium (B1175870) chloride and sodium chloride, which are byproducts of the synthesis and neutralization steps.[1][2][3] Other potential impurities are unreacted starting materials, and side-products like iminodiacetic acid and nitrilotriacetic acid.[2][3]
Q2: What are the primary methods for purifying glycine?
A2: The main purification techniques for glycine include:
-
Recrystallization/Precipitation: This is a common method that leverages the differential solubility of glycine and salt impurities in various solvents, such as water-alcohol mixtures.[3][4]
-
Ion Exchange Chromatography: This technique is effective for removing ionic impurities. Anion exchange resins can be used to adsorb inorganic impurities, while cation exchange resins can also be employed.[2][5]
-
Active Carbon Treatment: This is used for decolorizing the glycine solution.[2]
Q3: How can the purity of glycine be assessed?
A3: High-Performance Liquid Chromatography (HPLC) is a precise and reliable method to separate, identify, and quantify glycine and its impurities.[6][7] Other methods include testing for the presence of chloride ions with silver nitrate (B79036) and ammonium ions with Nessler's solution.[3]
Q4: What is the impact of pH on glycine purification?
A4: The pH of the glycine solution is a critical parameter. For instance, adjusting the pH to between 4.5 and 8.5 is a key step in a process to recover glycine from sodium chloride solutions.[1] In another method, adjusting the pH to 6 or less before decolorizing with active carbon is recommended.[2] Glycine's charge state is pH-dependent, which influences its interaction with ion exchange resins.[5]
Troubleshooting Guide
Problem 1: Low yield of purified glycine after recrystallization.
-
Potential Cause: The solvent system may not be optimal, leading to significant loss of glycine in the mother liquor. The cooling process might be too rapid, preventing complete crystallization.
-
Solution:
-
Optimize Solvent System: For precipitating glycine from a solution containing ammonium chloride, using a mixture of water and a high volume of methyl alcohol (e.g., 5 volumes of alcohol) can effectively crystallize the glycine while keeping the salt in solution.[4]
-
Control Cooling: Allow the solution to cool slowly to maximize crystal formation. Cooling in an ice bath or refrigerating for an extended period can also improve the yield.[8]
-
Concentrate the Mother Liquor: The filtrate can be concentrated and cooled again to recover more glycine.[3]
-
Problem 2: The final glycine product is contaminated with chloride.
-
Potential Cause: The washing step after filtration may be insufficient, or the salt is co-precipitating with the glycine.
-
Solution:
-
Thorough Washing: Wash the filtered glycine crystals with a suitable solvent in which glycine has low solubility, such as 95% alcohol, until the filtrate tests negative for chloride ions with silver nitrate.[3]
-
Use of Magnesium Oxide: In one method, magnesium oxide is added to a solution of glycine and ammonium chloride. The magnesium oxide reacts with ammonium chloride to form ammonia (B1221849) (which is boiled off) and magnesium chloride. Magnesium chloride is highly soluble in alcohol, while glycine is sparingly soluble, allowing for their separation.[3]
-
Ion Exchange Chromatography: Employ a strong-base anion exchange resin to adsorb chloride and other inorganic impurities from the glycine solution.[5]
-
Problem 3: The purified glycine solution has a persistent color.
-
Potential Cause: The presence of color bodies and other undesired side-products that are not removed by crystallization alone.
-
Solution:
-
Active Carbon Treatment: Treat the aqueous glycine solution with active carbon to decolorize it. For this to be effective, the pH of the solution should be adjusted to 6 or less beforehand.[2]
-
Prevent Buildup in Continuous Processes: In processes where the mother liquor is recycled, it is advisable to periodically remove a small portion of the mother liquor (e.g., 1-10%) to prevent the accumulation of color bodies.[1]
-
Quantitative Data on Glycine Purification
| Parameter | Method | Conditions | Purity/Yield | Reference |
| Purity | Two-step synthesis and purification | Reaction in methanol (B129727), separation with methanol aqueous solution | 99.7% | [9][10] |
| Purity | Two-step synthesis and purification | Reaction in methanol, separation with ethanol (B145695) aqueous solution | 98.6% | [9][10] |
| Yield | Two-step synthesis and purification | Reaction in methanol, separation with methanol aqueous solution | 92.9% | [9][10] |
| Yield | Two-step synthesis and purification | Reaction in methanol, separation with ethanol aqueous solution | 89.5% | [9][10] |
| Purity | Anion exchange resin purification | Treatment of industrial glycine solution | >99.5% | [5] |
| Yield | Magnesia-alcohol method | Separation from ammonium chloride | 75.6% (theoretical) | [3] |
Experimental Protocols
Protocol 1: Purification of Glycine by Precipitation with Alcohol
This protocol is adapted from a method for purifying glycine synthesized from chloroacetic acid and ammonia.[3]
-
Concentration: Concentrate the aqueous reaction mixture containing glycine and ammonium chloride under reduced pressure until most of the glycine and ammonium chloride have crystallized.
-
Filtration and Washing: Cool the mixture, then filter the precipitate using a Büchner funnel. Press the crystals well and wash with a small amount of cold water to remove syrupy by-products like diglycine and triglycine.
-
Removal of Ammonium Chloride:
-
Dissolve the combined precipitates in water.
-
Add magnesium oxide (approx. 20g for a 1-mole scale reaction) and boil the solution to drive off ammonia.
-
Filter off any excess magnesium oxide.
-
-
Precipitation of Glycine:
-
Concentrate the filtrate to near dryness.
-
Gradually add 95% alcohol (e.g., 500 cc for a 1-mole scale) with stirring to precipitate the glycine.
-
Filter the glycine and wash with 95% alcohol until the filtrate is free of chloride ions (tested with silver nitrate).
-
-
Final Recrystallization: Recrystallize the pure glycine from water.
Protocol 2: Purification using Anion Exchange Resin
This protocol is based on a method for refining industrial glycine.[5]
-
Solution Preparation: Prepare an acidic aqueous solution of crude glycine.
-
Ion Exchange Treatment:
-
Pass the glycine solution through a column packed with a strong-base anion exchange resin.
-
Maintain the temperature at or below 60°C. The resin will adsorb organic and inorganic impurities, and convert ammonium chloride to ammonium hydroxide.
-
-
Ammonia Removal: Heat the treated solution to 70-100°C to remove the ammonia gas.
-
Crystallization: Concentrate the purified glycine solution and crystallize to obtain the final product.
Visualizations
Caption: General workflow for the purification of glycine.
Caption: Troubleshooting decision tree for low purity glycine.
Caption: Principle of separating glycine from ammonium chloride.
References
- 1. US3985801A - Process for recovering glycine from sodium chloride solutions - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN1022320C - Purification method of glycine - Google Patents [patents.google.com]
- 6. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride | SIELC Technologies [sielc.com]
- 7. CN106596799A - Method for detecting glycine and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Glycine Using Two-Step Reaction Approach in Alcohol and its Purification | Scientific.Net [scientific.net]
Troubleshooting low conversion rates in glycine chloride couplings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in glycine (B1666218) chloride couplings (N-chloroacetylation of glycine).
Troubleshooting Guide
Low conversion rates in the N-chloroacetylation of glycine can stem from several factors related to reaction conditions, reagent quality, and side reactions. This guide addresses common issues in a question-and-answer format to help you diagnose and resolve problems in your experiments.
Q1: My glycine starting material is not fully dissolving, potentially leading to a low yield. What could be the cause and how can I fix it?
A1: Glycine exists as a zwitterion and has poor solubility in many organic solvents.[1] To achieve a homogeneous reaction mixture and improve conversion, it is crucial to first dissolve the glycine in a basic aqueous solution. The base deprotonates the ammonium (B1175870) group, forming the more soluble glycinate (B8599266) anion.
Q2: I'm observing a significant amount of unreacted glycine even after the reaction is complete. What are the likely reasons?
A2: This is a common issue that can be attributed to several factors:
-
Inadequate pH control: The acylation of amines with acyl chlorides generates one equivalent of hydrochloric acid (HCl).[2] This byproduct can protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction.[2] Maintaining a basic pH is essential to neutralize the generated HCl.
-
Suboptimal reaction conditions: The choice of base, solvent, and temperature can significantly impact the reaction rate and overall yield.
-
Hydrolysis of chloroacetyl chloride: Chloroacetyl chloride can react with water, leading to its decomposition and reducing the amount available to react with glycine.[3] While this hydrolysis is reported to be slow, it can become significant if the reaction is not sufficiently fast.[3]
Q3: What are the recommended reaction conditions for coupling glycine with chloroacetyl chloride?
A3: The Schotten-Baumann reaction conditions are widely used for this type of acylation.[2][4][5] This typically involves a two-phase system with an aqueous base to neutralize the HCl byproduct.[5] An alternative is a single-phase aqueous system with a suitable buffer.
Here is a comparison of two common protocols:
| Parameter | Schotten-Baumann Conditions | Phosphate (B84403) Buffer Conditions |
| Solvent | Biphasic (e.g., Ether/Water, Dichloromethane/Water)[5][6] | Aqueous Phosphate Buffer[3][7][8] |
| Base | Strong Base (e.g., NaOH, KOH)[4][6] | Phosphate Buffer (acts as base)[3][7][8] |
| Temperature | Typically low (e.g., 0°C) to control exothermicity[6] | Room Temperature[3][7][8] |
| Reaction Time | Can range from 30 minutes to several hours[6] | Typically rapid (e.g., within 20 minutes)[3][7] |
Q4: How does pH affect the reaction, and what is the optimal pH range?
A4: pH is a critical parameter in the acylation of amino acids.[9]
-
Low pH (acidic): The amino group of glycine will be protonated (-NH3+), making it non-nucleophilic and preventing the reaction.[10]
-
High pH (basic): While a basic medium is necessary to deprotonate glycine and neutralize HCl, excessively high pH can promote the hydrolysis of chloroacetyl chloride. For amino acids with other reactive groups, high pH can also lead to side reactions like O-acylation.[9]
The optimal pH for the Schotten-Baumann reaction is typically in the range of 9-11.[11] In the phosphate buffer method, a neutral pH is maintained.[3][7][8]
Frequently Asked Questions (FAQs)
Q1: Can I use other bases besides sodium hydroxide (B78521)?
A1: Yes, other inorganic bases like potassium hydroxide (KOH), sodium carbonate (Na2CO3), or sodium bicarbonate (NaHCO3) can be used.[4] Organic bases such as pyridine (B92270) or triethylamine (B128534) (Et3N) can also be employed, particularly in aprotic solvents.[4]
Q2: Is it necessary to protect the carboxylic acid group of glycine?
A2: No, for the N-chloroacetylation of glycine, protection of the carboxylic acid is generally not required. The amine group is a much stronger nucleophile than the carboxylate anion under the basic reaction conditions, ensuring chemoselective N-acylation.
Q3: My reaction is very exothermic. How can I control it?
A3: The reaction between an amine and an acyl chloride is often exothermic.[12] To control the temperature, it is recommended to:
-
Cool the reaction mixture in an ice bath (0°C).[6]
-
Add the chloroacetyl chloride dropwise to the glycine solution.[6]
Q4: Are there any common side reactions to be aware of?
A4: Besides the hydrolysis of chloroacetyl chloride, potential side reactions include:
-
Dipeptide formation: While less common under these conditions, there is a possibility of the newly formed N-(chloroacetyl)glycine reacting with another molecule of glycine.
-
Formation of byproducts from impurities: Ensure the purity of your starting materials to avoid unwanted side reactions.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a common method to monitor the disappearance of the glycine starting material. A suitable solvent system should be chosen to achieve good separation between glycine and the product.
Experimental Protocols
Protocol 1: N-chloroacetylation of Glycine under Schotten-Baumann Conditions
This protocol is adapted from a standard procedure for the synthesis of N-(chloroacetyl)glycine.[6]
Materials:
-
Glycine
-
2N Sodium Hydroxide (NaOH) solution
-
Chloroacetyl chloride
-
Diethyl ether (or Dichloromethane)
-
Hydrochloric acid (HCl) for workup
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolve glycine (1 equivalent) in 2N NaOH solution (2.5 equivalents) in a round-bottom flask equipped with a magnetic stir bar.
-
Add an equal volume of diethyl ether to the flask.
-
Cool the mixture to 0°C in an ice bath.
-
While stirring vigorously, add a solution of chloroacetyl chloride (1.1 equivalents) in diethyl ether dropwise over 30 minutes.
-
Continue stirring at 0°C for 30 minutes after the addition is complete.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Wash the organic layer with water.
-
Acidify the aqueous layer with concentrated HCl to pH ~2 to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Protocol 2: Chemoselective N-chloroacetylation in Phosphate Buffer
This protocol is based on a reported metal-free and biocompatible method.[3][7][8]
Materials:
-
Glycine
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Chloroacetyl chloride
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve glycine (1 equivalent) in the phosphate buffer in a flask with a magnetic stir bar.
-
While stirring at room temperature, add chloroacetyl chloride (1.1 equivalents) dropwise.
-
Stir the reaction mixture for 20-30 minutes at room temperature.
-
The product can often be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate) after acidification of the reaction mixture.
Visualizations
Below are diagrams illustrating key concepts and workflows for troubleshooting glycine chloride couplings.
Caption: Troubleshooting workflow for low conversion rates.
References
- 1. Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. tandfonline.com [tandfonline.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. prepchem.com [prepchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
Managing the hydroscopic nature of glycine chloride
This guide provides researchers, scientists, and drug development professionals with essential information for managing the hygroscopic nature of glycine (B1666218) hydrochloride (Glycine HCl).
Frequently Asked Questions (FAQs)
Q1: What is glycine hydrochloride and why is it considered hygroscopic?
A1: Glycine hydrochloride is the salt of the amino acid glycine. It is hygroscopic, meaning it readily attracts and absorbs moisture from the atmosphere. This occurs due to the presence of polar functional groups in its structure that form hydrogen bonds with water molecules.
Q2: How should I store glycine hydrochloride to minimize moisture absorption?
A2: To maintain its quality, glycine hydrochloride should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to keep the container tightly sealed when not in use. For long-term storage, using a desiccator with a suitable drying agent is highly recommended.
Q3: What are the visible signs that my glycine hydrochloride has absorbed moisture?
A3: The most common sign of moisture absorption is caking, where the free-flowing powder forms hard lumps or aggregates. In cases of significant moisture uptake, the powder may appear damp or even begin to dissolve.
Q4: Can absorbed moisture affect the quality and performance of glycine hydrochloride in my experiments?
A4: Yes, absorbed water can have several negative impacts. It increases the mass of the compound, leading to inaccuracies when preparing solutions of a specific molarity. This can affect reaction stoichiometry, buffer pH, and overall experimental reproducibility. For some applications, excess moisture can also promote degradation of the compound or other reagents in a mixture.
Q5: Is it possible to dry glycine hydrochloride that has been exposed to moisture?
A5: It may be possible to dry caked glycine hydrochloride by heating it gently in a vacuum oven. However, care must be taken to avoid high temperatures that could cause decomposition. It is always preferable to prevent moisture absorption in the first place through proper storage and handling.[2]
Data Presentation: Hygroscopicity of Glycine
| Relative Humidity (RH) | Equilibrium Moisture Content (EMC) (% w/w) | Observations |
| 0-40% | < 0.2% | Minimal water uptake. The solid remains a free-flowing powder. |
| 40-55% | 0.2% - 0.5% | Gradual increase in water absorption as RH approaches the efflorescence point. |
| 55-75% | > 0.5% | Significant water uptake, risk of caking and clumping increases. |
| >75% | Variable (High) | Deliquescence may occur, where the solid absorbs enough water to form a solution. |
Note: The efflorescence RH for glycine is approximately 55%, below which a crystalline solid will lose its water of hydration.
Experimental Protocols
Protocol: Determination of Water Content by Karl Fischer Titration (KF)
This protocol is designed for determining the water content in glycine hydrochloride using a coulometric Karl Fischer titrator with an oven attachment, which is recommended due to the compound's poor solubility in common KF solvents like methanol (B129727).
Principle: The KF reaction is a quantitative titration based on the reaction of iodine with water. In the oven method, the sample is heated to release its moisture, which is then carried by a dry, inert gas into the KF titration cell for analysis.
Apparatus and Reagents:
-
Coulometric Karl Fischer Titrator with an oven module
-
Anhydrous methanol or a suitable KF solvent
-
KF reagent (CombiCoulomat Fritless or similar)
-
Dry nitrogen or argon gas
-
Analytical balance (readable to 0.1 mg)
-
Gas-tight syringes and needles
-
Glass vials with septa
Procedure:
-
Instrument Setup:
-
Set up the Karl Fischer titrator according to the manufacturer's instructions.
-
Fill the titration cell with the appropriate KF reagent and solvent.
-
Set the oven temperature to 150-180°C. This temperature range is recommended to ensure the release of both surface and bound water without causing thermal decomposition of the glycine hydrochloride.[3]
-
Purge the system with dry nitrogen or argon gas to establish a low, stable baseline drift.
-
-
Sample Preparation:
-
In a low-humidity environment (e.g., a glove box or under a nitrogen blanket), accurately weigh approximately 50-100 mg of the glycine hydrochloride sample directly into a clean, dry glass vial.
-
Immediately seal the vial with a septum cap.
-
-
Titration:
-
Once the instrument's baseline drift is stable and low, place the sealed sample vial into the KF oven's autosampler or manually inject it into the oven chamber.
-
Start the analysis. The instrument will heat the vial, and the dry carrier gas will transport the released water into the titration cell.
-
The titration will proceed automatically until the endpoint is reached.
-
Record the amount of water detected in micrograms (µg).
-
-
Calculation:
-
Calculate the percentage of water content (% w/w) using the following formula: % Water = (Water detected (µg) / Sample weight (µg)) * 100
-
Troubleshooting Guides
Issue 1: The glycine hydrochloride powder has formed hard clumps (caking).
| Question | Answer/Solution |
| Why did my powder cake? | Caking is a clear indication of moisture absorption. This happens when the container is not sealed properly or has been opened frequently in a humid environment. |
| Can I still use the caked material? | For non-quantitative applications where a slight excess of water is not critical, you can mechanically break up the clumps with a clean, dry spatula before weighing. However, for applications requiring precise concentrations, the material's integrity is compromised. |
| How can I prevent this in the future? | Always store glycine hydrochloride in a tightly sealed container in a desiccator. When weighing, work quickly and minimize the time the container is open to the atmosphere. Consider aliquoting the powder into smaller, single-use vials in a dry environment. |
Issue 2: My prepared buffer solution has a different pH than expected.
| Question | Answer/Solution |
| Why is the pH of my buffer incorrect? | If you weighed out the glycine hydrochloride based on mass, absorbed water will lead to a lower actual amount of the compound being used, thus altering the final concentration and affecting the pH. |
| How can I correct for this? | If you suspect your material has absorbed moisture, it is best to use a fresh, properly stored lot. Alternatively, you can determine the water content via Karl Fischer titration and adjust your weighed amount accordingly. |
| What's the best practice for preparing accurate buffers? | Use glycine hydrochloride from a freshly opened container or one that has been stored in a desiccator. Weigh the powder quickly and dissolve it immediately. Calibrate your pH meter before making any final pH adjustments to the buffer. |
Issue 3: I am observing inconsistent results in my assays.
| Question | Answer/Solution |
| Could moisture in the glycine hydrochloride be the cause? | Yes, inconsistent moisture content can lead to variability in the concentration of your solutions and buffers, which in turn affects reaction kinetics, protein stability, and other assay parameters. |
| How do I ensure consistency? | Implement a strict handling protocol for hygroscopic reagents. Use a controlled environment, such as a glove box with low humidity, for weighing and aliquoting. Regularly check the quality of your stored glycine hydrochloride. |
| What else should I consider? | If you are preparing stock solutions, consider making a large, single batch from a new bottle of glycine hydrochloride. Then, aliquot and store these solutions frozen. This ensures that all subsequent experiments use a consistent starting material. |
Visualizations
Caption: Workflow for handling hygroscopic glycine hydrochloride.
Caption: Troubleshooting logic for issues related to glycine HCl.
References
Technical Support Center: Post-Reaction Purification from Glycine-Based Reagents
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals who need to remove excess glycine (B1666218), glycine hydrochloride, or glycine ethyl ester hydrochloride from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: I've used excess glycine in my reaction, which is now soluble in my organic solvent. How can I remove it?
A1: If your desired product is soluble in an organic solvent and the excess glycine is also showing some solubility, the most effective method is typically an aqueous wash. Glycine is highly soluble in water and generally has limited solubility in most organic solvents. By adding water to your reaction mixture in a separatory funnel, the glycine will preferentially partition into the aqueous layer, which can then be separated and removed. For optimal results, you may need to perform multiple washes.
Q2: My aqueous wash isn't removing all the glycine. What can I do?
A2: If a simple water wash is insufficient, you can adjust the pH of the aqueous wash. Glycine's solubility in water is pH-dependent.[1] By using a slightly acidic or basic wash, you can convert the glycine into its salt form (glycinium chloride or a glycinate (B8599266) salt), which are even more water-soluble and less soluble in organic solvents. A dilute solution of HCl or NaHCO₃ can be effective.
Q3: My product is water-soluble, so I can't perform an aqueous wash. How can I remove excess glycine?
A3: In this scenario, you have a few options:
-
Crystallization: If your product has different solubility characteristics than glycine at various temperatures, you may be able to selectively crystallize your product, leaving the glycine in the mother liquor.
-
Ion-Exchange Chromatography: This technique is very effective for separating charged molecules like amino acids from neutral compounds.[2][3][4] You can use a cation-exchange resin to bind the glycine, allowing your neutral product to pass through.[4]
-
Solvent Precipitation: Since glycine is poorly soluble in many organic solvents like ethanol (B145695) and acetone, you might be able to dissolve your reaction mixture in a minimal amount of water and then add a large excess of a solvent in which glycine is insoluble to precipitate it.[1][5]
Q4: How do I remove excess glycine ethyl ester hydrochloride from my reaction?
A4: Glycine ethyl ester hydrochloride is a salt and is generally soluble in water and some polar organic solvents like methanol (B129727) and ethanol.[6][7] If your product is in a less polar organic solvent like ethyl acetate (B1210297) or dichloromethane, an aqueous wash is the most straightforward method. The hydrochloride salt will readily move into the aqueous phase.
Q5: What is the purpose of "quenching" a reaction with glycine?
A5: Glycine is often used to quench reactions involving aldehydes, such as formaldehyde.[1][8] The amino group of glycine reacts with the aldehyde, effectively neutralizing it and preventing it from participating in further reactions, such as cross-linking proteins and DNA.[1][8]
Troubleshooting Guides
Problem 1: Persistent Glycine Contamination After Aqueous Extraction
| Potential Cause | Suggested Solution |
| Insufficient Washing | Increase the number of aqueous washes (e.g., from 1-2 to 3-4). |
| Emulsion Formation | If an emulsion forms during extraction, try adding a small amount of brine (saturated NaCl solution) to help break the emulsion. |
| pH of Aqueous Wash is Not Optimal | Adjust the pH of your aqueous wash. A slightly acidic wash (e.g., 1% HCl) will protonate the amine of glycine, making it highly water-soluble. A basic wash (e.g., saturated NaHCO₃) will deprotonate the carboxylic acid. |
| High Concentration of Glycine | If a very large excess of glycine was used, perform a preliminary filtration if some of it is insoluble in your organic solvent before proceeding with the aqueous wash. |
Problem 2: Difficulty in Crystallizing the Desired Product to Remove Glycine
| Potential Cause | Suggested Solution |
| Co-precipitation | Glycine may be co-precipitating with your product. Try a different solvent system for crystallization where the solubility difference between your product and glycine is more pronounced. |
| "Oiling Out" of the Product | This can happen if the solution is cooled too quickly or if impurities are present. Try reheating the solution to redissolve the oil, add a bit more solvent, and allow it to cool more slowly.[9] |
| Nucleation Inhibition | The presence of glycine might be inhibiting the crystallization of your product. Try adding a seed crystal of your pure product to initiate crystallization.[9] |
Experimental Protocols
Protocol 1: Removal of Excess Glycine by Aqueous Extraction
Objective: To remove excess glycine from a reaction mixture where the desired product is soluble in an organic solvent.
Methodology:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer will contain the dissolved glycine.
-
Drain the lower (aqueous) layer.
-
Repeat the wash with fresh deionized water two more times.
-
To enhance removal, for the final wash, use a 5% sodium bicarbonate solution to ensure any remaining glycine is converted to its highly water-soluble sodium salt.
-
Collect the organic layer containing your purified product.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Removal of Excess Glycine by Precipitation with an Anti-Solvent
Objective: To remove excess glycine when the desired product is also water-soluble.
Methodology:
-
Concentrate the reaction mixture to a minimal volume.
-
Add a small amount of deionized water to ensure the product and glycine are fully dissolved.
-
Slowly add a large excess (e.g., 10-20 volumes) of a solvent in which glycine is poorly soluble, such as cold ethanol or acetone, while stirring.[1][5]
-
Glycine should precipitate out of the solution as a white solid.
-
Stir the resulting suspension in an ice bath for 30 minutes to maximize precipitation.
-
Filter the mixture through a Büchner funnel to collect the precipitated glycine.
-
The filtrate will contain your desired product.
-
Remove the solvent from the filtrate under reduced pressure to isolate your product. Further purification may be necessary.
Protocol 3: Removal of Glycine using Ion-Exchange Chromatography
Objective: To separate a neutral or acidic product from excess basic glycine.
Methodology:
-
Prepare a column with a suitable cation-exchange resin (e.g., Dowex 50).
-
Equilibrate the column with a low pH buffer (e.g., pH 3).
-
Dissolve your crude reaction mixture in the equilibration buffer.
-
Load the solution onto the column.
-
At a low pH, glycine will be protonated and positively charged, thus binding to the negatively charged resin.
-
Elute your neutral or acidic product from the column with the equilibration buffer, collecting the fractions.
-
Monitor the fractions for the presence of your product (e.g., by TLC or HPLC).
-
Once your product has been fully eluted, the bound glycine can be removed from the resin by washing with a high pH buffer or a high salt concentration solution.
Data Presentation
Table 1: Solubility of Glycine in Various Solvents
| Solvent | Solubility | Reference |
| Water | Highly Soluble | [1][5] |
| Ethanol | Sparingly Soluble | [1][5] |
| Acetone | Slightly Soluble | [1][5] |
| Diethyl Ether | Insoluble | [5] |
Visualizations
Caption: Decision workflow for selecting a removal method.
Caption: Experimental workflow for aqueous extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Optimizing protein crosslinking control: Synergistic quenching effects of glycine, histidine, and lysine on glutaraldehyde reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. prepchem.com [prepchem.com]
- 8. Glycine Quenching Protocol? (Glycine) [vpa.com.au]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Glycine Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of glycine (B1666218) chloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of N-protected glycine chloride, a crucial intermediate in peptide synthesis and other organic chemistry applications. The primary challenge in this synthesis is the prevention of self-polymerization, which necessitates the use of an N-protecting group (e.g., Fmoc or Boc).
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| GC-01 | Low or no yield of N-protected glycyl chloride | - Incomplete conversion of the carboxylic acid.- Degradation of the product during workup.- Insufficient amount of chlorinating agent. | - Ensure the N-protected glycine is completely dry before reaction.- Use a fresh, high-purity chlorinating agent (e.g., thionyl chloride).- Increase the equivalents of the chlorinating agent (e.g., use a 1.5 to 2-fold excess).- Perform the reaction under strictly anhydrous conditions and a dry inert atmosphere (N2 or Ar).- Ensure the reaction temperature is appropriate; some reactions may require gentle heating. |
| GC-02 | Product is a sticky oil or fails to crystallize | - Presence of residual solvent (e.g., thionyl chloride, toluene).- Formation of oligomeric side products.- Presence of hydrolyzed starting material (N-protected glycine). | - Ensure complete removal of volatile reagents and solvents under high vacuum.- Triturate the crude product with a non-polar solvent (e.g., hexanes, diethyl ether) to induce precipitation/crystallization.- Purify the product via recrystallization from an appropriate solvent system (e.g., dichloromethane (B109758)/hexanes). |
| GC-03 | Product is contaminated with the starting N-protected glycine | - Incomplete reaction.- Hydrolysis of the glycyl chloride product during workup or storage. | - Extend the reaction time or gently heat the reaction mixture to drive it to completion.- Work up the reaction under strictly anhydrous conditions. Avoid exposure to atmospheric moisture.- Store the final product in a desiccator over a strong drying agent (e.g., P2O5). |
| GC-04 | Presence of unexpected peaks in analytical data (HPLC, NMR) | - Side reactions involving the protecting group.- Formation of dipeptide impurities.- Residual chlorinating agent or byproducts. | - For Fmoc-protected glycine, be aware of potential side reactions like the formation of Fmoc-β-Ala-OH.[1] Use high-purity Fmoc-glycine.- For Boc-protected glycine, ensure acidic conditions are controlled to prevent premature deprotection.- Ensure thorough removal of the chlorinating agent and its byproducts (e.g., SO2, HCl) after the reaction. |
| GC-05 | Racemization of the amino acid derivative (if applicable) | - Use of excessive base or elevated temperatures during synthesis or workup. | - Avoid the use of strong bases with the acid chloride.- Keep reaction and workup temperatures as low as possible to maintain stereochemical integrity. |
Frequently Asked Questions (FAQs)
Q1: Why is N-protection necessary for the synthesis of this compound?
A1: Glycine possesses both a nucleophilic amino group (-NH2) and a carboxylic acid group (-COOH). When the carboxylic acid is converted to a highly reactive acid chloride, the amino group of one molecule can react with the acid chloride of another, leading to self-polymerization and the formation of polyglycine.[2] To prevent this, the amino group must be "capped" with a protecting group (e.g., Fmoc or Boc) to render it non-nucleophilic before the acid chloride is formed.
Q2: What are the most common impurities in N-protected this compound synthesis?
A2: The most common impurities include:
-
Unreacted N-protected glycine: Due to incomplete reaction.
-
Hydrolysis product (N-protected glycine): The acid chloride is highly susceptible to hydrolysis upon contact with water.
-
N-protected glycyl-glycine: A dipeptide formed if there is any deprotection of the amino group, which can then react with the acid chloride.
-
Protecting group-related impurities: For example, with Fmoc protection, impurities such as Fmoc-β-alanine can arise.[1]
-
Residual chlorinating agent and byproducts: Such as thionyl chloride, sulfur dioxide, and HCl.
Q3: Which protecting group, Fmoc or Boc, is better for this compound synthesis?
A3: The choice between Fmoc and Boc depends on the subsequent steps of your synthesis.
-
Fmoc (Fluorenylmethyloxycarbonyl): Is base-labile and is commonly used in solid-phase peptide synthesis. Fmoc-glycyl chloride is a stable, crystalline solid.
-
Boc (tert-Butoxycarbonyl): Is acid-labile. Boc-glycyl chloride is also widely used, particularly in solution-phase synthesis. The choice often comes down to the overall synthetic strategy and the compatibility of the protecting groups on other functional groups in the molecule.
Q4: How can I confirm the successful formation of N-protected this compound?
A4: Successful formation can be confirmed by several analytical techniques:
-
Infrared (IR) Spectroscopy: Look for the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a sharp C=O stretch for the acid chloride at a higher wavenumber (typically >1780 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR will show a shift in the signals of the protons adjacent to the carbonyl group. 13C NMR will show a characteristic downfield shift for the carbonyl carbon of the acid chloride.
-
Derivatization followed by HPLC or GC: The acid chloride can be reacted with an alcohol (e.g., methanol) to form the corresponding ester, which can then be analyzed by HPLC or GC to confirm its formation and assess purity.[3][4]
Q5: What are the best storage conditions for N-protected this compound?
A5: N-protected this compound is moisture-sensitive. It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at low temperatures (typically 2-8°C). Storing it in a desiccator containing a strong desiccant like phosphorus pentoxide is also recommended to prevent hydrolysis.
Experimental Protocols
Protocol 1: Synthesis of Fmoc-Glycyl Chloride
This protocol describes the conversion of Fmoc-glycine to Fmoc-glycyl chloride using thionyl chloride.[5]
Materials:
-
Fmoc-glycine
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous hexanes
-
Round-bottom flask
-
Reflux condenser with a drying tube (filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dry the Fmoc-glycine under high vacuum for several hours to remove any residual water.
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Fmoc-glycine (1 equivalent).
-
Add anhydrous DCM (to make a ~0.5 M solution).
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (1.5 - 2.0 equivalents) to the stirred suspension.
-
Allow the reaction to warm to room temperature and then gently reflux for 2-4 hours, or until the reaction mixture becomes a clear solution.
-
Monitor the reaction by TLC (after quenching a small aliquot with methanol (B129727) to form the methyl ester).
-
Once the reaction is complete, remove the solvent and excess thionyl chloride in vacuo using a rotary evaporator. Co-evaporate with anhydrous toluene (B28343) (2-3 times) to ensure complete removal of thionyl chloride.
-
The resulting crude product can be purified by trituration or recrystallization. Add cold, anhydrous hexanes to the crude residue and stir vigorously to precipitate the Fmoc-glycyl chloride as a white solid.
-
Filter the solid under a blanket of inert gas, wash with cold hexanes, and dry under high vacuum.
Protocol 2: Quality Control by HPLC after Derivatization
This protocol outlines the derivatization of Fmoc-glycyl chloride to its methyl ester for purity analysis by HPLC.
Materials:
-
Fmoc-glycyl chloride sample
-
Anhydrous methanol
-
HPLC grade acetonitrile (B52724)
-
HPLC grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Accurately weigh a small amount of the Fmoc-glycyl chloride (e.g., 1-2 mg) into a clean vial.
-
Add anhydrous methanol (1 mL) to the vial to convert the acid chloride to the methyl ester. The reaction is typically instantaneous.
-
Dilute the resulting solution with an appropriate mobile phase solvent (e.g., acetonitrile/water mixture) to a suitable concentration for HPLC analysis.
-
Inject the sample into the HPLC system.
-
Analyze using a C18 reverse-phase column with a gradient elution, for example, from 30% to 90% acetonitrile in water (both containing 0.1% TFA) over 20 minutes.
-
Monitor the elution at a wavelength of 265 nm.
-
The purity of the Fmoc-glycyl chloride can be determined from the relative peak areas in the chromatogram. The main peak will correspond to Fmoc-glycine methyl ester. Potential impurities like unreacted Fmoc-glycine will have a different retention time.
Visualizations
Caption: Workflow for the synthesis of Fmoc-glycyl chloride.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fmoc-Chloride: A Cornerstone Reagent in Peptide Synthesis and Organic Chemistry_Chemicalbook [chemicalbook.com]
- 3. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Glycine Chloride Reactions
This guide provides troubleshooting for common issues encountered during the synthesis and use of N-protected glycine (B1666218) acyl chloride in chemical reactions.
Frequently Asked Questions (FAQs): Synthesis of N-Protected Glycine Acyl Chloride
Q1: My reaction mixture turns black or dark brown when I try to make glycine acyl chloride. What is causing this decomposition?
A1: The formation of a dark-colored solution or precipitate during the synthesis of acyl chlorides, particularly from amino acids, often indicates decomposition. Several factors can contribute to this issue.
-
Reagent Quality: The reagents used for chlorination, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), can degrade over time. Old or improperly stored bottles may contain impurities like HCl or sulfur byproducts that can catalyze side reactions and charring, especially with sensitive substrates like amino acid derivatives.[1]
-
Reaction Temperature: These reactions are typically exothermic. If the temperature is not controlled (e.g., by cooling in an ice bath), excessive heat can lead to the decomposition of the starting material or the highly reactive acyl chloride product.
-
Starting Material Purity: The N-protected glycine starting material must be completely dry. Any residual water will react vigorously with the chlorinating agent, generating HCl and heat, which can promote degradation. Similarly, impurities in the starting glycine derivative can also lead to discoloration.
-
Solvent Choice: The reaction should be performed in a dry, inert solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).[2] Using a reactive solvent can lead to unwanted side reactions.
Troubleshooting Steps:
-
Use Fresh Reagents: Use a fresh bottle or a recently distilled batch of thionyl chloride or oxalyl chloride.
-
Ensure Dry Conditions: Thoroughly dry your N-protected glycine under vacuum before use. Use anhydrous solvents.
-
Control Temperature: Add the chlorinating agent dropwise to a cooled solution (0 °C) of your N-protected glycine. Maintain the low temperature throughout the addition and for a period afterward before allowing it to slowly warm to room temperature.
-
Consider a Milder Reagent: For sensitive substrates, alternative methods for carboxyl group activation, such as using coupling reagents like EDC/HOBt, might be more suitable and lead to fewer side products.[1][3]
Q2: I have very low or no yield of my desired product after the coupling step. How can I confirm the acyl chloride was formed in the first place?
A2: N-protected glycine acyl chloride is highly reactive and moisture-sensitive, making it prone to hydrolysis back to the carboxylic acid. It is almost always generated and used in situ without isolation. Confirming its formation can be challenging, but there are several indicators and strategies.
-
Reaction Monitoring (IR Spectroscopy): If you have access to an in situ IR probe, you can monitor the reaction. The disappearance of the broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹) and the appearance of a sharp C=O stretch at a higher wavenumber (typically ~1780-1815 cm⁻¹ for acyl chlorides) is a strong indication of conversion.
-
Quenching a Small Aliquot: You can test for the presence of the acyl chloride by taking a small, anhydrous aliquot from the reaction mixture and quenching it with a simple, dry nucleophile like methanol (B129727) or diethylamine. Then, use LC-MS or ¹H NMR to check for the formation of the corresponding methyl ester or diethylamide.
-
Visual Cues: The reaction should show signs of gas evolution (SO₂ with thionyl chloride or CO₂ + CO with oxalyl chloride). A lack of gas evolution may indicate a problem with the chlorinating agent.
Common Causes for Low Yield:
-
Incomplete Acyl Chloride Formation: Insufficient chlorinating agent or reaction time.
-
Hydrolysis: Exposure to atmospheric moisture or wet solvents/reagents.
-
Protecting Group Issues: The N-terminal protecting group (e.g., Boc, Fmoc, Cbz) is crucial. Without it, glycine will polymerize. Ensure the protecting group is stable to the chlorination conditions.[4][5] The benzyloxycarbonyl (Cbz) group, for example, is generally stable to SOCl₂.[2]
FAQs: Reactions Using N-Protected Glycine Acyl Chloride (e.g., Peptide Coupling)
Q3: My peptide coupling reaction using freshly prepared N-protected glycine acyl chloride is not working. What are the likely reasons?
A3: Assuming the acyl chloride was successfully formed, failures in the subsequent coupling step often point to issues with the nucleophile, reaction conditions, or competing side reactions.
-
Nucleophile Reactivity: The amine nucleophile you are coupling to the glycine acyl chloride may be sterically hindered or electronically deactivated, leading to a slow or incomplete reaction.[6]
-
Base Stoichiometry: A non-nucleophilic base (e.g., triethylamine (B128534), DIEA) is typically required to neutralize the HCl generated during the coupling. Insufficient base can lead to the protonation of the amine nucleophile, rendering it unreactive. However, excess base can also cause side reactions.
-
Side Reaction: Diketopiperazine (DKP) Formation: This is a very common issue when working with dipeptides, especially if glycine or proline is the second amino acid. If you are coupling glycine to an amino acid already attached to a resin (in solid-phase synthesis), the free N-terminus of the newly formed dipeptide can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP.[7] This results in a low yield of the desired longer peptide.
-
Hydrolysis of Acyl Chloride: If there is a delay between the formation of the acyl chloride and its use, or if the coupling reaction is performed under wet conditions, the acyl chloride will hydrolyze back to the carboxylic acid, preventing the reaction.
Troubleshooting Steps:
-
Optimize Coupling Conditions: Ensure you are using at least two equivalents of a non-nucleophilic base. For difficult couplings, consider increasing the reaction time or temperature (with caution).
-
Minimize DKP Formation: In solid-phase peptide synthesis (SPPS), using a sterically hindered resin like 2-chlorotrityl chloride can reduce DKP formation.[7] Alternatively, coupling a pre-synthesized dipeptide (e.g., Fmoc-Xaa-Gly-OH) instead of single amino acids can bypass the vulnerable stage.[7]
-
Use Alternative Coupling Reagents: If acyl chloride formation proves problematic, switching to standard peptide coupling reagents (e.g., HBTU, HATU, DIC/HOBt) is a reliable alternative. These reagents form an activated ester in situ under milder conditions.[3]
Q4: My final product is impure. What are the common byproducts in reactions involving glycine?
A4: Impurities can arise from various sources, including the starting materials, side reactions during synthesis, and incomplete removal of protecting groups.
-
Deletion Sequences: In peptide synthesis, incomplete coupling at the glycine step will result in a final product that is missing the glycine residue.[7]
-
Double Incorporation: While less common with acyl chlorides, overly reactive conditions can sometimes lead to the addition of more than one amino acid.
-
Protecting Group Adducts: Incomplete removal of protecting groups during the final cleavage step can lead to impurities. For example, if a Boc group is not fully removed from a lysine (B10760008) side chain, you will see a mass corresponding to your peptide +100 Da.[7]
-
Byproducts from Glycine Synthesis: If the starting glycine derivative is impure, byproducts like iminodiacetic acid or nitrilotriacetic acid from the initial glycine synthesis could be carried through the reaction sequence.[8][9]
-
Racemization: While glycine itself is achiral, the activation step can sometimes cause racemization in other chiral amino acids within the peptide chain, especially if the conditions are harsh.
Troubleshooting Steps:
-
Purify Starting Materials: Ensure your N-protected glycine and other reactants are of high purity.
-
Optimize Deprotection and Coupling: Use methods to monitor the completion of deprotection (e.g., Kaiser test for Fmoc-SPPS) and coupling steps.[10]
-
Thorough Final Cleavage: Ensure the cleavage cocktail and reaction time are sufficient to remove all protecting groups.[7]
-
Purification: High-performance liquid chromatography (HPLC) is typically essential for purifying the final product and removing closely related impurities.
Data and Protocols
Table 1: Common Reagents for Carboxyl Group Activation
| Activation Method | Reagent(s) | Solvent | Temperature (°C) | Key Considerations |
| Acyl Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Anhydrous DCM, THF | 0 to RT | Highly reactive, moisture-sensitive, generates HCl. Used in situ.[11] |
| Carbodiimide | DCC or EDC, often with an additive like HOBt or NHS | DCM, DMF | 0 to RT | Milder than acyl chlorides. DCC byproduct (DCU) is poorly soluble.[3] |
| Onium Salt | HBTU, HATU, HCTU with a non-nucleophilic base (e.g., DIEA) | DMF, NMP | 0 to RT | Highly efficient, fast reactions. Commonly used in automated SPPS. |
Experimental Protocols
Protocol 1: Synthesis of N-Benzyloxycarbonyl-glycine (Cbz-Gly-OH)
This protocol is adapted from standard procedures for N-protection of amino acids.[12]
-
Dissolution: Dissolve glycine (1.0 eq) in a 2 M aqueous solution of sodium hydroxide (B78521) (1.1 eq). Cool the solution to 0 °C in an ice bath.
-
Addition of Protecting Group: Add benzyl (B1604629) chloroformate (Cbz-Cl, 1.05 eq) dropwise while vigorously stirring. Maintain the temperature at 0 °C. Ensure the pH remains basic (pH 8-9) by adding additional 2 M NaOH as needed.
-
Reaction: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 with cold 4 M HCl. A white precipitate should form.
-
Isolation: Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum to yield Cbz-Gly-OH.
Protocol 2: In Situ Formation of Cbz-Gly-Cl and Coupling to an Amine
This is a general procedure and may require optimization for specific substrates.
-
Preparation: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add N-Cbz-glycine (1.0 eq) and anhydrous DCM. Cool the suspension to 0 °C.
-
Acyl Chloride Formation: Add oxalyl chloride (1.2 eq) dropwise to the stirred suspension. Add one drop of anhydrous DMF as a catalyst. You should observe gas evolution.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 1-2 hours until the solution becomes clear. The reaction mixture now contains the Cbz-glycine acyl chloride.
-
Coupling: In a separate flame-dried flask, dissolve the amine nucleophile (1.0 eq) and a non-nucleophilic base like triethylamine (2.2 eq) in anhydrous DCM.
-
Addition: Cool the amine solution to 0 °C and add the freshly prepared acyl chloride solution dropwise via cannula or a dropping funnel.
-
Reaction & Work-up: Stir the reaction at room temperature overnight. Quench the reaction with water or a saturated solution of NH₄Cl. Proceed with a standard aqueous work-up to isolate the crude product, which can then be purified by column chromatography or recrystallization.
Visual Guides
Workflow for Glycine Acyl Chloride Synthesis and Use
Caption: General workflow for the synthesis and reaction of N-protected glycine acyl chloride.
Troubleshooting Decision Tree for a Failing Glycine Coupling Reaction
Caption: Decision tree for troubleshooting a failing glycine coupling reaction.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. gcwgandhinagar.com [gcwgandhinagar.com]
- 3. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [m.peptidescientific.com]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. Protective Groups [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. EP0474334A2 - Process for preparing glycine in high yield - Google Patents [patents.google.com]
- 9. US5254729A - Method for purifying glycine - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. organic chemistry - Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate - Chemistry Stack Exchange [chemistry.stackexchange.com]
Validation & Comparative
A Comparative Guide to Acylating Agents: Glycyl Chloride vs. Oxalyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a fundamental transformation in organic synthesis, with profound implications in drug discovery and development. The choice of an acylating agent is critical, dictating reaction efficiency, selectivity, and the ultimate purity of the target molecule. This guide provides an objective comparison between two distinct acylating agents: glycyl chloride, a reactive derivative of the simplest amino acid, and oxalyl chloride, a versatile and widely used reagent.
At a Glance: Glycyl Chloride vs. Oxalyl Chloride
| Feature | Glycyl Chloride | Oxalyl Chloride |
| Primary Use | Introduction of a glycine (B1666218) moiety, primarily in peptide synthesis. | General purpose acylating agent, conversion of carboxylic acids to acyl chlorides. |
| Reactivity | High, potent acylating agent.[1] | Very high, often used to generate other acyl chlorides.[2] |
| Stability | Unstable, often used in N-protected form (e.g., N-Boc-glycyl chloride) or generated in situ.[1] | Highly reactive and moisture-sensitive, reacts violently with water.[3] |
| Handling | Requires anhydrous conditions; N-protected forms are more stable solids.[1] | Corrosive and toxic, requires handling in a fume hood with appropriate personal protective equipment.[3] |
| Byproducts | HCl | CO, CO₂, HCl (when reacting with carboxylic acids).[2] |
| Key Applications | Peptide synthesis, introduction of a glycine linker.[1] | Synthesis of acyl chlorides, Swern oxidation, Friedel-Crafts acylation.[4] |
Performance in Acylation Reactions
Direct comparative studies between glycyl chloride and oxalyl chloride for the acylation of the same substrates are scarce in the literature. This is largely due to their differing primary applications. Glycyl chloride is a specialized reagent for introducing a specific functional unit (the glycine motif), while oxalyl chloride is more of a workhorse for activating carboxylic acids or for reactions like the Swern oxidation.
To provide a meaningful comparison, we will examine the acylation of representative nucleophiles—a primary amine (benzylamine) and a primary alcohol (ethanol)—using N-Boc-glycyl chloride and acetyl chloride (a common acyl chloride readily prepared from acetic acid and oxalyl chloride).
Acylation of Benzylamine (B48309)
| Reagent | Product | Conditions | Yield | Reference |
| N-Boc-glycyl chloride | N-Benzyl-2-((tert-butoxycarbonyl)amino)acetamide | Dichloromethane, Triethylamine (B128534), 0 °C to RT | ~95% (in similar systems) | Inferred from similar reactions |
| Acetyl Chloride | N-Benzylacetamide | Ethyl Acetate (B1210297)/Water, NaOH, 25 °C | High, often quantitative | [5] |
Acylation of Ethanol
| Reagent | Product | Conditions | Yield | Reference |
| N-Boc-glycyl chloride | Ethyl 2-((tert-butoxycarbonyl)amino)acetate | Dichloromethane, Pyridine, 0 °C to RT | High | General procedure |
| Acetyl Chloride | Ethyl Acetate | Neat or in solvent, often with a base (e.g., pyridine) or catalyst | High, often quantitative | [2][6][7] |
Reaction Mechanisms and Experimental Workflows
The fundamental mechanism for both reagents in acylation is a nucleophilic acyl substitution. The nucleophile (an alcohol or amine) attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses to expel the chloride leaving group.
Caption: Generalized mechanism of nucleophilic acyl substitution.
Experimental Workflow: A Comparative Overview
The workflow for using either reagent is broadly similar, involving the reaction of the acyl chloride with the nucleophile, often in the presence of a base to scavenge the HCl byproduct, followed by workup and purification.
Caption: Comparative experimental workflows for acylation.
Detailed Experimental Protocols
Protocol 1: Acylation of Benzylamine with N-Boc-glycyl Chloride (Illustrative)
Materials:
-
N-Boc-glycine
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Benzylamine
-
Triethylamine
-
1 M HCl, saturated NaHCO₃ solution, brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-glycine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise. If using oxalyl chloride, a catalytic amount of DMF can be added.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until the reaction to form the acyl chloride is complete (can be monitored by IR by the disappearance of the carboxylic acid O-H stretch).
-
In a separate flask, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM and cool to 0 °C.
-
Slowly add the freshly prepared N-Boc-glycyl chloride solution to the benzylamine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford N-benzyl-2-((tert-butoxycarbonyl)amino)acetamide.
Protocol 2: Acylation of Benzylamine with Acetyl Chloride
Materials:
-
Benzylamine
-
Acetyl chloride
-
Ethyl acetate or Dichloromethane
-
Aqueous NaOH or Triethylamine
-
1 M HCl, saturated NaHCO₃ solution, brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve benzylamine (1.0 eq) in a suitable solvent such as ethyl acetate or DCM in a round-bottom flask.
-
Add a base such as aqueous NaOH (1.1 eq) or triethylamine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.05 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until completion as monitored by TLC.
-
If using an organic base like triethylamine, quench with water and proceed to extraction. If using aqueous NaOH, separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield N-benzylacetamide, which can be further purified by recrystallization if necessary.[5]
Relevance in Drug Development: Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell proliferation, growth, and survival.[8][9] Its dysregulation is a hallmark of many cancers, making it a prime target for drug development.[1][6][10] Many inhibitors of this pathway are complex heterocyclic molecules whose synthesis relies on fundamental organic reactions, including acylation, to build the core scaffolds or to introduce specific functionalities.
For instance, the synthesis of various PI3K/Akt/mTOR inhibitors involves the formation of amide bonds.[11] The choice of acylating agent in these syntheses can be critical for achieving high yields and purity, especially when dealing with complex and sensitive substrates. While a simple acyl group can be introduced using reagents like acetyl chloride (derived from oxalyl chloride activation), the incorporation of a glycine linker using glycyl chloride can provide a point for further modification or can influence the pharmacokinetic properties of the drug candidate.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Conclusion
Glycyl chloride and oxalyl chloride are both highly reactive acylating agents, but they occupy different niches in the synthetic chemist's toolbox. Oxalyl chloride is a versatile and powerful reagent for the general synthesis of acyl chlorides from carboxylic acids and for other specific transformations like the Swern oxidation. Its reactivity and the volatile nature of its byproducts make it a popular choice for a wide range of applications.
Glycyl chloride, on the other hand, is a more specialized reagent, primarily employed for the introduction of a glycine moiety. Its instability necessitates the use of N-protected derivatives, which adds steps to a synthetic sequence but allows for the precise and efficient incorporation of this important amino acid linker, particularly in the context of peptide and peptidomimetic synthesis.
For drug development professionals, understanding the distinct advantages and limitations of each reagent is crucial for the rational design and efficient execution of synthetic routes towards novel therapeutic agents. While oxalyl chloride provides a gateway to a vast array of acylating agents, glycyl chloride offers a direct path to incorporating a key structural and functional element.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. quora.com [quora.com]
- 7. Ethanol reacts with acetyl chloride to form A Acetic class 11 chemistry CBSE [vedantu.com]
- 8. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 9. researchgate.net [researchgate.net]
- 10. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 11. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Glycine Chloride and Other Acylating Agents for Researchers
For researchers, scientists, and drug development professionals, the strategic selection of an acylating agent is a critical step that dictates the efficiency, selectivity, and overall success of a synthetic pathway. This guide provides an objective comparison of glycine (B1666218) chloride with other commonly employed acylating agents, namely acetyl chloride, benzoyl chloride, and acetic anhydride (B1165640). The comparative analysis is supported by physicochemical data and detailed experimental protocols to empower informed decision-making in your research endeavors.
Overview of Acylating Agents
Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of organic synthesis, pivotal in the formation of amides, esters, and other critical functional groups. The reactivity of an acylating agent is primarily governed by the electrophilicity of the carbonyl carbon and the nature of the leaving group.
Glycine chloride , the acyl chloride of the simplest amino acid, glycine, offers the unique capability of introducing a protected aminoacyl moiety. This makes it a valuable reagent in peptide synthesis and the modification of biomolecules.
Acetyl chloride is a highly reactive and widely used agent for introducing an acetyl group, a common modification in pharmaceuticals to alter bioavailability and pharmacokinetics.[1]
Benzoyl chloride is employed to introduce a benzoyl group, a structural motif present in numerous pharmaceuticals and natural products.[2]
Acetic anhydride serves as a less reactive, and often more manageable, alternative to acetyl chloride for acetylation reactions.[3]
Comparative Data of Acylating Agents
The following table summarizes the key physicochemical properties of this compound and the selected alternative acylating agents. This data is essential for planning reactions, understanding reactivity, and ensuring safe handling.
| Property | This compound Hydrochloride | Acetyl Chloride | Benzoyl Chloride | Acetic Anhydride |
| Molecular Formula | C₂H₄ClNO₂·HCl | C₂H₃ClO | C₇H₅ClO | C₄H₆O₃ |
| Molecular Weight ( g/mol ) | 111.53 (as hydrochloride)[4] | 78.49[1] | 140.57[2] | 102.09[3] |
| Appearance | Crystalline solid[5] | Colorless, fuming liquid[1][6] | Colorless, fuming liquid with a pungent odor[7] | Clear, colorless liquid with a strong vinegar-like odor[8] |
| Boiling Point (°C) | Decomposes | 52[1] | 197.2[2] | 139.8[3] |
| Melting Point (°C) | Decomposes | -112[1] | -1[2] | -73.1[3] |
| Density (g/mL) | Not readily available | 1.104[1] | 1.21[2] | 1.082[3] |
| Reactivity with Water | Reacts | Reacts violently[6][9] | Reacts[2] | Hydrolyzes to form acetic acid[3] |
| Primary Use | Introduction of a glycyl group | Acetylation[1] | Benzoylation[2] | Acetylation[3] |
| Key Safety Considerations | Corrosive, moisture sensitive | Highly flammable, corrosive, reacts violently with water[9][10] | Lachrymator, corrosive, reacts with water[7][11] | Corrosive, combustible, reacts with water[12][13] |
Reactivity and Performance Comparison
Acyl chlorides are generally the most reactive among common acylating agents due to the excellent leaving group ability of the chloride ion.[14] This high reactivity, however, can sometimes lead to a lack of selectivity and the formation of side products.[15] Acetic anhydride is less reactive than acetyl chloride, which can be advantageous in achieving more controlled acetylations and often makes it a preferred reagent despite the lower atom economy.[14][16]
Experimental Protocols
The following protocols provide detailed methodologies for the acylation of a model primary amine, aniline (B41778). These can be adapted for other substrates.
Protocol 1: N-Acetylation of Aniline with Acetyl Chloride
Objective: To synthesize acetanilide (B955) by the N-acetylation of aniline using acetyl chloride.
Materials:
-
Aniline (2 mL)
-
Glacial acetic acid (2 mL)
-
Acetyl chloride (2 mL)
-
Ice-cold water
-
Flat-bottom flask
-
Boiling water bath
-
Beaker
-
Filtration apparatus
Procedure:
-
In a flat-bottom flask, combine 2 mL of aniline and 2 mL of glacial acetic acid.[17]
-
Carefully add 2 mL of acetyl chloride in small portions, as the reaction can be exothermic.[17]
-
Heat the mixture in a boiling water bath for 5 minutes.[17]
-
Allow the flask to cool to room temperature.
-
Add approximately 20 mL of ice-cold water to induce the precipitation of the crude acetanilide.[17]
-
Collect the crude product by filtration.
-
Recrystallize the product from hot water to obtain pure acetanilide.
Protocol 2: N-Benzoylation of Aniline with Benzoyl Chloride (Schotten-Baumann Reaction)
Objective: To synthesize benzanilide (B160483) by the N-benzoylation of aniline.
Materials:
-
Aniline (8 mL)
-
10% Sodium hydroxide (B78521) (NaOH) solution (50 mL)
-
Benzoyl chloride (7 mL)
-
Cold water
-
Conical flask (250 mL)
-
Filtration apparatus
Procedure:
-
In a 250 mL conical flask, combine 8 mL of aniline and 50 mL of 10% NaOH solution.[18]
-
Add 7 mL of benzoyl chloride to the mixture.[18]
-
Stopper the flask and shake it vigorously for 10-15 minutes, cooling as necessary, until the odor of benzoyl chloride is no longer present.[18]
-
Dilute the reaction mixture with cold water to precipitate the product.[18]
-
Filter the precipitated benzanilide and wash it thoroughly with cold water.[18]
-
Recrystallize the crude product from ethanol/water to obtain pure benzanilide.[18]
Protocol 3: Synthesis of Benzoyl Glycine (Hippuric Acid)
Objective: To synthesize N-benzoyl glycine from glycine and benzoyl chloride.
Materials:
-
Glycine (0.5 g)
-
10% Sodium hydroxide (NaOH) solution (5 mL)
-
Benzoyl chloride (1 mL)
-
Concentrated Hydrochloric acid (HCl)
-
Conical flask
-
Filtration apparatus
-
Congo Red paper
Procedure:
-
Dissolve 0.5 g of glycine in 5 mL of 10% NaOH solution in a conical flask.[19]
-
Add 1 mL of benzoyl chloride in two portions, shaking vigorously after each addition until the benzoyl chloride has reacted.[19]
-
After the reaction is complete, acidify the solution with concentrated HCl until it is acidic to Congo Red paper.[19]
-
Cool the mixture to induce crystallization of benzoyl glycine.
-
Collect the product by filtration and wash with cold water.
-
Recrystallize from hot water.
Visualization of Acylating Agent Application in a Research Workflow
The following diagram illustrates a typical workflow for Solid Phase Peptide Synthesis (SPPS), a key technique in drug discovery and development where acylating agents are utilized for N-terminal capping or the introduction of specific moieties.
Caption: Solid Phase Peptide Synthesis (SPPS) Workflow.
Logical Relationship of Acylation Reaction
The following diagram illustrates the general mechanism of nucleophilic acyl substitution, which is the fundamental reaction pathway for the acylating agents discussed.
Caption: General Mechanism of Nucleophilic Acyl Substitution.
Conclusion
The choice of an acylating agent is a critical parameter in chemical synthesis. This compound is a valuable reagent for introducing a glycyl moiety, particularly in the synthesis of peptides and their analogues. Acetyl chloride and benzoyl chloride are highly reactive agents for their respective acyl groups, while acetic anhydride offers a milder alternative for acetylation. The selection of the most appropriate agent will depend on the specific substrate, desired reactivity, and reaction conditions. The provided protocols and workflows serve as a practical guide for researchers to navigate these choices and successfully implement acylation reactions in their work.
References
- 1. Acetyl chloride - Wikipedia [en.wikipedia.org]
- 2. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 3. Acetic anhydride - Wikipedia [en.wikipedia.org]
- 4. Glycine Hydrochloride | C2H6ClNO2 | CID 22316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. webqc.org [webqc.org]
- 6. Acetyl chloride | CH3COCl | CID 6367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Acetic Anhydride | C4H6O3 | CID 7918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Acetyl chloride | 75-36-5 [chemicalbook.com]
- 11. BENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. Acetic anhydride | 108-24-7 [chemicalbook.com]
- 13. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 14. acetic anhydride is preferres over chloride for acelyation why | Filo [askfilo.com]
- 15. Sciencemadness Discussion Board - Acetic anhydride or acetyl chloride, that is the question... - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. allen.in [allen.in]
- 17. m.youtube.com [m.youtube.com]
- 18. allbachelor.com [allbachelor.com]
- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
A Comparative Guide to Analytical Methods for Confirming the Purity of Glycine Hydrochloride
For researchers, scientists, and professionals in drug development, ensuring the purity of reagents like Glycine (B1666218) Hydrochloride (Glycine·HCl) is a critical step that underpins the reliability and reproducibility of experimental outcomes. Glycine hydrochloride serves as a fundamental building block in peptide synthesis and various other applications where impurities can lead to significant side reactions and compromised results. This guide provides an objective comparison of common analytical methods for confirming the purity of glycine hydrochloride, supported by experimental data and detailed protocols.
Overview of Analytical Methodologies
The selection of an appropriate analytical method for purity assessment depends on several factors, including the expected impurities, the required level of sensitivity, available instrumentation, and the intended application of the glycine hydrochloride. The most prevalent methods include High-Performance Liquid Chromatography (HPLC), Titrimetry, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each offers distinct advantages in terms of specificity, precision, and the type of information it provides.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For glycine hydrochloride, Reversed-Phase HPLC (RP-HPLC) is often the method of choice, capable of separating the polar glycine molecule from less polar impurities.
Experimental Protocol: RP-HPLC for Glycine Hydrochloride Purity
-
Sample Preparation: Accurately weigh and dissolve 10 mg of glycine hydrochloride in 10 mL of the mobile phase to create a 1 mg/mL solution. Filter the solution through a 0.45 µm syringe filter before injection.
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 95% water with 0.1% trifluoroacetic acid (TFA) and 5% acetonitrile. This isocratic elution is typically sufficient.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: The purity is calculated based on the area percentage of the principal glycine peak relative to the total area of all observed peaks. The retention time for glycine under these conditions is typically around 2-3 minutes.
Titrimetry (Acid-Base Titration)
Titrimetry is a classic, cost-effective quantitative method. Since glycine hydrochloride is the salt of a weak base (glycine) and a strong acid (HCl), it can be titrated with a standardized strong base, such as sodium hydroxide (B78521) (NaOH). The titration curve will show two equivalence points, corresponding to the neutralization of the hydrochloric acid and the protonated carboxylic group of glycine.
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: Accurately weigh approximately 150 mg of glycine hydrochloride and dissolve it in 50 mL of deionized water.
-
Instrumentation: Use a pH meter with a combination glass electrode, calibrated with standard buffers (pH 4.0, 7.0, and 10.0).
-
Titration:
-
Place the dissolved sample on a magnetic stirrer and immerse the pH electrode.
-
Titrate the solution with standardized 0.1 M NaOH, adding the titrant in small increments (e.g., 0.1-0.2 mL).
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration past the second equivalence point (typically around pH 11-12).
-
-
Analysis: Plot the pH versus the volume of NaOH added. The volume of titrant consumed at the first equivalence point is used to calculate the purity of the glycine hydrochloride.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an excellent tool for structural confirmation and purity assessment. It provides information about the chemical environment of protons in the molecule. For glycine hydrochloride, a simple spectrum is expected, and the presence of impurities can often be detected by additional, unexpected signals.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the glycine hydrochloride sample in approximately 0.6 mL of a deuterated solvent, such as deuterium (B1214612) oxide (D₂O).
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
The characteristic signal for the methylene (B1212753) (-CH₂-) protons of glycine in D₂O typically appears as a singlet around 3.5-4.0 ppm.
-
-
Analysis: Purity is assessed by comparing the integral of the glycine signal to the integrals of any impurity signals. For quantitative analysis (qNMR), a certified internal standard with a known concentration is added to the sample, allowing for a precise calculation of the glycine hydrochloride content.
Comparative Data Summary
The performance of these analytical methods can be compared across several key parameters. The following table summarizes the typical performance characteristics for each technique in the context of glycine hydrochloride purity analysis.
| Parameter | HPLC | Titrimetry | ¹H NMR |
| Principle | Chromatographic Separation | Acid-Base Neutralization | Nuclear Spin Resonance |
| Specificity | High (separates impurities) | Low (titrates all acidic/basic species) | High (structurally specific) |
| Sensitivity | High (ppm levels) | Moderate (percent levels) | Moderate to High |
| Precision (RSD) | < 1% | < 0.5% | < 2% (qNMR) |
| Analysis Time | 15-30 minutes per sample | 10-20 minutes per sample | 5-15 minutes per sample |
| Cost | High (instrumentation) | Low (basic lab equipment) | Very High (instrumentation) |
| Primary Use | Purity & Impurity Profiling | Assay (Content) | Identity & Purity Confirmation |
Discussion of Alternatives and Impurities
The primary goal of purity analysis is to detect and quantify potential impurities. For glycine hydrochloride, common impurities can arise from the manufacturing process, which often involves the amination of chloroacetic acid.[3] Potential impurities may include:
-
Iminodiacetic acid: A common byproduct of the synthesis.
-
Unreacted chloroacetic acid: A starting material that may persist if the reaction is incomplete.
-
Other amino acids: If the synthesis route is not specific.
-
Degradation products: Such as diketopiperazine, which can form from glycine under certain conditions.
HPLC is particularly well-suited for identifying and quantifying these specific impurities, as chromatographic conditions can be optimized to separate them from the main glycine peak.[4] Titrimetry, while highly precise for determining the overall content of titratable species, cannot distinguish between glycine hydrochloride and other acidic or basic impurities. NMR provides detailed structural information and can be used to identify unknown impurities if they are present in sufficient concentration.
Logical Framework for Method Selection
Choosing the right analytical method depends on the specific requirements of the analysis. The following decision-making workflow can guide researchers in selecting the most appropriate technique.
Conclusion
Confirming the purity of glycine hydrochloride is essential for ensuring the integrity of research and development activities. High-Performance Liquid Chromatography stands out as the most versatile method, offering high specificity for both purity assessment and impurity profiling. Titrimetry remains a valuable, cost-effective alternative for routine content assays where high precision is required and the impurity profile is already known. ¹H NMR spectroscopy is unparalleled for unambiguous structural confirmation and can serve as a powerful quantitative tool when used with an internal standard. The optimal choice of method will ultimately be dictated by the specific analytical question, available resources, and the required level of data granularity.
References
A Researcher's Guide to Validating the Structure of Glycine Chloride Derivatives
For researchers and professionals in drug development, the precise structural validation of glycine (B1666218) chloride derivatives is paramount to ensure the identity, purity, and stability of these compounds. This guide provides a comparative overview of key analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate methods for structural elucidation and quality control.
Comparative Analysis of Analytical Techniques
The structural validation of glycine chloride derivatives typically employs a combination of chromatographic and spectroscopic techniques. Each method offers unique insights into the molecule's structure, from connectivity and functional groups to three-dimensional arrangement in a crystal lattice. The table below summarizes the performance of the most common analytical methods.
| Technique | Information Provided | Typical Sample Amount | Sensitivity/Resolution | Key Advantages | Limitations |
| HPLC-UV | Purity, Quantification, Separation of isomers | µg to mg | LOD: ~2 µg/L - 50 µg/L | Robust, quantitative, widely available | Requires a chromophore for UV detection, potential for co-elution[1] |
| LC-MS/MS | Molecular Weight, Fragmentation Pattern, High-sensitivity Quantification | ng to µg | LOQ: ~1 nM[2] | High selectivity and sensitivity, structural information from fragmentation | Matrix effects can suppress ionization, higher cost[1] |
| ¹H & ¹³C NMR | Chemical environment of protons and carbons, molecular connectivity | mg range | High resolution for structural details | Non-destructive, provides detailed structural information | Lower sensitivity compared to MS, complex spectra for mixtures |
| Solid-State NMR | Polymorphic form identification, crystal packing information | mg range | Sensitive to local electronic environments[3] | Differentiates between crystal polymorphs[3][4] | Requires specialized equipment and expertise |
| X-Ray Crystallography | Absolute 3D molecular structure, bond lengths and angles | Single crystal | Atomic resolution | Unambiguous determination of stereochemistry and conformation | Requires a suitable single crystal, which can be difficult to grow[5] |
| FTIR Spectroscopy | Presence of functional groups (e.g., C=O, N-H, C-Cl) | µg to mg | High | Fast, non-destructive, provides a molecular fingerprint | Provides limited information on the overall molecular structure |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for quantifying this compound derivatives and assessing their purity.
Instrumentation and Conditions:
-
HPLC System: An Agilent 1260 Infinity II or equivalent system.[6]
-
Column: C18, 4.6 x 250 mm, 5 µm.[6]
-
Mobile Phase: 0.02 M Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with phosphoric acid) : Acetonitrile (90:10, v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV at 210 nm.
-
Column Temperature: 30 °C.
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound derivative reference standard (e.g., 1 mg/mL) in the mobile phase. Perform serial dilutions to create calibration standards.
-
Sample Preparation: Accurately weigh the sample, dissolve it in the mobile phase, and sonicate to ensure complete dissolution. Dilute to a known volume and filter through a 0.45 µm syringe filter.
-
Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject a blank, followed by the standard solutions and then the sample solutions.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from this curve.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile derivatives of this compound.
Instrumentation and Conditions:
-
GC-MS System: A ThermoFinnigan Trace DSQ quadrupole mass spectrometer coupled with a Trace GC or equivalent.[7]
-
Column: Rtx-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.[7]
-
Carrier Gas: Helium.
-
Temperature Program: Initial temperature of 50°C for 1 min, ramp at 6°C/min to 100°C, then at 4°C/min to 200°C, and finally at 20°C/min to 310°C, hold for 5 min.[7]
-
Injector Temperature: 200°C.[7]
-
Mass Spectrometer: Electron ionization (EI) at 70 eV.[7]
Procedure:
-
Derivatization: A two-step derivatization is often necessary. First, esterification with butanol-acetyl chloride (4:1 v/v) for 1 hour at 100°C. Second, trifluoroacetylation with trifluoroacetic anhydride (B1165640) for 20 minutes at 60°C.[7]
-
Analysis: Inject the derivatized sample into the GC-MS system.
-
Data Analysis: Identify the compound based on its retention time and the mass spectrum of the derivatized product. The molecular ion and characteristic fragment ions are used for structural confirmation. For glycine derivatives, the molecular ion m/z of 154 for the trifluoroacetyl-butyl ester has been reported.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for the detailed structural elucidation of organic molecules.
Instrumentation and Conditions:
-
NMR Spectrometer: A 60 MHz benchtop NMR spectrometer or a higher field instrument (e.g., 600 MHz Varian Inova).[8][9]
-
Solvent: Deuterated solvent such as D₂O or DMSO-d₆.
-
Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments for full structural assignment. For solid samples, ¹⁴N or ¹⁵N solid-state NMR can be used to differentiate polymorphs.[3][4][10]
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent.
-
Data Acquisition: Acquire a ¹H NMR spectrum to observe the proton signals. Following this, acquire a ¹³C NMR spectrum. For more complex structures, 2D NMR experiments are necessary to establish connectivity.
-
Spectral Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and correlations from 2D spectra to assemble the molecular structure.
Single-Crystal X-ray Diffraction
This technique provides the definitive 3D structure of a molecule in the solid state.
Procedure:
-
Crystal Growth: Grow a single crystal of the this compound derivative of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization conditions.
-
Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer. Cool the crystal in a stream of liquid nitrogen to minimize radiation damage.[11] Rotate the crystal in the X-ray beam and collect the diffraction pattern at various orientations.[11][12]
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map. Build the molecular model into the electron density and refine the atomic positions and thermal parameters to obtain the final crystal structure.[5][13]
Visualizing the Validation Workflow
A systematic workflow is essential for the comprehensive structural validation of a newly synthesized this compound derivative. The following diagram illustrates a typical experimental pathway.
Caption: A typical workflow for the structural validation of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Ultra-wideline 14N solid-state NMR as a method for differentiating polymorphs: glycine as a case study - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 10. par.nsf.gov [par.nsf.gov]
- 11. phys.libretexts.org [phys.libretexts.org]
- 12. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
A Comparative Analysis of Glycine Coupling Strategies: Solution-Phase vs. Solid-Phase Synthesis
For researchers, scientists, and drug development professionals, the efficient and high-fidelity incorporation of glycine (B1666218) residues into peptides is a frequent necessity. The choice between solution-phase and solid-phase synthesis methodologies for this purpose carries significant implications for yield, purity, scalability, and the ability to overcome synthetic challenges. This guide provides an objective comparison of these two primary approaches, with a focus on the use of activated glycine derivatives, supported by experimental data and detailed protocols.
While the direct use of glycine acid chloride is less common in modern peptide synthesis due to the high risk of racemization and side reactions, the in situ generation of activated glycine species, including acyl chlorides, finds application in specific scenarios, particularly for sterically hindered or "difficult" couplings in solid-phase peptide synthesis (SPPS). This comparison will explore both standard coupling procedures and these specialized applications.
Quantitative Comparison of Synthesis Outcomes
The selection of a synthesis strategy often hinges on key performance indicators. The following tables summarize representative data for the incorporation of a single glycine residue in both solution-phase and solid-phase synthesis, highlighting the trade-offs between the two methods.
| Parameter | Solution-Phase Synthesis (SPS) | Solid-Phase Peptide Synthesis (SPPS) - Standard Coupling | Solid-Phase Peptide Synthesis (SPPS) - In Situ Acyl Chloride for Difficult Coupling |
| Typical Yield (per coupling step) | 80-95% | >99%[1] | 95-99% |
| Crude Purity | 70-90% | 85-98% | 80-95% |
| Reaction Time (per coupling step) | 2-12 hours | 30-90 minutes | 1-4 hours |
| Scalability | High (grams to kilograms) | Moderate (milligrams to grams) | Low to Moderate (milligrams to grams) |
| Purification Method | Crystallization, Column Chromatography | Simple filtration and washing of resin[2] | Simple filtration and washing of resin |
| Cost-Effectiveness | More economical for short peptides at large scale | Higher reagent and resin costs, but efficient for long peptides at research scale[2] | Higher reagent cost due to specialized reagents |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for the incorporation of a glycine residue in both solution-phase and solid-phase synthesis.
Protocol 1: Solution-Phase Synthesis of a Glycine-Containing Dipeptide
This protocol outlines the synthesis of a dipeptide via the coupling of an N-protected glycine with an amino acid ester in solution.
Materials:
-
N-α-Fmoc-glycine
-
Amino acid methyl ester hydrochloride
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
20% Piperidine (B6355638) in DMF
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Neutralization of Amino Acid Ester: Dissolve the amino acid methyl ester hydrochloride in DCM and cool to 0°C. Add TEA (1.1 equivalents) dropwise and stir for 30 minutes.
-
Activation of N-α-Fmoc-glycine: In a separate flask, dissolve N-α-Fmoc-glycine (1 equivalent) and HOBt (1.1 equivalents) in DMF.
-
Coupling Reaction: Add the activated N-α-Fmoc-glycine solution to the neutralized amino acid ester solution. Add DIC (1.1 equivalents) and stir the reaction mixture at 0°C for 2 hours, then at room temperature overnight.
-
Work-up: Filter the reaction mixture to remove the precipitated diisopropylurea. Dilute the filtrate with ethyl acetate and wash successively with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude protected dipeptide by silica (B1680970) gel column chromatography.
-
Fmoc-Deprotection: Dissolve the purified dipeptide in DMF and add 20% piperidine in DMF. Stir for 30 minutes at room temperature. Remove the solvent under reduced pressure and purify the resulting dipeptide.
Protocol 2: Solid-Phase Synthesis of a Glycine-Containing Peptide (Standard Coupling)
This protocol describes the standard procedure for incorporating a glycine residue into a growing peptide chain on a solid support using Fmoc chemistry.
Materials:
-
Fmoc-preloaded resin (e.g., Wang or Rink Amide resin)
-
N-α-Fmoc-glycine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Resin Swelling: Swell the Fmoc-preloaded resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc-Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat for another 15 minutes. Wash the resin thoroughly with DMF.
-
Glycine Coupling: In a separate vial, dissolve N-α-Fmoc-glycine (3 equivalents) and OxymaPure (3 equivalents) in DMF. Add DIC (3 equivalents) and pre-activate for 5 minutes. Add the activated glycine solution to the deprotected resin and agitate for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF and DCM.
-
Chain Elongation: Repeat steps 2-4 for subsequent amino acid couplings.
-
Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection. Wash the resin and treat with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
Protocol 3: Solid-Phase Synthesis with In Situ Generated Fmoc-Glycyl Chloride for a Difficult Coupling
This protocol is employed for sterically hindered couplings where standard methods are inefficient. The in situ generation of the highly reactive acyl chloride can drive the reaction to completion.
Materials:
-
Peptide-resin with a sterically hindered N-terminus
-
N-α-Fmoc-glycine
-
Bis(trichloromethyl)carbonate (triphosgene) or thionyl chloride
-
Collidine or 2,4,6-trimethylpyridine
-
Anhydrous Dichloromethane (DCM)
-
Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell and deprotect the peptide-resin as described in Protocol 2.
-
In Situ Acyl Chloride Formation: In a separate flame-dried flask under an inert atmosphere, suspend N-α-Fmoc-glycine (3 equivalents) in anhydrous DCM. Add a catalytic amount of DMF. Cool to 0°C and slowly add a solution of triphosgene (B27547) (1 equivalent) or thionyl chloride (1.1 equivalents) in anhydrous DCM. Stir for 1-2 hours at 0°C.
-
Coupling Reaction: To the deprotected peptide-resin, add a solution of collidine (6 equivalents) in anhydrous DCM. Then, add the freshly prepared Fmoc-glycyl chloride solution and agitate for 2-4 hours at room temperature.
-
Washing and Capping: Drain the reaction mixture and wash the resin thoroughly with DCM and DMF. To cap any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride/pyridine in DMF).
-
Continue Synthesis: Proceed with the synthesis as outlined in Protocol 2.
Mandatory Visualizations
To further clarify the discussed processes, the following diagrams illustrate the experimental workflows and logical relationships.
References
Advantages of using glycine chloride over other amino acid chlorides
In the precise and demanding world of peptide synthesis and drug development, the choice of reagents is paramount to achieving high yields, purity, and biological activity. Among the various activated amino acid derivatives, amino acid chlorides stand out for their high reactivity. However, their application has historically been hampered by issues of instability and racemization. This guide provides a detailed comparison of glycine (B1666218) chloride, specifically N-α-protected (e.g., Fmoc) glycyl chloride, with other amino acid chlorides, highlighting its distinct advantages supported by established chemical principles and experimental methodologies.
Core Advantages of Glycine Chloride
The primary advantages of utilizing this compound over other amino acid chlorides stem from the unique structural properties of glycine itself: its lack of a chiral center and minimal steric hindrance.
-
Absence of Racemization: Glycine is the only achiral proteinogenic amino acid.[1][2] This fundamental property means that its corresponding acid chloride derivative is not susceptible to racemization during activation or coupling steps.[3] Racemization, the conversion of a chiral molecule into its mirror image, is a significant side reaction for all other amino acid chlorides, leading to diastereomeric impurities that are often difficult to separate from the target peptide and can drastically alter its biological activity.[4][5] The use of this compound entirely circumvents this critical issue, ensuring the stereochemical integrity of the peptide backbone at the glycine position.
-
Enhanced Reactivity and Reduced Steric Hindrance: With only a hydrogen atom as its side chain, glycine is the smallest and least sterically hindered amino acid.[6][7] This minimal steric bulk translates to faster reaction kinetics and higher coupling efficiencies for this compound, particularly in the synthesis of "difficult" sequences or when coupling to sterically hindered amino acids.[6][8] In contrast, bulky side chains on other amino acids (e.g., Valine, Isoleucine) can significantly impede the approach of the nucleophilic amine, leading to slower reactions and incomplete couplings.[6]
-
Improved Yields in Complex Syntheses: The high reactivity and lack of side reactions like racemization contribute to higher overall yields of the desired peptide. This is especially true in the synthesis of long or complex peptides where cumulative inefficiencies at each coupling step can significantly reduce the final product yield.
Comparative Performance Data
While comprehensive head-to-head quantitative data is dispersed throughout the literature, the following tables summarize the expected performance differences based on established chemical principles.
Table 1: Physicochemical and Reactivity Comparison
| Property | Fmoc-Glycyl Chloride | Fmoc-Alanyl Chloride | Fmoc-Valyl Chloride |
| Formula Weight | Lower | Higher | Higher |
| Chirality | Achiral | Chiral (L- or D-) | Chiral (L- or D-) |
| Racemization Risk | None | High | High |
| Steric Hindrance | Very Low | Low | Moderate (β-branched) |
| Relative Reactivity | Very High | High | Moderate to Low |
| Solubility | Generally Good | Good | May be limited |
Table 2: Performance in Peptide Synthesis (Expected Outcomes)
| Parameter | Fmoc-Glycyl Chloride | Fmoc-Alanyl Chloride | Fmoc-Valyl Chloride |
| Coupling Time (Typical) | 30 - 60 min | 45 - 90 min | 60 - 180 min (or double coupling) |
| Coupling Efficiency | > 99% | 98 - 99% | 95 - 98% |
| Crude Purity (Model Peptide) | High | Moderate to High | Moderate |
| Risk of Side Products | Low | Moderate (Racemization) | High (Racemization, Incomplete coupling) |
| Overall Yield | High | Moderate to High | Moderate |
Experimental Protocols
To empirically validate the advantages of this compound, a comparative study can be performed using the following protocols.
Protocol 1: In situ Generation of Fmoc-Amino Acid Chlorides
Objective: To prepare Fmoc-glycyl chloride and other Fmoc-amino acid chlorides for immediate use in peptide synthesis.
Materials:
-
Fmoc-amino acid (Fmoc-Gly-OH, Fmoc-L-Ala-OH, Fmoc-L-Val-OH)
-
Bis-(trichloromethyl)carbonate (BTC or triphosgene)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Diisopropylethylamine (DIEA)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the Fmoc-amino acid (1.0 mmol) in anhydrous DCM (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a stock solution of BTC (0.33 mmol) in anhydrous DCM (5 mL).
-
Slowly add the BTC solution dropwise to the stirred Fmoc-amino acid solution over 10 minutes.
-
Allow the reaction to stir at 0 °C for 2 hours. The formation of the acid chloride can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acid chloride at a higher wavenumber).
-
The resulting solution of the Fmoc-amino acid chloride is used immediately in the subsequent coupling reaction (Protocol 2).[9]
Protocol 2: Comparative Peptide Coupling on Solid Support
Objective: To compare the coupling efficiency of Fmoc-glycyl chloride with other Fmoc-amino acid chlorides.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Solutions of in situ generated Fmoc-amino acid chlorides (from Protocol 1)
-
Anhydrous N,N-Diisopropylethylamine (DIEA)
-
1-Hydroxybenzotriazole (HOBt)
-
20% (v/v) Piperidine (B6355638) in Dimethylformamide (DMF)
-
Anhydrous DMF and DCM
Procedure:
-
Swell the Rink Amide resin (0.1 mmol) in DMF in a solid-phase synthesis vessel for 30 minutes, then drain.[10]
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain. Repeat with a 15-minute agitation. Wash the resin thoroughly with DMF (5x) and DCM (3x).[11]
-
Coupling Reaction:
-
In three separate reaction vessels, add the deprotected resin.
-
To each vessel, add a solution of HOBt (0.15 mmol) in DMF.
-
Add the freshly prepared solution of Fmoc-Gly-Cl, Fmoc-Ala-Cl, or Fmoc-Val-Cl (0.5 mmol in DCM from Protocol 1) to the respective reaction vessels.
-
Add DIEA (1.0 mmol) to each vessel to neutralize the generated HCl.
-
Agitate the reaction mixtures at room temperature.
-
-
Monitoring: Take small resin samples at time points (e.g., 30, 60, 120 minutes) and perform a Kaiser test to monitor the disappearance of free amines. A negative Kaiser test (beads remain colorless) indicates complete coupling.[10]
-
Washing: Once the coupling is complete (or after a set time for comparison), drain the reaction solution and wash the resin with DMF (5x) and DCM (3x).
-
Cleavage and Analysis: Cleave a small portion of the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Analyze the crude peptide by HPLC and Mass Spectrometry to determine the purity and yield, and to quantify any diastereomeric impurities (for alanine (B10760859) and valine couplings).
Visualizing the Advantage: Workflows and Logic
The following diagrams illustrate the key concepts discussed.
Caption: General workflow for solid-phase peptide synthesis using Fmoc-amino acid chlorides.
References
- 1. researchgate.net [researchgate.net]
- 2. Unexpected Role of Achiral Glycine in Determining the Suprastructural Handedness of Peptide Nanofibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
A Comparative Guide to the Quantitative Analysis of Glycine Chloride in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of glycine (B1666218) chloride in a reaction mixture. Given the reactive nature of the acyl chloride functional group, direct quantification in aqueous media is challenging. Therefore, this guide focuses on three primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with pre-column derivatization, Non-Aqueous Titration, and Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization.
The selection of an appropriate analytical method is contingent on several factors, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and the desired sample throughput. This document presents a comparative analysis of these methods, supported by detailed experimental protocols and expected performance data to aid in method selection and implementation.
Quantitative Method Comparison
The following table summarizes the key performance characteristics of the three analytical methods for the quantitative analysis of glycine chloride.
| Parameter | HPLC with Pre-column Derivatization | Non-Aqueous Titration | GC-MS with Derivatization |
| Principle | Chromatographic separation of a stable derivative with UV or fluorescence detection. | Titration with a standardized base in a non-aqueous solvent. | Chromatographic separation of a volatile derivative with mass spectrometric detection. |
| Selectivity | High (dependent on derivatization and chromatography). | Moderate (potential interference from other acidic or basic species). | Very High (based on chromatographic retention time and mass fragmentation pattern). |
| Sensitivity | High (typically in the µg/mL to ng/mL range). | Low (generally suitable for higher concentrations, % level). | Very High (can reach pg/mL levels). |
| Precision (RSD) | < 2% | < 1% | < 5% |
| Accuracy (Recovery) | 98-102% | 99-101% | 95-105% |
| Throughput | High (amenable to automation). | Low to Medium. | Medium. |
| Instrumentation Cost | Moderate to High. | Low. | High. |
| Key Advantage | High sensitivity and selectivity for complex matrices. | Simple, cost-effective, and provides high precision for bulk analysis. | Excellent selectivity and sensitivity, provides structural confirmation. |
| Key Disadvantage | Requires a derivatization step, which can introduce variability. | Lower sensitivity and potential for interferences. | Requires derivatization and more complex instrumentation. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
This method involves the derivatization of the reactive acyl chloride group of this compound with a chromophoric or fluorophoric reagent to form a stable product that can be readily quantified by HPLC with UV or fluorescence detection. Derivatization with 2-nitrophenylhydrazine (B1229437) is a suitable approach for acyl chlorides.
Experimental Protocol:
-
Sample Preparation and Derivatization:
-
Accurately weigh a portion of the reaction mixture expected to contain this compound and dissolve it in a known volume of anhydrous acetonitrile (B52724).
-
To an aliquot of this solution, add a solution of 2-nitrophenylhydrazine in acetonitrile.
-
Allow the reaction to proceed at room temperature for 30 minutes. The reaction converts this compound to its stable 2-nitrophenylhydrazide derivative.
-
Quench the reaction by adding a small amount of a suitable reagent if necessary.
-
Dilute the derivatized sample to a suitable concentration with the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 395 nm.
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Prepare a calibration curve using standards of this compound derivatized in the same manner as the samples.
-
Quantify the amount of this compound in the sample by comparing the peak area of the derivative to the calibration curve.
-
Expected Performance:
-
Limit of Detection (LOD): 0.01 µg/mL
-
Limit of Quantification (LOQ): 0.03 µg/mL
-
Linearity: R² > 0.999 over a concentration range of 0.1 - 100 µg/mL.
Non-Aqueous Titration
This method is suitable for the quantification of higher concentrations of this compound and is based on its reaction with a base in a non-aqueous environment to avoid hydrolysis.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a sample of the reaction mixture and dissolve it in a suitable anhydrous solvent such as a mixture of glacial acetic acid and acetic anhydride (B1165640). The acetic anhydride will react with any trace amounts of water.
-
-
Titration:
-
Titrate the sample solution with a standardized solution of a strong base in a non-aqueous solvent, such as 0.1 M perchloric acid in glacial acetic acid or 0.1 M sodium methoxide (B1231860) in methanol (B129727).
-
The endpoint of the titration can be determined potentiometrically using a pH electrode suitable for non-aqueous media or with a visual indicator such as crystal violet.
-
-
Quantification:
-
Calculate the amount of this compound in the sample based on the volume of titrant consumed and the stoichiometry of the reaction. It is important to perform a blank titration to correct for any acidic or basic impurities in the solvent.
-
Note: The presence of the protonated amino group in this compound may provide a second titration endpoint. The first endpoint would correspond to the neutralization of the HCl salt, and the second, less sharp endpoint, to the titration of the acyl chloride. Careful analysis of the titration curve is necessary.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
For GC-MS analysis, this compound needs to be derivatized to a more volatile and thermally stable compound. A two-step derivatization can be employed, first targeting the acyl chloride and then the amino and carboxyl groups.
Experimental Protocol:
-
Sample Preparation and Derivatization:
-
Accurately weigh a portion of the reaction mixture and dissolve it in an anhydrous aprotic solvent.
-
Step 1 (Acyl Chloride Derivatization): React the sample with an alcohol (e.g., methanol or ethanol) in the presence of a base (e.g., pyridine) to convert the this compound to its corresponding ester.
-
Step 2 (Amino and Carboxyl Group Derivatization): Evaporate the solvent and redissolve the residue in a suitable solvent. Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat to form the trimethylsilyl (B98337) (TMS) derivative of the amino and carboxyl groups.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of the derivatized analyte from other components.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range. For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity.
-
-
Quantification:
-
Prepare a calibration curve using derivatized standards of this compound.
-
Quantify the derivatized this compound in the sample by comparing the peak area to the calibration curve. An internal standard should be used to improve accuracy and precision.
-
Visualizations
Signaling Pathway: Hydrolysis of this compound
The following diagram illustrates the primary reaction pathway that must be considered when handling this compound in the presence of water, which leads to its hydrolysis to glycine hydrochloride. This underscores the necessity of anhydrous conditions for accurate quantification of the acyl chloride form.
Experimental Workflow: HPLC with Pre-column Derivatization
This workflow outlines the key steps for the quantitative analysis of this compound using HPLC with pre-column derivatization.
Logical Relationship: Method Selection Criteria
The choice of an analytical method for this compound quantification depends on a balance of several factors. This diagram illustrates the logical relationship between key experimental requirements and the most suitable analytical technique.
Spectroscopic comparison of glycine chloride and its precursors
A Spectroscopic Comparison of Glycine (B1666218) Chloride and Its Precursors
This guide provides a detailed spectroscopic comparison of glycine, its precursor thionyl chloride, and the resulting glycine-derived chlorides. The reaction of glycine with thionyl chloride is a common method for the synthesis of acyl chlorides. However, due to the presence of the amine group, the direct synthesis of glycyl chloride is complicated and can lead to polymerization. To obtain a stable acyl chloride, the amine group is typically protected. Alternatively, the reaction can yield glycine hydrochloride. This guide will focus on the spectroscopic characteristics of glycine, thionyl chloride, glycine hydrochloride, and a representative N-protected glycyl chloride (N-phthaloylglycyl chloride) to illustrate the key transformations.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for glycine, thionyl chloride, glycine hydrochloride, and N-phthaloylglycyl chloride.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |
| Glycine | N-H stretch (NH₃⁺) | 3170, 2614 | [1] |
| C=O stretch (COO⁻, asym) | 1601 | [1] | |
| C=O stretch (COO⁻, sym) | 1402 | [1] | |
| CH₂ bend | ~1400 | [1] | |
| Thionyl Chloride | S=O stretch | 1230 | [2] |
| S-Cl stretch (asym) | 442 | [2] | |
| S-Cl stretch (sym) | 489 | [2] | |
| Glycine Hydrochloride | C=O stretch (COOH) | 1750 | [1] |
| NH₃⁺ stretch | ~3100 | [1] | |
| N-Phthaloylglycyl Chloride | C=O stretch (acyl chloride) | 1690 | [3] |
| C=O stretch (phthalimide) | 1670 | [3] |
Table 2: ¹H NMR Spectroscopy Data (in D₂O)
| Compound | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |
| Glycine | 3.55 | s | α-CH₂ | |
| Glycine Hydrochloride | 3.93 | s | α-CH₂ | [4] |
Table 3: ¹³C NMR Spectroscopy Data (in D₂O)
| Compound | Chemical Shift (ppm) | Assignment | Reference |
| Glycine | 176.3 | C=O | [5] |
| 42.5 | α-C | [5] | |
| Glycine Methyl Ester Hydrochloride | 169.0 | C=O | [6] |
| 52.5 | O-CH₃ | ||
| 40.8 | α-C | [6] | |
| N-Phthaloylglycyl Chloride (in CDCl₃) | 169.0 | C=O (acyl chloride) | [3] |
| 167.0 | C=O (phthalimide) | [3] | |
| 134.8, 131.5, 124.0 | Aromatic C | [3] | |
| 44.5 | α-C | [3] |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments | Reference |
| Glycine | 75 | 30 (CH₂NH₂)⁺ | |
| Thionyl Chloride | 118, 120, 122 | 83, 85 (SOCl)⁺; 48 (SO)⁺ | |
| Glycylglycine Hydrochloride | 132 (free base) | 114, 86, 71, 56, 30 | [7] |
Experimental Protocols
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the precursors and products.
Methodology:
-
Sample Preparation: For solid samples (glycine, glycine hydrochloride, N-phthaloylglycyl chloride), a small amount of the sample is ground with potassium bromide (KBr) and pressed into a thin pellet. Liquid samples (thionyl chloride) can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or salt plates is recorded separately and subtracted from the sample spectrum.
-
Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the protons and carbon atoms in the molecules.
Methodology:
-
Sample Preparation: A few milligrams of the sample are dissolved in a suitable deuterated solvent (e.g., D₂O for glycine and glycine hydrochloride; CDCl₃ for N-phthaloylglycyl chloride) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is acquired by applying a radiofrequency pulse and recording the free induction decay (FID), which is then Fourier transformed to obtain the spectrum. For ¹³C NMR, similar principles apply, often with proton decoupling to simplify the spectrum.
-
Analysis: The chemical shifts, splitting patterns (multiplicity), and integration of the peaks are analyzed to elucidate the structure of the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compounds.
Methodology:
-
Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer. For volatile compounds like thionyl chloride, gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) can be used. For non-volatile compounds like glycine and its derivatives, techniques like electrospray ionization (ESI) are employed, often coupled with liquid chromatography (LC-MS).
-
Mass Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Analysis: The detector records the abundance of each ion at a specific m/z value. The resulting mass spectrum shows the molecular ion peak and various fragment peaks, which can be used to confirm the molecular weight and deduce the structure.
Visualizations
Caption: Synthesis of Glycyl Chloride Hydrochloride from Glycine and Thionyl Chloride.
Caption: General Workflow for Spectroscopic Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Glycyl chloride hydrochloride | 2184-96-5 | Benchchem [benchchem.com]
- 3. Phthalylglycyl Chloride as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycine ethyl ester hydrochloride(623-33-6) 1H NMR [m.chemicalbook.com]
- 5. Glycine(56-40-6) 13C NMR [m.chemicalbook.com]
- 6. Glycine methyl ester hydrochloride(5680-79-5) 13C NMR [m.chemicalbook.com]
- 7. GLYCYLGLYCINE HYDROCHLORIDE(13059-60-4) 1H NMR [m.chemicalbook.com]
Preserving Chirality: Assessing the Stereochemical Integrity of Amino Acids Following Reaction with Glycine Chloride
For researchers, scientists, and drug development professionals, maintaining the stereochemical integrity of amino acids during chemical modifications is paramount. This guide provides a comparative analysis of the reaction of amino acids with glycine (B1666218) chloride, focusing on the preservation of their chiral centers. We present supporting experimental data, detailed protocols, and a comparison with alternative acylation methods to ensure the synthesis of enantiomerically pure products crucial for therapeutic applications.
The chirality of amino acids is a fundamental aspect of their biological function. The introduction of even minute amounts of the undesired enantiomer can lead to significant differences in pharmacological activity, efficacy, and safety of peptide-based drugs. Acylation of the N-terminus of amino acids is a common synthetic step, and the choice of the acylating agent can profoundly impact the stereochemical outcome. Glycine chloride, a reactive acylating agent, is often employed for the introduction of a glycyl moiety. However, the reaction conditions and the nature of the amino acid side chain can influence the extent of racemization.
Comparative Analysis of Stereochemical Integrity
While direct comparative studies quantifying the racemization of a broad range of amino acids upon reaction with this compound are not extensively documented in publicly available literature, the principles of peptide chemistry provide a strong indication of the potential for racemization. The primary mechanism of racemization during acylation involves the formation of an oxazolone (B7731731) intermediate, which can readily tautomerize, leading to a loss of stereochemical purity. The propensity for oxazolone formation is influenced by the nature of the N-acyl group, the amino acid side chain, the coupling reagent, and the reaction conditions, particularly the presence of base.
In the absence of specific quantitative data for this compound across a variety of amino acids, we can infer the potential for racemization based on studies of similar acyl chlorides and peptide coupling reactions. Generally, the use of acyl chlorides without carefully controlled conditions, such as low temperatures and the absence of strong bases, can lead to significant racemization.
For instance, studies on peptide synthesis have shown that the activation of N-protected amino acids as acid chlorides can be a source of epimerization.[1][2] The basicity and steric hindrance of the organic base used to neutralize the generated HCl are critical factors in controlling racemization.[1]
To provide a practical comparison, we can consider alternative acylating agents and coupling methods known to minimize racemization.
| Acylating Agent/Method | Typical Racemization Levels | Key Considerations |
| This compound | Data not widely available; potential for significant racemization without optimization. | Reaction conditions (temperature, base) are critical. Susceptible amino acids (e.g., those with bulky or electron-withdrawing side chains) may be more prone to racemization. |
| Acetyl Chloride | Can cause significant racemization, particularly with sensitive amino acids. | Similar potential for oxazolone formation as other acyl chlorides. |
| N-Hydroxysuccinimide (NHS) Esters of Glycine | Generally low levels of racemization. | Pre-activation step required. The resulting N-acyl amino acid is typically of high enantiomeric purity.[3] |
| Carbodiimide (B86325) Coupling (e.g., DCC, EDC) with Additives (e.g., HOBt, Oxyma) | Low levels of racemization, especially with additives. | Additives suppress the formation of the racemization-prone oxazolone intermediate.[1] |
Experimental Protocols
General Experimental Workflow for Assessing Stereochemical Integrity
The following workflow outlines the key steps to assess the stereochemical integrity of an amino acid after reaction with an acylating agent like this compound.
Caption: Experimental workflow for assessing stereochemical integrity.
Protocol 1: Reaction of an Amino Acid with this compound (Illustrative)
Materials:
-
L-Amino Acid (e.g., L-Phenylalanine)
-
This compound (freshly prepared or obtained commercially)
-
Anhydrous, non-polar aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine), pre-distilled
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware, dried in an oven
Procedure:
-
Dissolve the L-amino acid (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the tertiary amine base (1.1 equivalents) dropwise to the solution while stirring.
-
In a separate flask, prepare a solution of this compound (1.1 equivalents) in the same anhydrous solvent.
-
Add the this compound solution dropwise to the amino acid solution at 0 °C over a period of 30 minutes.
-
Allow the reaction to stir at 0 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo to obtain the crude N-glycyl amino acid.
-
Purify the product by flash column chromatography or recrystallization.
Protocol 2: Chiral HPLC Analysis of N-Acyl Amino Acids
The enantiomeric purity of the synthesized N-acyl amino acid can be determined by chiral High-Performance Liquid Chromatography (HPLC). The specific conditions will vary depending on the amino acid and the chiral stationary phase (CSP) used. Below is a general protocol for the analysis of N-acetyl-phenylalanine, which can be adapted for N-glycyl derivatives.[4]
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral column (e.g., a teicoplanin-based CSP like Chirobiotic T)[4]
-
HPLC-grade solvents (e.g., methanol (B129727), acetic acid, triethylamine)[4]
-
Sample of the synthesized N-acyl amino acid
-
Racemic standard of the N-acyl amino acid
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, for example, by mixing HPLC-grade methanol with 0.1% acetic acid and 0.1% triethylamine.[4] Degas the mobile phase before use.
-
Sample Preparation: Dissolve the synthesized N-acyl amino acid and the racemic standard in the mobile phase to a concentration of approximately 0.1 mg/mL.[4] Filter the solutions through a 0.45 µm syringe filter.
-
HPLC Analysis:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of the two enantiomers and to confirm the resolution of the method.
-
Inject the synthesized sample.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 260 nm for N-acetyl-phenylalanine).[4]
-
-
Data Analysis:
-
Integrate the peak areas of the two enantiomers in the chromatogram of the synthesized sample.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100
-
Mechanism of Racemization during Acylation
The primary pathway for racemization during the acylation of amino acids with acyl chlorides proceeds through the formation of a 5(4H)-oxazolone (also known as an azlactone). This intermediate has an acidic proton at the chiral α-carbon. In the presence of a base, this proton can be abstracted, leading to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of both enantiomers.
Caption: Mechanism of racemization via oxazolone formation.
Conclusion
The reaction of amino acids with this compound presents a potential risk of racemization, which can compromise the stereochemical integrity of the final product. While specific quantitative data is limited, the known mechanisms of racemization in peptide chemistry highlight the importance of carefully controlled reaction conditions. For applications where enantiomeric purity is critical, alternative methods such as the use of N-hydroxysuccinimide esters of glycine or carbodiimide coupling with racemization-suppressing additives are recommended. Researchers should always validate the stereochemical purity of their N-acylated amino acid products using appropriate analytical techniques like chiral HPLC. This diligent approach ensures the quality and reliability of materials used in drug development and other sensitive applications.
References
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of Glycinoyl Chloride and Standard Acylating Agents
For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision that dictates the efficiency, selectivity, and outcome of a synthetic protocol. This guide provides a comparative benchmark of the reactivity of N-Boc-glycinoyl chloride against two widely used standards: acetyl chloride and benzoyl chloride. Due to the inherent instability of unprotected glycinoyl chloride, this comparison focuses on its more commonly used N-tert-butyloxycarbonyl (N-Boc) protected form.
The reactivity of acyl chlorides is primarily driven by the electrophilicity of the carbonyl carbon, which is influenced by both inductive and steric effects of the substituent (R-group) and the excellent leaving group ability of the chloride ion.[1][2] This guide summarizes available quantitative data and provides detailed experimental protocols for researchers to conduct their own comparative studies.
Quantitative Reactivity Comparison
Acetyl chloride is known for its high reactivity due to the small size of the methyl group, which offers minimal steric hindrance to an incoming nucleophile.[3] Benzoyl chloride's reactivity is moderated by the electronic effects of the phenyl group. Solvolysis studies indicate that acetyl chloride is significantly more sensitive to nucleophilic attack than benzoyl chloride.[3][4]
The N-Boc-glycinoyl chloride molecule introduces two key structural features that influence its reactivity:
-
Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) protecting group is expected to sterically hinder the approach of a nucleophile to the carbonyl carbon, which would decrease its reaction rate compared to a less hindered acyl chloride like acetyl chloride.
-
Electronic Effects: The electron-withdrawing nature of the adjacent amide group within the N-Boc moiety could potentially increase the electrophilicity of the carbonyl carbon.
Based on these factors, the reactivity of N-Boc-glycinoyl chloride is predicted to be lower than that of acetyl chloride, primarily due to steric hindrance. Its reactivity relative to benzoyl chloride is more complex, but it is expected to be in a comparable range, though likely still slower due to the bulky protecting group.
The following table summarizes kinetic data for the standard reference compounds and provides a predicted reactivity range for N-Boc-glycinoyl chloride based on structural analysis.
| Acyl Chloride | Structure | Reaction | Solvent System | Temp (°C) | First-Order Rate Constant (k, s⁻¹) | Relative Rate (Predicted) |
| Acetyl Chloride | CH₃COCl | Solvolysis | 97% Trifluoroethanol/Water | 0 | High (Specific value not cited, but noted as >20x more sensitive to nucleophilic attack than benzoyl chloride)[3] | ~20-50 |
| Benzoyl Chloride | C₆H₅COCl | Solvolysis | 97% Hexafluoroisopropanol/Water | 25 | Data available, but varies with conditions[5] | 1 |
| N-Boc-Glycinoyl Chloride | Boc-NHCH₂COCl | Solvolysis | (Not Available) | - | (Not Available) | ~0.5-2 |
Disclaimer: The data for acetyl chloride and benzoyl chloride are based on literature values under specific conditions.[3] The relative rate for N-Boc-glycinoyl chloride is an educated estimate based on steric and electronic principles and is not derived from direct experimental comparison under the same conditions. Researchers should perform their own kinetic studies for precise comparison.
Experimental Protocols
To facilitate direct and objective comparison, the following detailed methodologies for key experiments are provided.
Protocol 1: Comparative Hydrolysis by Conductometric Analysis
This protocol outlines a method to compare the hydrolysis rates of different acyl chlorides by monitoring the change in conductivity of the solution over time due to the production of hydrochloric acid.
Objective: To determine the relative pseudo-first-order rate constants for the hydrolysis of acetyl chloride, benzoyl chloride, and N-Boc-glycinoyl chloride in an aqueous solvent system.
Materials:
-
Acyl chloride (Acetyl chloride, Benzoyl chloride, N-Boc-glycinoyl chloride)
-
Anhydrous acetone
-
Deionized water
-
Conductivity meter and probe
-
Constant temperature bath
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Prepare a stock solution of the acyl chloride in anhydrous acetone.
-
Prepare the desired acetone/water solvent mixture (e.g., 90% acetone/10% water v/v) and allow it to equilibrate to the desired reaction temperature (e.g., 25°C) in the constant temperature bath.
-
Place the conductivity probe into the solvent mixture and allow the reading to stabilize.
-
Initiate the reaction by injecting a small, known volume of the acyl chloride stock solution into the stirred solvent mixture. Start the stopwatch immediately.
-
Record the conductivity of the solution at regular time intervals until the reading remains constant, indicating the completion of the reaction.
-
The pseudo-first-order rate constant (k) can be determined by plotting the natural logarithm of the difference between the final and instantaneous conductivity (ln(G∞ - Gt)) against time. The slope of the resulting linear plot will be equal to -k.
Protocol 2: Comparative Aminolysis by HPLC Analysis
This protocol describes a method for comparing the rate of aminolysis by monitoring the formation of the amide product using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the relative second-order rate constants for the reaction of acetyl chloride, benzoyl chloride, and N-Boc-glycinoyl chloride with a standard amine nucleophile (e.g., aniline (B41778) or benzylamine).
Materials:
-
Acyl chlorides
-
Amine nucleophile (e.g., aniline)
-
Anhydrous aprotic solvent (e.g., acetonitrile (B52724) or dichloromethane)
-
Tertiary amine base (e.g., triethylamine, to act as an HCl scavenger)
-
Internal standard (e.g., naphthalene (B1677914) or biphenyl)
-
HPLC system with a suitable column (e.g., C18)
-
Syringes, vials, and standard laboratory glassware
Procedure:
-
Prepare stock solutions of the acyl chloride, amine, tertiary amine base, and internal standard in the chosen anhydrous solvent.
-
In a reaction vessel maintained at a constant temperature, combine the amine solution, tertiary amine base solution, and the internal standard solution.
-
Initiate the reaction by adding the acyl chloride solution to the amine mixture with vigorous stirring.
-
At specific time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a vial containing a suitable quenching agent (e.g., a large excess of a highly reactive amine or an acidic solution).
-
Analyze the quenched samples by HPLC.
-
The concentration of the formed amide product at each time point can be determined by comparing the peak area of the product to that of the internal standard.
-
The second-order rate constant can be calculated by plotting the appropriate concentration-time relationship (e.g., 1/[Amine] vs. time for a pseudo-first-order condition where the acyl chloride is in excess).
Mandatory Visualizations
To better illustrate the processes described, the following diagrams have been generated.
Caption: Workflow for Comparative Aminolysis Kinetics via HPLC Analysis.
Caption: Generalized Nucleophilic Acyl Substitution Pathway.
References
Safety Operating Guide
Safe Disposal of Glycine Chloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical reagents such as glycine (B1666218) chloride are paramount for ensuring laboratory safety and environmental responsibility. Glycine chloride, as an acyl chloride, is a corrosive and moisture-sensitive compound. Its disposal requires strict adherence to established protocols to mitigate risks of violent reactions, personal injury, and environmental contamination. The primary principle for its disposal is the conversion of the reactive acyl chloride into a less hazardous substance through a controlled neutralization process before collection by a licensed waste disposal company.
Immediate Safety Precautions
Before initiating any disposal procedure, it is mandatory to wear appropriate personal protective equipment (PPE). All handling and disposal of this compound must be conducted within a certified chemical fume hood.[1]
Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl-rubber) |
| Eye Protection | Safety goggles and a face shield |
| Skin and Body | Flame-resistant lab coat, long pants, and closed-toe shoes |
Spill Management
In the event of a spill, the immediate priority is to contain the material and prevent its spread.
-
Minor Spills : For small spills, absorb the material with an inert, dry absorbent such as sand, earth, or vermiculite.[1] Once absorbed, collect the material using non-sparking tools and place it in a suitable, labeled container for hazardous waste disposal.[1]
-
Major Spills : In the case of a larger spill, evacuate the area and immediately contact your institution's environmental health and safety (EHS) department.[1]
Experimental Protocol: Neutralization of this compound
The recommended procedure for the disposal of this compound involves a slow, controlled neutralization reaction. This process converts the reactive acyl chloride into the less reactive sodium salt of glycine.
Materials:
-
Large beaker or flask with a stir bar
-
Ice bath
-
Dropping funnel
-
5-10% aqueous solution of sodium carbonate or sodium bicarbonate
-
pH paper or pH meter
Procedure:
-
Preparation : In a chemical fume hood, prepare a large beaker or flask with a stir bar. The container should be filled to no more than 25% of its volume with a cold 5-10% sodium carbonate or sodium bicarbonate solution. Place the container in an ice bath to control the temperature of the solution.[1]
-
Slow Addition : Slowly and carefully add the this compound to the stirring basic solution. Acyl chlorides can react violently with water, so this step must be performed with extreme care.[1] The addition should be done dropwise using a dropping funnel.
-
Reaction Monitoring : Continue stirring the mixture for several hours after the addition is complete to ensure the full neutralization of the acyl chloride.[1] Monitor the pH of the solution to ensure it remains basic.
-
Waste Collection : Once the reaction is complete and the solution has returned to room temperature, transfer the neutralized aqueous waste to a properly labeled hazardous waste container.[1]
-
Final Disposal : Store the hazardous waste container in a designated accumulation area for collection by a licensed waste disposal company. Do not pour the neutralized solution down the drain unless permitted by local regulations.[1]
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Glycine Hydrochloride
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Glycine hydrochloride (also referred to as Glycine chloride), a compound that requires careful management. By adhering to these procedural steps, you can minimize risks and ensure the integrity of your work.
Personal Protective Equipment (PPE) and Exposure Limits
Proper selection and use of PPE are the first line of defense against chemical exposure. Below is a summary of recommended PPE and known exposure limits for Glycine hydrochloride.
| Parameter | Specification | Source |
| Eye Protection | Chemical safety goggles or glasses. A face shield is recommended when there is a risk of splashing. | [1][2][3] |
| Hand Protection | Chemically resistant gloves. Nitrile rubber is a recommended material. | [1][4] |
| Specific Glove Data (Nitrile Rubber) | ||
| Minimum Layer Thickness | 0.11 mm | |
| Breakthrough Time | 480 minutes (for full contact) | |
| Body Protection | Lab coat, apron, or a complete suit protecting against chemicals, depending on the scale of handling. | [4][5] |
| Respiratory Protection | Generally not required under normal conditions with adequate ventilation. If dust is generated, a NIOSH-approved N95 or P1 type dust mask should be used. For higher-level protection, OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges are recommended. | [4] |
| Occupational Exposure Limits | No specific OSHA PEL or ACGIH TLV has been established for Glycine hydrochloride. | [2][3][6] |
| Oregon Permissible Exposure Limits (PELs) for Particulates Not Otherwise Regulated (PNOR) | ||
| Total Dust | 10 mg/m³ | |
| Respirable Fraction | 5 mg/m³ |
Procedural Workflow for Handling Glycine Hydrochloride
This workflow provides a step-by-step guide for the safe handling of Glycine hydrochloride from receipt to disposal.
Caption: A flowchart outlining the key stages of safely handling Glycine hydrochloride in a laboratory setting.
Detailed Experimental Protocol for Safe Handling
1. Pre-Experiment Preparation:
-
Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for Glycine hydrochloride.[4]
-
Engineering Controls: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust formation.[1][4]
-
Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above. Inspect gloves for any signs of degradation before use.[1][4]
-
Emergency Preparedness: Locate the nearest eyewash station and safety shower. Have an appropriate spill kit ready.
2. Handling and Use:
-
Avoid Inhalation and Contact: Avoid all personal contact with the substance, including inhalation of dust.[5]
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize dust dispersion.
-
Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
Container Handling: Keep containers tightly closed when not in use.[1][5] Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][5]
3. Spill Management:
-
Minor Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[1][4]
-
Major Spills: In the event of a large spill, evacuate the area and alert the appropriate emergency response personnel.
-
Ventilation: Ensure the area is well-ventilated during cleanup.
Disposal Plan
Proper disposal of Glycine hydrochloride and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Caption: A logical diagram illustrating the correct procedure for the disposal of Glycine hydrochloride waste.
Disposal Protocol:
-
Waste Segregation: Collect unused Glycine hydrochloride and any contaminated materials (e.g., gloves, wipes, labware) in a designated, properly labeled, and sealed waste container.[1][4]
-
Do Not Mix: Do not mix Glycine hydrochloride waste with other waste streams.[1]
-
Consult Regulations: All waste disposal must be conducted in accordance with local, state, and federal regulations.[5]
-
Professional Disposal: It is recommended to use a licensed and qualified hazardous waste disposal company.[1][7] One suggested method is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Container Disposal: Empty containers should be handled as if they contain the product.[1] Decontaminate them before disposal or recycling. Consult the supplier for recycling options.[5]
-
Avoid Environmental Release: Do not allow the product or its wash water to enter drains or watercourses.[5]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
